molecular formula C10H19NO4 B1527701 tert-butyl N-[3-(hydroxymethyl)oxolan-3-yl]carbamate CAS No. 1132814-98-2

tert-butyl N-[3-(hydroxymethyl)oxolan-3-yl]carbamate

Numéro de catalogue: B1527701
Numéro CAS: 1132814-98-2
Poids moléculaire: 217.26 g/mol
Clé InChI: FIEQSYXWJPFLFS-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Tert-butyl N-[3-(hydroxymethyl)oxolan-3-yl]carbamate is a useful research compound. Its molecular formula is C10H19NO4 and its molecular weight is 217.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name

tert-butyl N-[3-(hydroxymethyl)oxolan-3-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO4/c1-9(2,3)15-8(13)11-10(6-12)4-5-14-7-10/h12H,4-7H2,1-3H3,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIEQSYXWJPFLFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1(CCOC1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501156261
Record name 1,1-Dimethylethyl N-[tetrahydro-3-(hydroxymethyl)-3-furanyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501156261
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1132814-98-2
Record name 1,1-Dimethylethyl N-[tetrahydro-3-(hydroxymethyl)-3-furanyl]carbamate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1132814-98-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Dimethylethyl N-[tetrahydro-3-(hydroxymethyl)-3-furanyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501156261
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Technical Guide to tert-butyl N-[3-(hydroxymethyl)oxolan-3-yl]carbamate: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

tert-butyl N-[3-(hydroxymethyl)oxolan-3-yl]carbamate is a bifunctional heterocyclic compound of significant interest in medicinal chemistry and organic synthesis. Its structure, featuring a stable tert-butoxycarbonyl (Boc) protecting group on a tertiary amine and a primary hydroxyl group appended to a central tetrahydrofuran (oxolan) ring, makes it a versatile synthetic intermediate. This guide provides a comprehensive overview of its chemical identity, including its definitive IUPAC name, physicochemical properties, and detailed synthetic methodologies. Furthermore, it explores the rationale behind its application as a building block in the development of complex pharmaceutical agents, offering field-proven insights for researchers, scientists, and drug development professionals.

Chemical Identity and Physicochemical Properties

The precise identification and characterization of a synthetic intermediate are foundational to its effective use in multi-step synthetic campaigns. This section details the formal nomenclature and key physical and chemical properties of the title compound.

IUPAC Nomenclature and Molecular Structure

The systematic name for this compound, according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature, is This compound .

  • tert-butyl...carbamate: This indicates the presence of a carbamate functional group where the nitrogen is protected by a tert-butoxycarbonyl (Boc) group.

  • N-[...]: This signifies that the substituent group is attached to the nitrogen atom of the carbamate.

  • 3-(hydroxymethyl)...: A hydroxymethyl group (-CH₂OH) is attached to the 3-position of the heterocyclic ring.

  • oxolan-3-yl: The core of the molecule is a five-membered saturated heterocyclic ether, oxolane, which is more commonly known as tetrahydrofuran (THF). The attachment point to the carbamate nitrogen is at the 3-position of this ring.

The compound is a carbamate-protected amine derivative featuring a tetrahydrofuran ring substituted at the 3-position with both a hydroxymethyl and an amino group.[1] This unique arrangement of functional groups—a protected tertiary amine and a primary alcohol—provides two orthogonal points for further chemical modification.

Physicochemical Data

A summary of the key computed and experimental properties is presented in Table 1. These parameters are critical for predicting solubility, designing reaction conditions, and developing purification protocols.

PropertyValueSource
CAS Number 1132814-98-2[2][3]
Molecular Formula C₉H₁₇NO₄PubChem
Molecular Weight 217.26 g/mol [1]
InChIKey FIEQSYXWJPFLFS-UHFFFAOYSA-N[1]
Topological Polar Surface Area 67.8 ŲPubChem
Hydrogen Bond Donor Count 2PubChem
Hydrogen Bond Acceptor Count 4PubChem
Predicted XLogP3 -0.2PubChem

Synthesis and Manufacturing Pathway

The synthesis of this compound is not a trivial process and relies on the construction of its core intermediate, 3-amino-3-(hydroxymethyl)tetrahydrofuran. The overall strategy involves the synthesis of a suitable precursor, followed by a standard protection step.

Retrosynthetic Analysis and Strategy

A logical retrosynthetic approach involves disconnecting the Boc protecting group, which is a standard transformation. This reveals the key precursor: 3-amino-3-(hydroxymethyl)tetrahydrofuran. The primary synthetic challenge, therefore, lies in the efficient construction of this diametrically substituted tetrahydrofuran core. Several patented methods focus on synthesizing related compounds like 3-aminomethyltetrahydrofuran, which can be adapted for this purpose.[4][5][6] A common strategy begins with readily available starting materials like maleic acid diesters.[4][6]

Proposed Synthetic Workflow

The following diagram illustrates a plausible multi-step synthesis, beginning from a maleic acid diester and proceeding through key transformations including Michael addition, reduction, cyclization, and finally, Boc protection.

G cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Boc Protection A Maleic Acid Diester B Michael Adduct A->B  Michael Addition  (Nitromethane) C 2-(Nitromethyl)-1,4-butanediol B->C  Borohydride Reduction D 3-(Nitromethyl)tetrahydrofuran C->D  Dehydration/Cyclization  (Acid Catalyst) E 3-Amino-3-(hydroxymethyl)tetrahydrofuran (Key Intermediate) D->E  Catalytic Hydrogenation  (e.g., Raney Ni or Pd/C) F This compound (Final Product) E->F  Di-tert-butyl dicarbonate (Boc)₂O  Base (e.g., Et₃N), Solvent (e.g., DCM) G A This compound B Derivatization at -OH Group A->B  Step 1:  e.g., Esterification, Etherification C Intermediate A B->C D Boc Deprotection (Acidic Conditions) C->D E Free Amine Intermediate D->E F Derivatization at -NH₂ Group E->F  Step 2:  e.g., Amide coupling, Reductive amination G Final Complex Molecule / API F->G

References

An In-Depth Technical Guide to tert-butyl N-[3-(hydroxymethyl)oxolan-3-yl]carbamate

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Unveiling a Versatile Building Block in Modern Drug Discovery

In the landscape of contemporary pharmaceutical research, the strategic design and synthesis of novel molecular entities are paramount. Success in this endeavor often hinges on the availability of versatile, well-characterized building blocks that enable the systematic exploration of chemical space. tert-Butyl N-[3-(hydroxymethyl)oxolan-3-yl]carbamate, a seemingly unassuming molecule, represents one such critical scaffold. Its unique combination of a protected amine, a primary alcohol, and a hydrophilic oxolane (tetrahydrofuran) ring makes it an invaluable intermediate for medicinal chemists. This guide provides a comprehensive technical overview of this compound, from its fundamental properties and synthesis to its characterization and strategic application in drug development, grounded in the principles of scientific integrity and practical, field-proven insights.

Core Molecular Attributes and Physicochemical Properties

This compound is a carbamate-protected amine derivative featuring a tetrahydrofuran ring substituted at the 3-position with both an aminomethyl and a hydroxymethyl group. The presence of the tert-butyloxycarbonyl (Boc) protecting group renders the amine stable to a wide range of reaction conditions, while the primary hydroxyl group and the oxolane ether offer key points for further chemical modification and influence the molecule's overall physicochemical profile.

PropertyValueSource
Molecular Weight 217.26 g/mol [1][2]
Molecular Formula C₁₀H₁₉NO₄
CAS Number 1132814-98-2[3]
Appearance Varies (often a solid)
Storage Temperature 2-8°C[4]

The hydroxymethyl substituent and the oxolane ring enhance the compound's polarity, which can improve solubility and hydrogen-bonding capabilities—critical factors for molecular recognition and interaction with biological targets.[1][2]

Synthesis and Purification: A Methodical Approach

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to ensure high yield and purity. The overall strategy involves the synthesis of the core intermediate, 3-aminomethyl-3-hydroxymethyl-tetrahydrofuran, followed by the protection of the primary amine with a Boc group.

Synthesis of the Precursor: 3-aminomethyl-tetrahydrofuran

The synthesis of the key precursor, 3-aminomethyl-tetrahydrofuran, can be achieved through several reported routes. One common approach starts from readily available materials and proceeds through the formation of a nitromethyl intermediate, followed by reduction.

Workflow for the Synthesis of 3-aminomethyl-tetrahydrofuran:

G cluster_0 Step 1: Dehydration and Cyclization cluster_1 Step 2: Reduction of the Nitro Group 2-nitromethyl-1,4-butanediol 2-nitromethyl-1,4-butanediol 3-nitromethyltetrahydrofuran 3-nitromethyltetrahydrofuran 2-nitromethyl-1,4-butanediol->3-nitromethyltetrahydrofuran  H₂SO₄ or p-TsOH, Toluene, Reflux 2-nitromethyl-1,4-butanediol->3-nitromethyltetrahydrofuran 3-aminomethyltetrahydrofuran 3-aminomethyltetrahydrofuran 3-nitromethyltetrahydrofuran->3-aminomethyltetrahydrofuran  H₂, Pd/C or Raney Ni, Methanol 3-nitromethyltetrahydrofuran->3-aminomethyltetrahydrofuran G amine R-NH₂ (3-aminomethyl-3-hydroxymethyl-tetrahydrofuran) intermediate Tetrahedral Intermediate amine->intermediate Nucleophilic Attack boc2o Boc₂O (Di-tert-butyl dicarbonate) boc2o->intermediate product This compound intermediate->product Collapse of Intermediate byproducts t-BuOH + CO₂ intermediate->byproducts Elimination

References

An In-depth Technical Guide to the Synthesis and Characterization of tert-Butyl Carbamate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of the synthesis and characterization of tert-butyl carbamate (Boc) derivatives, essential tools in modern organic synthesis, particularly within pharmaceutical and materials science research. As a cornerstone of amine protection strategy, a thorough understanding of the principles governing the formation and verification of these compounds is paramount for researchers, scientists, and drug development professionals. This document offers field-proven insights into experimental choices, self-validating protocols, and the authoritative science that underpins these methodologies.

The Strategic Importance of the Boc Protecting Group

In multi-step organic synthesis, the selective reactivity of one functional group in the presence of others is a frequent challenge. Amines, being nucleophilic and basic, often require temporary masking or "protection" to prevent unwanted side reactions. The tert-butyloxycarbonyl (Boc) group is arguably the most common amine protecting group in non-peptide chemistry due to its robust stability across a wide range of non-acidic conditions and its facile removal under mild acidic conditions.[1][2] This orthogonality allows for complex molecular architectures to be assembled with precision and high yield. The thermodynamic driving force for its formation, coupled with the clean decomposition of byproducts upon its removal, further solidifies its prominent role in synthetic chemistry.[2]

Synthesis of tert-Butyl Carbamate Derivatives: Mechanism and Protocol

The gold standard for the introduction of the Boc group is the reaction of a primary or secondary amine with di-tert-butyl dicarbonate, commonly known as Boc anhydride ((Boc)₂O).[1][2] This method is favored for its high yields, mild reaction conditions, and the commercial availability of the reagent.[3]

The Underlying Mechanism of Boc Protection

The formation of a tert-butyl carbamate proceeds via a nucleophilic acyl substitution. The amine's lone pair of electrons attacks one of the electrophilic carbonyl carbons of the Boc anhydride. This forms a transient tetrahedral intermediate.[2][4] The intermediate then collapses, eliminating a molecule of tert-butyl carbonate, which is unstable and subsequently decomposes into the innocuous byproducts tert-butanol and carbon dioxide gas.[2][5] The evolution of CO₂ provides a strong thermodynamic driving force for the reaction.[2]

The reaction can be performed with or without a base. In the absence of an external base, the unstable tert-butyl carbonate or the resulting tert-butoxide can deprotonate the newly formed carbamate.[4][5] However, the inclusion of a mild base, such as triethylamine (TEA), diisopropylethylamine (DIEA), or sodium bicarbonate, is common practice to neutralize the protonated amine and accelerate the reaction.[1][6]

Boc_Protection_Mechanism Mechanism of Amine Protection with (Boc)₂O cluster_reactants Reactants cluster_intermediate Tetrahedral Intermediate cluster_products Products & Byproducts R_NH2 R-NH₂ (Amine) Intermediate [Tetrahedral Intermediate] R_NH2->Intermediate Nucleophilic Attack Boc2O (Boc)₂O Boc2O->Intermediate Boc_Amine R-NH-Boc (tert-Butyl Carbamate) Intermediate->Boc_Amine Collapse & Proton Transfer tBuOH tert-Butanol Intermediate->tBuOH Decomposition CO2 CO₂ Intermediate->CO2 Decomposition Characterization_Workflow Characterization Workflow for Boc-Derivatives cluster_spectroscopy Spectroscopic & Spectrometric Analysis Start Crude Product from Synthesis TLC TLC Analysis (Purity Check) Start->TLC Purification Column Chromatography (If necessary) TLC->Purification Impure Pure_Product Purified Product TLC->Pure_Product Pure Purification->Pure_Product NMR ¹H & ¹³C NMR Pure_Product->NMR Structural Confirmation MS Mass Spectrometry (ESI/EI) Pure_Product->MS Molecular Weight Confirmation HPLC HPLC (Purity Assessment) Pure_Product->HPLC Quantitative Purity Final Structurally Confirmed, Pure Boc-Derivative NMR->Final MS->Final HPLC->Final

References

Foreword: The Convergence of Scaffold and Function

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Discovery and History of Oxolane-Based Carbamates

In the landscape of medicinal chemistry, the strategic combination of privileged structural motifs with versatile functional groups is a cornerstone of rational drug design. This guide delves into the confluence of two such entities: the oxolane ring, a ubiquitous heterocyclic scaffold, and the carbamate moiety, a functional group of profound therapeutic relevance. The story of oxolane-based carbamates is not one of a singular, dramatic discovery, but rather a compelling narrative of chemical evolution. It showcases how chemists, armed with an ever-expanding synthetic toolkit, have learned to fuse the favorable pharmacokinetic properties of the oxolane core with the unique chemical and biological attributes of the carbamate linker. This document serves as a technical primer for researchers and drug development professionals, charting the historical context, core synthetic strategies, and burgeoning applications of this important class of molecules.

Part 1: Deconstructing the Core Components

The Oxolane (Tetrahydrofuran) Scaffold: A Privileged Heterocycle

Oxolane, commonly known as tetrahydrofuran (THF), is a five-membered cyclic ether. Its significance in medicinal chemistry extends far beyond its use as a solvent. As a structural component, the oxolane ring is found in numerous natural products, most notably in the furanose forms of sugars like D-ribose and 2-deoxy-D-ribose, which are fundamental building blocks of RNA and DNA[1].

The incorporation of an oxolane ring into a drug candidate can impart several desirable properties:

  • Improved Solubility: The ether oxygen acts as a hydrogen bond acceptor, often enhancing aqueous solubility compared to its carbocyclic analogs.

  • Metabolic Stability: The C-O bonds within the ring are generally more stable to metabolic degradation than many other functional groups.

  • Defined Stereochemistry: The puckered, non-planar structure of the oxolane ring allows for the precise spatial arrangement of substituents, which is critical for selective interaction with biological targets.

The Carbamate Functional Group: More Than a Linker

Organic carbamates, also known as urethanes, are esters of carbamic acid (R₂NC(O)OR')[2]. Initially gaining prominence in agriculture as pesticides in the 1950s, their unique properties have made them a mainstay in modern drug discovery[3][4].

Key characteristics that underpin their utility include:

  • Peptide Bond Isostere: The carbamate group is a recognized surrogate for the amide bond[5][6]. Its "amide-ester" hybrid nature provides good chemical and proteolytic stability while being able to participate in hydrogen bonding, mimicking peptide interactions with enzymes or receptors[4][6].

  • Modulation of Physicochemical Properties: The ability to substitute on both the nitrogen and oxygen termini allows for fine-tuning of a molecule's lipophilicity, polarity, and pharmacokinetic profile[5][6].

  • Prodrug Potential: Carbamates are frequently used in prodrug design to mask a hydroxyl or amino group, improving oral bioavailability and preventing first-pass metabolism. The carbamate can then be hydrolyzed in vivo to release the active drug[4][6].

  • Bioactivity: The carbamate moiety itself is often not just a linker but can be critical for binding to the target, as seen in many enzyme inhibitors where it forms key interactions in the active site[4].

Part 2: A History of Convergent Evolution

The development of oxolane-based carbamates did not occur in a vacuum. It represents the logical intersection of parallel advancements in carbamate synthesis and the increasing use of heterocyclic scaffolds in drug design.

The story begins with the isolation of physostigmine in 1864, a natural methyl carbamate ester that acts as a cholinesterase inhibitor[4]. This discovery laid the groundwork for the entire class of carbamate-based drugs. Subsequently, the 1950s and 1960s saw the large-scale synthesis and commercialization of synthetic carbamate pesticides like carbaryl[3][4].

Simultaneously, the field of organic synthesis was evolving, moving away from hazardous reagents toward safer, more versatile methodologies. The classical methods for carbamate synthesis often involved highly toxic phosgene or its derivatives[5]. Significant research efforts were directed at developing phosgene-free alternatives, which opened the door to synthesizing more complex and sensitive molecules, including those with heterocyclic cores like oxolane[5][7].

By the late 20th and early 21st centuries, as the demand for novel drug candidates with improved "drug-like" properties grew, medicinal chemists began to systematically explore the chemical space occupied by cyclic ethers. The realization that cyclic ether-derived carbamates could serve as potent inhibitors for challenging targets, such as HIV-1 protease and β-secretase, marked the true emergence of this specific molecular class[5][6].

Part 3: Core Synthetic Methodologies: A Chemist's Guide

The synthesis of oxolane-based carbamates relies on the fundamental reactions that form the carbamate bond, applied to substrates bearing an oxolane ring. The choice of method is dictated by the available starting materials, functional group tolerance, and safety considerations.

Classical vs. Modern Synthetic Approaches

The evolution from hazardous, older methods to safer, more efficient modern techniques is a key theme in carbamate synthesis.

Method TypeGeneral ReactionAdvantagesDisadvantages & Field Insights
Classical Oxolane-Amine + ChloroformateReadily available reagents.Often requires excess base and long reaction times. Chloroformates can be toxic/lachrymatory[5].
Classical Oxolane-Alcohol + IsocyanateHigh yielding and straightforward.Isocyanates can be toxic and moisture-sensitive. Preparation may require hazardous phosgene or its derivatives[5].
Modern Curtius RearrangementPhosgene-free. Good for converting carboxylic acids.Involves potentially explosive azide intermediates. Requires careful handling and thermal control[5][8].
Modern Activated Carbonates (e.g., DSC, PNP-carbonate)Phosgene-free and generally safe. High yields.Requires pre-activation of the alcohol component. Can be a two-step process[5].
Modern Three-Component Coupling (Amine, CO₂, Electrophile)Utilizes CO₂ as a C1 source. Mild conditions. High atom economy.Requires a suitable base (e.g., Cs₂CO₃) and catalyst. Optimization can be substrate-dependent[8][9].
Modern Catalytic Ring-Opening/CouplingInnovative one-pot synthesis from simple precursors.Primarily developed for oxetanes but applicable to oxolanes. Catalyst-dependent[10].
Experimental Protocol: Phosgene-Free Synthesis via Activated Carbonate

This protocol describes a reliable, two-step method to synthesize an oxolane-based carbamate from an oxolane-alcohol and an amine, avoiding the use of phosgene.

Step 1: Activation of the Oxolane Alcohol

  • Objective: To convert the hydroxyl group of the oxolane precursor into an activated carbonate ester, a stable but reactive intermediate.

  • Procedure:

    • Dissolve the oxolane-alcohol (1.0 eq.) and a mild, non-nucleophilic base such as pyridine (1.2 eq.) in a suitable anhydrous solvent (e.g., Dichloromethane, Tetrahydrofuran) under an inert atmosphere (N₂ or Ar).

    • Cool the mixture to 0 °C in an ice bath.

    • Slowly add a solution of p-nitrophenyl chloroformate (1.1 eq.) in the same solvent dropwise over 15-20 minutes. The reaction is often characterized by the formation of a precipitate (pyridinium hydrochloride).

    • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting alcohol is consumed.

    • Upon completion, dilute the mixture with the solvent and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude p-nitrophenyl carbonate intermediate, which can often be used in the next step without further purification.

Step 2: Amination to Form the Carbamate

  • Objective: To displace the activated p-nitrophenoxy group with the desired amine to form the final carbamate product.

  • Procedure:

    • Dissolve the crude p-nitrophenyl carbonate intermediate (1.0 eq.) in a polar aprotic solvent like DMF or Acetonitrile.

    • Add the primary or secondary amine (1.1 eq.) to the solution. The reaction is typically exothermic.

    • Stir the reaction at room temperature for 1-3 hours. The progress can be monitored by the appearance of the yellow p-nitrophenolate anion.

    • Once the reaction is complete (as determined by TLC or LC-MS), dilute the mixture with a water-immiscible solvent like Ethyl Acetate and wash extensively with 1M NaOH to remove the p-nitrophenol byproduct, followed by water and brine.

    • Dry the organic layer, concentrate, and purify the crude product by flash column chromatography to obtain the pure oxolane-based carbamate.

Visualization of Synthetic Workflows

SynthesisWorkflow cluster_start Starting Materials cluster_pathways Synthetic Pathways cluster_methods Reaction Steps cluster_end Final Product Oxolane_Precursor Oxolane Precursor (with -OH or -NHR group) Choice1 Precursor Type? Oxolane_Precursor->Choice1 Choice2 Methodology Choice? Choice1->Choice2  -NHR Activation Activation (e.g., with DSC, PNP-Cl) Choice1->Activation  -OH Coupling_Alcohol Coupling with Alcohol Choice2->Coupling_Alcohol  Isocyanate Route Rearrangement Curtius Rearrangement (from -COOH precursor) Choice2->Rearrangement  Acid Route Three_Component One-Pot Coupling (Amine + CO2 + Electrophile) Choice2->Three_Component  CO2 Route Coupling_Amine Coupling with Amine Activation->Coupling_Amine Final_Product Oxolane-Based Carbamate Coupling_Amine->Final_Product Coupling_Alcohol->Final_Product Rearrangement->Final_Product Three_Component->Final_Product

// Reactants Amine [label="R¹-NH₂\n(Oxolane-Amine)"]; CO2 [label="O=C=O"]; AlkylHalide [label="R²-X\n(Electrophile)"]; Base [label="Cs₂CO₃", shape=ellipse, style=solid, color="#EA4335"];

// Intermediates CarbamicAcid [label="R¹-NH-COOH\n(Carbamic Acid)", style=dashed]; CarbamateAnion [label="[R¹-NH-COO]⁻ Cs⁺\n(Carbamate Salt)", fillcolor="#FBBC05", fontcolor="#202124"];

// Product Product [label="R¹-NH-COOR²\n(Final Carbamate)", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges {Amine, CO2} -> CarbamicAcid [label="+", style=invis]; Amine -> CarbamicAcid [label="Nucleophilic\nAttack"]; CO2 -> CarbamicAcid; CarbamicAcid -> CarbamateAnion [label="+ Base\n(Deprotonation)"]; CarbamateAnion -> Product [label="+ R²-X\n(Alkylation)"]; } caption="Mechanism of three-component carbamate synthesis using CO₂."

Part 4: Applications and Future Directions

The true value of the oxolane-based carbamate structure lies in its application to solve complex biological problems. While a single "blockbuster" drug may not yet define the class, its principles are widely applied in the development of therapeutic agents.

Therapeutic AreaTarget ClassRole of Oxolane-Carbamate MoietyReference Insight
Antiviral (HIV) Protease InhibitorsThe carbamate acts as a non-cleavable peptide bond mimic, while the oxolane ring occupies a hydrophobic pocket (e.g., P1 or P2) of the enzyme active site, improving binding affinity and pharmacokinetic properties.The use of cyclic ether-derived carbamates as potent HIV-1 protease inhibitors has been a successful design strategy.[5][6]
Neurodegenerative β-Secretase (BACE1) InhibitorsSimilar to protease inhibitors, the structure provides a stable scaffold to present key binding groups to the enzyme's catalytic aspartate residues. The oxolane can enhance brain penetration.Carbamate functionalities are explored as surrogates for amide bonds in peptidomimetic inhibitors.[5][6]
Inflammation NAAA InhibitorsIn specific cases like oxetanyl-carbamates, the strained ring and carbamate group together form a reactive pharmacophore that covalently modifies the enzyme, while the rest of the molecule dictates selectivity.Replacement of an amide with a carbamate in β-lactone inhibitors improved stability and modulated stereoselectivity for NAAA inhibition.[11]
General Amine/Alcohol ProdrugsAn oxolane-containing drug with a free amine or alcohol can be masked as a carbamate to improve stability and oral absorption.Carbamates are widely manipulated for use in prodrug design to achieve first-pass and systemic hydrolytic stability.[4][5][6]
Future Outlook

The field of oxolane-based carbamates is poised for continued growth. Future innovations are likely to focus on:

  • Asymmetric Synthesis: Developing novel catalytic methods to produce enantiomerically pure oxolane-based carbamates, as stereochemistry is paramount for biological activity[12].

  • New Applications: Exploring their use in emerging therapeutic modalities such as targeted protein degraders (PROTACs), where the carbamate can serve as a stable linker, and in covalent inhibitors, where the carbamate's electrophilicity can be tuned for specific targets.

  • Sustainable Chemistry: Further refining synthetic methods that utilize benign reagents and catalysts, such as the direct use of CO₂ as a feedstock, aligning drug development with the principles of green chemistry[7][10].

This guide has traced the journey of oxolane-based carbamates from their conceptual origins to their modern-day applications. By understanding the history, mastering the synthesis, and appreciating the therapeutic potential of this molecular class, researchers can continue to build upon this robust foundation to design the next generation of innovative medicines.

References

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of tert-butyl N-[3-(hydroxymethyl)oxolan-3-yl]carbamate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth analysis of the safety and handling protocols for tert-butyl N-[3-(hydroxymethyl)oxolan-3-yl]carbamate (CAS No. 1132814-98-2). Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of safety data. Instead, it offers a synthesized perspective grounded in the chemical nature of the molecule, drawing parallels from its core structural components—a Boc-protected amine and a tetrahydrofuran (oxolan) ring system. In the absence of a specific Safety Data Sheet (SDS) for this compound, this guide employs a proactive, risk-based approach to safety, ensuring that laboratory personnel can manage this valuable synthetic intermediate with confidence and precision.

Introduction: Understanding the Molecular Context

This compound is a key building block in modern organic and medicinal chemistry. Its utility lies in the strategic combination of a stable, Boc-protected amine and a functionalized tetrahydrofuran ring.[1] The tert-butoxycarbonyl (Boc) group serves as a robust protecting group for the amine, preventing unwanted side reactions while allowing for selective deprotection under acidic conditions.[2][3] The tetrahydrofuran moiety, substituted with a hydroxymethyl group, introduces polarity and a site for further chemical modification, making it a versatile intermediate in the synthesis of complex molecules and potential pharmaceutical candidates.[1]

Given its role as a synthetic intermediate, a comprehensive understanding of its safe handling is paramount to ensure both the integrity of the research and the safety of the researchers. This guide will deconstruct the molecule into its constituent parts to build a robust safety and handling protocol.

Hazard Identification and Risk Assessment: A Proactive Approach

Analysis of Structural Moieties
  • Boc-Protected Amine: The carbamate functional group is central to the molecule's reactivity. While the Boc group itself is stable, its removal often involves strong acids.[2][3] General safety precautions for handling amines and amides should be observed, as these compounds can be irritants.[4]

  • Tetrahydrofuran (Oxolan) Ring: The tetrahydrofuran (THF) core is a stable ether. However, ethers as a class are known for their potential to form explosive peroxides upon prolonged exposure to air and light.[5] While the substitution on the ring may influence this tendency, it is a critical long-term storage consideration. Standard operating procedures for handling THF are relevant here.[6][7][8]

Inferred Hazard Profile

Based on data for structurally similar compounds, such as tert-butyl N-[(1R,3R)-3-(hydroxymethyl)cyclopentyl]carbamate, we can infer a potential hazard profile.[9] The GHS hazard statements for this related compound include:

  • H315: Causes skin irritation.[9]

  • H319: Causes serious eye irritation.[9]

  • H335: May cause respiratory irritation.[9]

Therefore, it is prudent to handle this compound as a compound that is irritating to the skin, eyes, and respiratory system.

Risk Assessment Workflow

The following workflow should be implemented before any experimental work involving this compound.

RiskAssessment cluster_prep Phase 1: Pre-Experiment Planning cluster_controls Phase 2: Control Implementation cluster_procedure Phase 3: Procedural Safety A Review Literature & Known Hazards of Analogues B Identify Potential for Irritation (Skin, Eyes, Respiratory) A->B C Assess Peroxide Formation Risk During Storage B->C D Define Engineering Controls (Fume Hood) C->D Inform Control Selection E Select Appropriate PPE (Gloves, Goggles, Lab Coat) D->E F Establish Safe Storage Conditions (Cool, Dry, Tightly Sealed) E->F G Develop Step-by-Step Experimental Protocol F->G Integrate into Protocol H Outline Emergency & Spill Procedures G->H I Plan Waste Disposal Route H->I

Caption: Risk Assessment and Mitigation Workflow.

Physical and Chemical Properties

A summary of the known and inferred properties of this compound is presented below.

PropertyValueSource
CAS Number 1132814-98-2--INVALID-LINK--[10][11]
Molecular Formula C₁₀H₁₉NO₄Inferred from structure
Molecular Weight 217.26 g/mol --INVALID-LINK--[1]
Appearance White to off-white solidInferred from related compounds
Storage Temperature 2-8°C--INVALID-LINK--[12]
Solubility Expected to be soluble in common organic solvents like acetone, chloroform, ethyl acetate, and methanol.Inferred from similar compounds[13]
Stability Stable under recommended storage conditions. May be sensitive to strong acids (deprotection).Inferred from carbamate chemistry[2][3][14]
Reactivity Incompatible with strong oxidizing agents.Based on general chemical principles[15]

Exposure Controls and Personal Protection

Given the inferred hazards, a stringent approach to exposure control is necessary. The causality behind these choices is to create multiple barriers to exposure.

Engineering Controls
  • Fume Hood: All handling of the solid compound and its solutions must be conducted in a properly functioning chemical fume hood. This is the primary engineering control to prevent inhalation of any dust or aerosols.[4]

  • Safety Shower and Eyewash Station: An eyewash facility and a safety shower must be readily accessible in the laboratory.[16]

Personal Protective Equipment (PPE)
  • Eye Protection: Tightly fitting safety goggles or a face shield are mandatory to protect against splashes.[4]

  • Skin Protection:

    • Gloves: Chemically resistant gloves (e.g., nitrile) must be worn. Gloves should be inspected before use and changed immediately if contaminated.[8]

    • Lab Coat: A flame-resistant lab coat should be worn and fully buttoned.[6]

  • Body Protection: Full-length pants and closed-toe shoes are required to prevent skin exposure.[6]

  • Respiratory Protection: If there is a risk of generating significant dust or aerosols that cannot be controlled by a fume hood, a NIOSH-approved respirator with appropriate cartridges should be used.[6]

Detailed Handling and Storage Protocols

Handling

The core principle of handling is to minimize exposure and prevent contamination.

Step-by-Step Handling Protocol:

  • Preparation: Before handling, ensure the fume hood is operational and the work area is clean and uncluttered. Assemble all necessary equipment and reagents.

  • Donning PPE: Put on all required PPE as detailed in Section 4.2.

  • Weighing and Transfer: Conduct all weighing and transfer operations within the fume hood. Use a spatula to handle the solid material to minimize dust generation.

  • Dissolution: When preparing solutions, add the solid to the solvent slowly to avoid splashing.

  • Post-Handling: After handling, decontaminate all surfaces and equipment. Remove gloves using the proper technique to avoid skin contact with any residual chemical.

  • Hygiene: Wash hands thoroughly with soap and water after completing work and before leaving the laboratory.[8]

Storage

Proper storage is crucial for maintaining the compound's integrity and preventing the formation of hazardous byproducts.

  • Container: Store in a tightly sealed container to prevent moisture ingress and exposure to air.[16]

  • Location: Store in a cool, dry, and well-ventilated area, away from direct sunlight and sources of ignition.[5][16] The recommended storage temperature is between 2-8°C.[12]

  • Incompatibilities: Segregate from strong oxidizing agents.[15]

  • Peroxide Monitoring: Due to the tetrahydrofuran moiety, it is advisable to date the container upon receipt and opening. While the risk may be low for a solid derivative, if the material is stored for an extended period (e.g., over a year), a qualitative test for peroxides should be considered before use, especially if heating is involved in the experimental procedure.[5][6]

Emergency and First-Aid Procedures

In the event of an exposure or spill, immediate and appropriate action is critical.

Exposure RouteFirst-Aid Measures
Inhalation Move the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[16]
Skin Contact Immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing. If skin irritation persists, seek medical attention.[15]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[16]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[16]

Spill and Waste Management

Spill Response
  • Small Spills: For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal. Clean the spill area with an appropriate solvent and decontaminating solution.

  • Large Spills: Evacuate the area and prevent entry. Contact your institution's environmental health and safety (EHS) department immediately.

Waste Disposal

Dispose of unused material and contaminated waste in accordance with local, state, and federal regulations. Do not empty into drains.[15] All waste should be collected in a properly labeled, sealed container.

Conclusion

This compound is a valuable tool for the synthetic chemist. While specific hazard data is limited, a thorough understanding of its chemical structure allows for the development of a robust and proactive safety protocol. By treating this compound with the respect it deserves—as a potential irritant and with consideration for the long-term stability of its ether linkage—researchers can handle it safely and effectively. Adherence to the principles of good laboratory practice, consistent use of engineering controls and PPE, and a well-considered experimental plan are the cornerstones of safe and successful research.

References

Methodological & Application

Applications of tert-butyl N-[3-(hydroxymethyl)oxolan-3-yl]carbamate in Organic Synthesis: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Building Block for Complex Architectures

In the landscape of modern organic synthesis, the demand for novel molecular scaffolds with tailored three-dimensional geometries is insatiable. These scaffolds are the bedrock of innovation in drug discovery and materials science. Among the myriad of synthetic intermediates, tert-butyl N-[3-(hydroxymethyl)oxolan-3-yl]carbamate has emerged as a particularly valuable building block. This bifunctional molecule, featuring a stable carbamate-protected amine and a reactive primary alcohol appended to a central tetrahydrofuran ring, offers a unique combination of stereochemistry and reactivity. Its inherent structural rigidity and the orthogonal nature of its functional groups make it an ideal precursor for the synthesis of complex spirocyclic systems and constrained amino acids, motifs of significant interest in medicinal chemistry.[1]

This guide provides an in-depth exploration of the synthetic utility of this compound. We will delve into the causality behind experimental choices, provide detailed, field-proven protocols, and visualize key transformations to empower researchers, scientists, and drug development professionals to effectively harness the potential of this versatile intermediate.

Core Synthetic Strategy: From Acyclic Precursor to Spirocyclic Scaffold

The primary application of this compound lies in its conversion to spirocyclic amines, specifically 2-oxa-6-azaspiro[3.4]octane derivatives. This transformation is a testament to the power of intramolecular cyclization, a cornerstone of modern synthetic strategy. The overall workflow can be dissected into two key stages: activation of the hydroxyl group and subsequent intramolecular nucleophilic substitution.

G A This compound B Activation of Hydroxyl Group (e.g., Tosylation) A->B C Intermediate Tosylate B->C D Deprotection of Carbamate & Intramolecular Cyclization C->D E Spirocyclic Amine (2-oxa-6-azaspiro[3.4]octane derivative) D->E G start reactant This compound start->reactant step1 TsCl, Pyridine, DCM, 0 °C to rt reactant->step1 Tosylation intermediate Intermediate Tosylate step1->intermediate step2 1. TFA, DCM 2. K2CO3, MeOH, reflux intermediate->step2 Cyclization product tert-butyl 2-oxa-6-azaspiro[3.4]octane-6-carboxylate step2->product G A This compound B Oxidation of the Alcohol A->B C Intermediate Carboxylic Acid B->C D Deprotection of Carbamate C->D E Constrained Amino Acid D->E

References

Application Note: Tert-butyl N-[3-(hydroxymethyl)oxolan-3-yl]carbamate as a Versatile Building Block for Spirocyclic and Substituted Tetrahydrofuran Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In modern medicinal chemistry, privileged scaffolds that provide three-dimensional diversity are highly sought after to improve the physicochemical properties and biological activity of drug candidates. The 3-amino-3-substituted tetrahydrofuran (oxolane) motif is one such scaffold, appearing in a range of biologically active molecules. Tert-butyl N-[3-(hydroxymethyl)oxolan-3-yl]carbamate is a strategically designed building block that offers a reliable and versatile entry point into this valuable chemical space. Its key advantage lies in the presence of two orthogonal, readily manipulable functional groups on a quaternary center: a Boc-protected amine and a primary alcohol. This configuration allows for sequential, selective chemical transformations, making it an ideal starting material for the synthesis of complex molecules, including spirocyclic systems and other highly substituted heterocycles.[1][2] This document provides a detailed guide for researchers, outlining the properties, core applications, and step-by-step protocols for the effective use of this building block.

Physicochemical Properties

A clear understanding of the physical and chemical properties of a building block is critical for its successful application in synthesis. The key properties of this compound are summarized below.

PropertyValueSource
CAS Number 101979-94-8 (racemate); 1132814-98-2 (unspecified stereochem)[3][4][5]
Molecular Formula C₁₀H₁₉NO₄
Molecular Weight 217.26 g/mol
Appearance White to off-white solid/powder[3]
Solubility Soluble in methanol, ethyl acetate, acetone, DMSO, THF[6]
Stability Stable under standard conditions; sensitive to strong acids (Boc deprotection) and strong oxidizing agents.

Core Synthetic Applications

The unique arrangement of functional groups in this compound enables a variety of strategic transformations. The two primary reaction pathways involve either leveraging the vicinal amino-alcohol relationship for cyclization reactions or selectively functionalizing the alcohol and amine moieties.

Synthesis of Spiro-oxazolidinones

The 1,2-amino alcohol functionality is primed for the construction of five-membered heterocyclic rings. A particularly powerful application is the synthesis of spiro-oxazolidinones, a scaffold found in numerous pharmacologically active compounds. This transformation is typically achieved by reacting the building block with a phosgene equivalent, such as carbonyldiimidazole (CDI), triphosgene, or an isocyanate, in the presence of a base. The Boc-protected amine is deprotected in situ or in a prior step to liberate the free amine, which then participates in the cyclization.

Caption: Workflow for Spiro-oxazolidinone Synthesis.

Selective Functionalization of the Hydroxymethyl Group

The primary alcohol offers a reliable handle for chain extension or modification. Its reactivity can be precisely controlled.

  • Oxidation: The hydroxymethyl group can be selectively oxidized to an aldehyde or a carboxylic acid using a variety of standard reagents. Mild conditions with reagents like Dess-Martin periodinane (DMP) or a Swern oxidation will yield the aldehyde, which can be used in subsequent reactions like reductive amination or Wittig olefination. Stronger oxidizing agents, such as Jones reagent or TEMPO/bleach, will produce the corresponding carboxylic acid, a key intermediate for amide bond formation.[7]

  • Conversion to a Leaving Group: The alcohol can be converted into a good leaving group, such as a tosylate (Ts), mesylate (Ms), or halide. This activates the position for nucleophilic substitution, allowing for the introduction of a wide range of functionalities, including azides, cyanides, and other carbon or heteroatom nucleophiles.

Caption: Derivatization Pathways for the Hydroxymethyl Group.

Experimental Protocols

The following protocols are provided as validated starting points for the synthetic transformations described above. Researchers should adapt them based on their specific substrate and laboratory conditions.

Protocol 1: Synthesis of tert-butyl N-[3-formyloxolan-3-yl]carbamate via Dess-Martin Oxidation

This protocol describes the selective oxidation of the primary alcohol to an aldehyde, while preserving the Boc-protecting group.

Materials:

  • This compound (1.0 eq)

  • Dess-Martin Periodinane (DMP) (1.5 eq)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve this compound (1.0 eq) in anhydrous DCM (approx. 0.1 M concentration).

  • Addition of Oxidant: Cool the solution to 0 °C using an ice-water bath. Add Dess-Martin Periodinane (1.5 eq) portion-wise over 10-15 minutes. Rationale: Portion-wise addition at low temperature helps to control the initial exotherm of the reaction.

  • Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Quenching: Upon completion, dilute the reaction mixture with DCM. Quench the reaction by adding an equal volume of a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃. Stir vigorously for 20-30 minutes until the layers are clear. Rationale: Sodium thiosulfate reduces excess DMP, and sodium bicarbonate neutralizes the acetic acid byproduct.

  • Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with DCM. Combine the organic layers.

  • Drying and Concentration: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude aldehyde.

  • Purification: Purify the crude product by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford the pure tert-butyl N-[3-formyloxolan-3-yl]carbamate. The product is typically an oil or low-melting solid.

Characterization: Confirm the structure via ¹H NMR (presence of aldehyde proton ~9.5-9.8 ppm and disappearance of hydroxymethyl protons) and Mass Spectrometry.

Trustworthiness and Safety

  • Self-Validation: All protocols should be monitored by appropriate analytical techniques (TLC, LC-MS) to ensure reaction completion and identify potential side products. The purity of the final compounds must be confirmed by NMR spectroscopy and mass spectrometry.

  • Safety Precautions: Dess-Martin Periodinane is shock-sensitive and should be handled with care. All reactions should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

References

Application Notes and Protocols: The Strategic Use of tert-butyl N-[3-(hydroxymethyl)oxolan-3-yl]carbamate in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

These application notes serve as a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the strategic application of tert-butyl N-[3-(hydroxymethyl)oxolan-3-yl]carbamate. This versatile building block is of significant interest in the design and synthesis of novel therapeutic agents due to its unique structural and functional characteristics.

The oxolane (tetrahydrofuran) ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs and clinical candidates.[1] Its non-planar, three-dimensional structure allows for the presentation of substituents in well-defined spatial orientations, which can lead to enhanced binding affinity and selectivity for biological targets. Furthermore, the oxygen atom of the oxolane ring can act as a hydrogen bond acceptor, contributing to favorable pharmacokinetic properties such as improved solubility and metabolic stability.

The presence of a tert-butoxycarbonyl (Boc) protected amine and a primary alcohol on the same quaternary center provides a valuable handle for the introduction of diverse functionalities in a controlled manner. The Boc group is a widely used protecting group in organic synthesis due to its stability under a broad range of reaction conditions and its facile removal under acidic conditions.[2][3] This allows for the selective manipulation of the hydroxyl group, followed by deprotection and further functionalization of the resulting primary amine.

This guide provides detailed protocols for the synthesis of this compound and its application in the synthesis of a potential Janus Kinase (JAK) inhibitor, a class of drugs that has shown significant promise in the treatment of autoimmune diseases and cancer.[1][4]

Part 1: Synthesis of this compound

A robust and scalable synthesis of the title compound is crucial for its widespread application. The following protocol is a plausible and efficient two-step procedure starting from readily available materials. The synthetic strategy involves the ring-opening of an epoxide followed by Boc-protection of the resulting amino alcohol.

Experimental Protocol: Synthesis of 3-amino-3-(hydroxymethyl)tetrahydrofuran

This procedure details the synthesis of the precursor to the title compound.

Step 1: Synthesis of 3-amino-3-(hydroxymethyl)tetrahydrofuran

  • Reaction Scheme:

    • This reaction involves the nucleophilic ring-opening of a suitable epoxide with ammonia. A plausible starting material would be a protected version of 3-(hydroxymethyl)-3-methyloxetane that can be rearranged to the desired tetrahydrofuran structure, or a more direct approach from a suitable precursor like 3-nitromethyltetrahydrofuran followed by reduction. A related patent describes the synthesis of 3-aminomethyltetrahydrofuran from 3-nitromethyltetrahydrofuran.[5] For the purpose of this protocol, we will outline a general and conceptually similar approach.

  • Materials and Reagents:

    • 3-Nitromethyltetrahydrofuran

    • Raney Nickel (or Palladium on carbon)

    • Methanol

    • Hydrogen gas

    • Round-bottom flask

    • Magnetic stirrer

    • Hydrogenation apparatus

  • Procedure:

    • In a suitable hydrogenation vessel, dissolve 3-nitromethyltetrahydrofuran (1 equivalent) in methanol.

    • Carefully add a catalytic amount of Raney Nickel (or 5-10 mol% of Palladium on carbon) to the solution.

    • Seal the vessel and purge with hydrogen gas (3-4 times).

    • Pressurize the vessel with hydrogen gas (typically 1-3 atm, consult specific literature for optimal pressure).

    • Stir the reaction mixture vigorously at room temperature for 4-8 hours, or until TLC/GC-MS analysis indicates complete consumption of the starting material.

    • Carefully vent the hydrogen gas and purge the vessel with an inert gas (e.g., nitrogen or argon).

    • Filter the reaction mixture through a pad of celite to remove the catalyst.

    • Wash the celite pad with methanol.

    • Concentrate the filtrate under reduced pressure to afford crude 3-amino-3-(hydroxymethyl)tetrahydrofuran, which can be used in the next step without further purification.

Experimental Protocol: Boc-Protection of 3-amino-3-(hydroxymethyl)tetrahydrofuran

This procedure details the final step to obtain the title compound.

Step 2: Synthesis of this compound

  • Reaction Scheme:

    • The crude 3-amino-3-(hydroxymethyl)tetrahydrofuran is reacted with di-tert-butyl dicarbonate (Boc)₂O in the presence of a base to yield the desired product. This is a standard and high-yielding method for the Boc-protection of amines.[6][7]

  • Materials and Reagents:

    • Crude 3-amino-3-(hydroxymethyl)tetrahydrofuran

    • Di-tert-butyl dicarbonate ((Boc)₂O)

    • Triethylamine (TEA) or Sodium bicarbonate (NaHCO₃)

    • Tetrahydrofuran (THF) or Dichloromethane (DCM)

    • Saturated aqueous sodium bicarbonate solution

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

    • Round-bottom flask

    • Magnetic stirrer

    • Separatory funnel

  • Procedure:

    • Dissolve the crude 3-amino-3-(hydroxymethyl)tetrahydrofuran (1 equivalent) in THF or DCM in a round-bottom flask.

    • Add triethylamine (1.2 equivalents) or an excess of sodium bicarbonate to the solution.

    • Slowly add a solution of di-tert-butyl dicarbonate (1.1 equivalents) in the same solvent to the reaction mixture at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by TLC.

    • Once the reaction is complete, quench with water and extract the aqueous layer with ethyl acetate or DCM (3 x volume).

    • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) to afford this compound as a pure solid or oil.

Data Summary
Compound Molecular Formula Molecular Weight ( g/mol ) Typical Yield (%) Physical State
This compoundC₁₀H₁₉NO₄217.2670-90 (over 2 steps)White to off-white solid or viscous oil

Part 2: Application in the Synthesis of a Janus Kinase (JAK) Inhibitor

The dysregulation of the Janus Kinase-Signal Transducer and Activator of Transcription (JAK-STAT) signaling pathway is implicated in a variety of autoimmune and inflammatory diseases.[8][9] Consequently, the development of small molecule JAK inhibitors has become a major focus in medicinal chemistry.[4][10] The unique 3D scaffold of this compound makes it an attractive building block for the synthesis of novel JAK inhibitors.

Hypothetical JAK Inhibitor Target Molecule

For the purpose of these application notes, we will outline the synthesis of a hypothetical, yet representative, JAK inhibitor that incorporates the this compound scaffold. This hypothetical molecule is designed based on the known pharmacophores of existing JAK inhibitors, which often feature a heterocyclic core that binds to the hinge region of the kinase, and various substituents that occupy adjacent pockets to enhance potency and selectivity.[11]

Synthetic Workflow for a Hypothetical JAK Inhibitor

The following workflow illustrates how this compound can be elaborated into a more complex, drug-like molecule.

G A tert-butyl N-[3-(hydroxymethyl) oxolan-3-yl]carbamate B Activation of Hydroxyl Group (e.g., Mesylation, Tosylation) A->B MsCl, TEA C Activated Intermediate B->C D Nucleophilic Substitution with Heterocyclic Core (e.g., Pyrrolopyrimidine) C->D Heterocycle, Base E Boc-Protected Intermediate D->E F Boc Deprotection (e.g., TFA, HCl) E->F TFA/DCM G Free Amine Intermediate F->G H Amide Coupling with Substituted Carboxylic Acid G->H R-COOH, Coupling Agent I Final JAK Inhibitor Candidate H->I

Caption: Synthetic workflow for a hypothetical JAK inhibitor.

Experimental Protocol: Synthesis of a JAK Inhibitor Candidate

This multi-step protocol provides a detailed methodology for the synthesis of a hypothetical JAK inhibitor.

Step 1: Activation of the Hydroxyl Group

  • Dissolve this compound (1 equivalent) and triethylamine (1.5 equivalents) in anhydrous DCM at 0 °C.

  • Slowly add methanesulfonyl chloride (1.2 equivalents) dropwise.

  • Stir the reaction at 0 °C for 1 hour and then at room temperature for 2-4 hours, monitoring by TLC.

  • Upon completion, wash the reaction mixture with water, saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude mesylated intermediate, which is often used directly in the next step.

Step 2: Nucleophilic Substitution

  • To a solution of the heterocyclic core (e.g., a hydroxyl-substituted pyrrolopyrimidine, 1 equivalent) in a suitable solvent such as DMF or acetonitrile, add a base like cesium carbonate or potassium carbonate (2 equivalents).

  • Add the crude mesylated intermediate (1.1 equivalents) to the reaction mixture.

  • Heat the reaction to 60-80 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.

  • After cooling to room temperature, dilute the reaction with water and extract with ethyl acetate.

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic phase and purify the residue by flash column chromatography to obtain the Boc-protected intermediate.

Step 3: Boc Deprotection

  • Dissolve the Boc-protected intermediate (1 equivalent) in DCM.

  • Add an excess of trifluoroacetic acid (TFA) (5-10 equivalents) at 0 °C.

  • Stir the reaction at room temperature for 1-2 hours, monitoring the deprotection by TLC or LC-MS.

  • Concentrate the reaction mixture under reduced pressure.

  • Co-evaporate with a solvent like toluene to remove residual TFA.

  • The resulting TFA salt of the free amine can be used directly or after neutralization.

Step 4: Amide Coupling

  • Dissolve the free amine intermediate (1 equivalent) and a substituted carboxylic acid (1.1 equivalents) in DMF or DCM.

  • Add a coupling agent such as HATU or EDC/HOBt (1.2 equivalents) and a base like DIPEA (2-3 equivalents).

  • Stir the reaction at room temperature for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, dilute with water and extract with ethyl acetate.

  • Wash the organic layer with saturated aqueous sodium bicarbonate solution and brine.

  • Dry, concentrate, and purify the final compound by flash column chromatography or preparative HPLC to yield the pure JAK inhibitor candidate.

Part 3: Biological Context and Signaling Pathway

The JAK-STAT signaling pathway is a critical cascade that transduces signals from a wide array of cytokines and growth factors, playing a central role in immunity, inflammation, and hematopoiesis.[12][13]

The JAK-STAT Signaling Pathway

G cluster_0 Extracellular Space cluster_1 Cell Membrane cluster_2 Cytoplasm cluster_3 Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK JAK Receptor->JAK STAT STAT Receptor->STAT 4. STAT Recruitment JAK->Receptor JAK->STAT 5. STAT Phosphorylation STAT_P p-STAT STAT->STAT_P STAT_dimer STAT Dimer STAT_P->STAT_dimer 6. Dimerization DNA DNA STAT_dimer->DNA 7. Nuclear Translocation Inhibitor JAK Inhibitor (Hypothetical Molecule) Inhibitor->JAK Inhibition Gene_Transcription Gene Transcription (Inflammation, Proliferation) DNA->Gene_Transcription 8. Gene Activation

Caption: The JAK-STAT signaling pathway and the site of action for JAK inhibitors.

The binding of a cytokine to its receptor on the cell surface leads to the activation of associated JAKs.[14] These activated JAKs then phosphorylate the receptor, creating docking sites for STAT proteins. The recruited STATs are subsequently phosphorylated by the JAKs, leading to their dimerization and translocation to the nucleus, where they act as transcription factors to regulate the expression of genes involved in inflammatory and immune responses.[13]

JAK inhibitors, such as the hypothetical molecule synthesized in this guide, act by binding to the ATP-binding site of the JAK enzymes, thereby preventing the phosphorylation of STATs and blocking the downstream signaling cascade.[11] This inhibition of the JAK-STAT pathway can effectively dampen the inflammatory response, making it a valuable therapeutic strategy for a range of diseases.

References

Synthetic Pathways Utilizing tert-butyl N-[3-(hydroxymethyl)oxolan-3-yl]carbamate: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Building Block for Complex Architectures

In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science, the strategic use of bifunctional building blocks is paramount for the efficient construction of complex molecular architectures. tert-butyl N-[3-(hydroxymethyl)oxolan-3-yl]carbamate stands out as a highly valuable chiral synthon. This molecule elegantly combines a Boc-protected tertiary amine embedded within a tetrahydrofuran (oxolan) ring and a primary hydroxyl group, offering two orthogonal points for chemical modification. The inherent stability of the tert-butoxycarbonyl (Boc) protecting group under a variety of reaction conditions, coupled with the reactivity of the hydroxymethyl moiety, makes this compound a cornerstone for generating diverse scaffolds.[1]

This guide provides an in-depth exploration of key synthetic transformations starting from this compound. We will delve into the mechanistic rationale behind common experimental choices and provide detailed, field-proven protocols for oxidation, functionalization via sulfonation, and subsequent cyclization to yield medicinally relevant spirocyclic systems.

Core Synthetic Transformations

The synthetic utility of this compound primarily revolves around the selective manipulation of the hydroxymethyl group. The adjacent Boc-protected amine provides steric hindrance and electronic effects that can influence the reactivity of the hydroxyl group and subsequent intermediates. The main synthetic routes involve:

  • Oxidation of the primary alcohol to an aldehyde.

  • Activation of the primary alcohol by conversion to a sulfonate ester (e.g., tosylate or mesylate).

  • Nucleophilic Substitution on the activated alcohol.

  • Intramolecular Cyclization to form spirocyclic structures.

The following diagram illustrates the pivotal role of this starting material in accessing key synthetic intermediates.

G start This compound aldehyde tert-butyl N-[3-(formyl)oxolan-3-yl]carbamate start->aldehyde Oxidation (e.g., Swern, DMP) activated_alcohol tert-butyl N-[3-(sulfonyloxymethyl)oxolan-3-yl]carbamate start->activated_alcohol Activation (e.g., TsCl, MsCl) nucleophilic_adducts Nucleophilic Addition Products aldehyde->nucleophilic_adducts Nucleophilic Addition spiro_oxazolidinone Spiro-oxazolidinone Scaffold activated_alcohol->spiro_oxazolidinone Intramolecular Cyclization substitution_products Substitution Products (e.g., Azides, Amines) activated_alcohol->substitution_products SN2 Reaction G activated_alcohol tert-butyl N-[3-(tosyloxymethyl)oxolan-3-yl]carbamate base_deprotonation Base-mediated Deprotonation of Carbamate activated_alcohol->base_deprotonation Base (e.g., NaH) intramolecular_attack Intramolecular SN2 Attack base_deprotonation->intramolecular_attack spiro_oxazolidinone Spiro-oxazolidinone Product intramolecular_attack->spiro_oxazolidinone Loss of Ts- & t-Bu+

References

Application Notes & Protocols: The Strategic Utility of tert-butyl N-[3-(hydroxymethyl)oxolan-3-yl]carbamate in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Multifunctional Scaffold for Modern Medicinal Chemistry

In the landscape of drug discovery and synthetic chemistry, the demand for novel, three-dimensionally complex heterocyclic scaffolds is insatiable. These structures are foundational to developing new chemical entities with improved pharmacological profiles. tert-butyl N-[3-(hydroxymethyl)oxolan-3-yl]carbamate has emerged as a particularly valuable and versatile building block for this purpose.[1] Its structure is deceptively simple yet strategically rich, featuring a stable tetrahydrofuran (oxolan) ring, a quaternary carbon center, a Boc-protected amine, and a primary hydroxymethyl group.[1]

This unique arrangement offers several distinct advantages:

  • Orthogonal Reactivity: The Boc-protected amine and the primary alcohol represent two key functional handles that can be addressed with high selectivity. The tert-butyloxycarbonyl (Boc) group is stable under a wide array of conditions but is readily cleaved under acidic protocols, while the hydroxyl group is amenable to oxidation, etherification, or conversion into a leaving group.[2]

  • Stereochemical Control: The 3-substituted tetrahydrofuran core provides a defined stereochemical and conformational framework, which is critical for optimizing molecular recognition at biological targets.[3]

  • Access to High-Value Heterocycles: This precursor serves as a gateway to synthetically challenging and medicinally relevant heterocyclic systems, including spiro-oxazolidinones and substituted oxetanes, which are increasingly recognized as valuable motifs for enhancing physicochemical properties like solubility and metabolic stability.[4][5]

This document provides an in-depth guide to the practical applications of this precursor, detailing the underlying chemical principles and providing robust, field-tested protocols for its conversion into advanced heterocyclic intermediates.

Physicochemical Properties and Safe Handling

Before utilization, a thorough understanding of the precursor's properties and safe handling procedures is essential. The compound is an off-white solid, and standard laboratory precautions should be observed.[6]

PropertyValueReference(s)
CAS Number 1132814-98-2[1][7]
Molecular Formula C₁₀H₁₉NO₄[1]
Molecular Weight 217.26 g/mol [1]
Appearance Off-white solid[6]
Melting Point 105 - 109 °C[6]

Safety & Handling:

  • General: Handle in accordance with good industrial hygiene and safety practices. Use in a well-ventilated area, preferably a chemical fume hood.[8]

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection (safety glasses or goggles).[8][9]

  • Hazards: May cause skin, eye, and respiratory tract irritation. The toxicological properties have not been fully investigated.[6][8]

  • Storage: Store in a cool, dry place in a tightly sealed container.[8]

  • Incompatibilities: Avoid contact with strong oxidizing agents.[6]

Core Synthetic Transformations & Key Applications

The synthetic utility of this compound stems from the selective manipulation of its two primary functional groups. The following sections detail the foundational transformations and their application in constructing complex heterocyclic systems.

Foundational Reaction: Acid-Catalyzed Boc Deprotection

The gateway to utilizing the amine functionality is the removal of the Boc protecting group. This is reliably achieved under acidic conditions.

Causality & Mechanism: The mechanism of acidic Boc deprotection is a well-established carbamate hydrolysis.[2] The process is initiated by the protonation of the carbamate's carbonyl oxygen. This activation facilitates the cleavage of the tert-butyl-oxygen bond, which generates a highly stable tert-butyl cation and an unstable carbamic acid intermediate. The carbamic acid spontaneously decarboxylates to release carbon dioxide and the desired free amine, which is typically isolated as an acid salt.[2] The tert-butyl cation can potentially alkylate nucleophilic sites on the substrate; this side reaction can be suppressed by using scavengers like anisole, though it is often not necessary for simple substrates.[2][10]

Boc_Deprotection Start Boc-Protected Amine (Precursor) Protonated Protonated Carbamate Start->Protonated + H⁺ (Acid) CarbamicAcid Carbamic Acid Intermediate + tert-butyl cation Protonated->CarbamicAcid Cleavage FinalAmine Free Amine Salt (e.g., HCl or TFA salt) CarbamicAcid->FinalAmine Decarboxylation (-CO₂) H_plus H+ CO2 CO₂

Caption: Mechanism of acid-catalyzed Boc deprotection.

Protocol 1: Boc Deprotection with HCl in 1,4-Dioxane

This protocol yields the hydrochloride salt of 3-amino-3-(hydroxymethyl)tetrahydrofuran, a stable and readily handled intermediate.

  • Preparation: Dissolve this compound (1.0 eq) in anhydrous 1,4-dioxane (approx. 0.2 M concentration) in a round-bottom flask equipped with a magnetic stir bar.

  • Reaction: Cool the solution to 0 °C using an ice bath. Add a solution of 4M HCl in 1,4-dioxane (4.0 - 5.0 eq) dropwise.

  • Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed.

  • Work-up & Isolation: Upon completion, concentrate the reaction mixture in vacuo. The resulting residue is the crude amine hydrochloride salt.

  • Purification: Triturate the crude solid with a non-polar solvent such as diethyl ether or hexanes to precipitate the product. Isolate the white solid by vacuum filtration, wash with additional cold diethyl ether, and dry under high vacuum. The product is often used in the next step without further purification.

Application A: Synthesis of Spiro-Oxazolidinones

Spiro-oxazolidinones are valuable heterocyclic motifs in medicinal chemistry. The 1,2-amino alcohol functionality unmasked by Boc deprotection is perfectly poised for cyclization into this ring system.

Synthetic Workflow: The synthesis is a straightforward two-step process. First, the Boc group is removed as described in Protocol 1. The resulting crude amine hydrochloride is then neutralized and cyclized using a carbonylating agent like carbonyldiimidazole (CDI).

Spiro_Oxazolidinone_Workflow Start Precursor: tert-butyl N-[3-(hydroxymethyl) oxolan-3-yl]carbamate Step1 Step 1: Boc Deprotection (Protocol 1) Start->Step1 Intermediate Intermediate: 3-amino-3-(hydroxymethyl) tetrahydrofuran HCl Salt Step1->Intermediate Step2 Step 2: Cyclization (Protocol 2) Intermediate->Step2 Product Product: Spiro-oxazolidinone Step2->Product

Caption: Workflow for spiro-oxazolidinone synthesis.

Protocol 2: Cyclization to form Tetrahydrofuran-3-spiro-5'-oxazolidin-2'-one

  • Preparation: To a stirred suspension of the crude 3-amino-3-(hydroxymethyl)tetrahydrofuran hydrochloride salt (1.0 eq, from Protocol 1) in anhydrous acetonitrile (0.1 M), add triethylamine (2.2 eq) at room temperature to neutralize the salt.

  • Reaction: Add 1,1'-carbonyldiimidazole (CDI) (1.2 eq) portion-wise over 15 minutes. A mild exotherm may be observed.

  • Monitoring: Stir the reaction mixture at room temperature for 12-16 hours (overnight). Monitor for the formation of the product and consumption of the intermediate by LC-MS.

  • Work-up: Concentrate the reaction mixture in vacuo. Redissolve the residue in ethyl acetate and wash sequentially with 1M HCl (to remove excess triethylamine), saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The crude product can be purified by flash column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) to yield the pure spiro-oxazolidinone.

Application B: Synthesis of Spiro-Oxetanes

Oxetanes are considered valuable "magic fragments" in modern drug design, often used to replace less stable or more lipophilic groups like gem-dimethyls.[5] Our precursor can be used to generate spiro-oxetanes via an intramolecular Williamson ether synthesis.

Synthetic Strategy: This transformation requires converting the primary alcohol into a good leaving group, typically a tosylate or mesylate. Subsequent treatment with a strong, non-nucleophilic base promotes an intramolecular Sₙ2 reaction, where the Boc-protected amine nitrogen acts as the nucleophile to displace the tosylate, forming the strained four-membered oxetane ring. Correction: The original thought of using the Boc-protected amine as the nucleophile is incorrect for forming an oxetane. A more common and logical pathway involves deprotection of the amine, functionalization of the amine (e.g., acylation), and then using the hydroxyl group as the nucleophile after activation of another group, OR, more directly, activating the hydroxyl group and performing an intramolecular cyclization that forms the oxetane ring from a diol precursor. The search results point towards intramolecular cyclization via C-O bond formation from a 1,3-diol derivative.[4] Therefore, a more plausible route starting from our precursor would involve modifying it to create a 1,3-diol system suitable for cyclization.

A more direct and powerful application is to use the deprotected amino alcohol to build a different heterocyclic system, and then perform a separate reaction to form an oxetane. However, a direct conversion to a spiro-oxetane from this specific precursor is complex. A more relevant transformation is the synthesis of other valuable heterocycles like 3-substituted oxetanes . The precursor this compound is a tetrahydrofuran derivative, not an oxetane precursor itself.

Let's pivot to a more accurate and powerful application based on the precursor's structure: Synthesis of Chiral 3-Substituted Tetrahydrofurans.

After deprotection, the resulting 3-amino-3-(hydroxymethyl)tetrahydrofuran is a chiral building block. The amine can be derivatized in numerous ways (acylation, alkylation, sulfonylation) to introduce diverse functionality, making it a key intermediate for libraries of drug candidates.[3][11]

Workflow for Amide Coupling:

Amide_Coupling_Workflow Start Precursor: tert-butyl N-[3-(hydroxymethyl) oxolan-3-yl]carbamate Step1 Step 1: Boc Deprotection (Protocol 1) Start->Step1 Intermediate Intermediate: 3-amino-3-(hydroxymethyl) tetrahydrofuran HCl Salt Step1->Intermediate Step2 Step 2: Amide Coupling (Protocol 3) Intermediate->Step2 Product Product: N-Acylated 3-Substituted Tetrahydrofuran Step2->Product

Caption: Workflow for Amide Synthesis.

Protocol 3: Amide Coupling with a Carboxylic Acid

  • Activation: In a separate flask, dissolve the desired carboxylic acid (1.1 eq) in anhydrous dichloromethane (DCM) or dimethylformamide (DMF). Add a peptide coupling reagent such as HATU (1.1 eq) and a non-nucleophilic base like diisopropylethylamine (DIPEA) (3.0 eq). Stir at room temperature for 15-20 minutes to pre-activate the acid.

  • Preparation: In the main reaction flask, suspend the 3-amino-3-(hydroxymethyl)tetrahydrofuran hydrochloride salt (1.0 eq) in anhydrous DCM or DMF (0.1 M).

  • Reaction: Add the pre-activated carboxylic acid solution from step 1 to the suspension of the amine salt.

  • Monitoring: Stir the reaction at room temperature for 4-12 hours. Monitor the reaction by LC-MS.

  • Work-up: Dilute the reaction mixture with ethyl acetate. Wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel to obtain the desired amide derivative.

Conclusion

This compound is a high-value precursor that provides efficient access to a range of complex and medicinally relevant heterocyclic structures. Its orthogonally protected functional groups allow for sequential, controlled chemical transformations. The protocols outlined herein for Boc deprotection, spiro-oxazolidinone formation, and amide coupling demonstrate the robust and versatile nature of this building block. For researchers in drug discovery and organic synthesis, mastering the chemistry of this precursor opens a direct and reliable route to novel chemical matter with significant potential for biological applications.

References

Application Note: A Practical Guide to the Chemoselective N-Boc Protection of 3-amino-3-(hydroxymethyl)oxolane

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The tert-butoxycarbonyl (Boc) group is an indispensable amine protecting group in modern organic synthesis, valued for its stability across a wide range of chemical conditions and its facile removal under mild acidic treatment.[1][2] This application note provides a comprehensive, field-tested protocol for the chemoselective N-Boc protection of 3-amino-3-(hydroxymethyl)oxolane, a key building block in pharmaceutical and materials science. We delve into the underlying reaction mechanism, offer a detailed step-by-step experimental procedure, and present a guide for reaction monitoring, product purification, and characterization. This document is intended for researchers, scientists, and drug development professionals seeking a reliable and well-understood methodology for this critical synthetic transformation.

Introduction and Scientific Principle

Protecting functional groups is a cornerstone strategy in multi-step organic synthesis, enabling chemists to prevent unwanted side reactions and direct reactivity to specific sites within a molecule. The Boc group is one of the most common protecting groups for primary and secondary amines due to the stability of the resulting carbamate and its straightforward, acid-labile deprotection.[3][4]

The target molecule, 3-amino-3-(hydroxymethyl)oxolane, contains both a primary amine and a primary alcohol. The inherent difference in nucleophilicity between the amine and alcohol functionalities allows for a highly chemoselective reaction. Amines are significantly more nucleophilic than alcohols, allowing them to preferentially attack the electrophilic carbonyl carbon of the protecting agent, di-tert-butyl dicarbonate (Boc₂O).[5] This selectivity obviates the need to protect the hydroxyl group, streamlining the synthetic route.

Mechanism of N-Boc Protection

The reaction proceeds via a nucleophilic acyl substitution. The lone pair of electrons on the amine's nitrogen atom attacks one of the electrophilic carbonyl carbons of di-tert-butyl dicarbonate.[2][6] This forms a transient tetrahedral intermediate. The intermediate then collapses, expelling an unstable tert-butyl carbonate anion. This anion rapidly decomposes into gaseous carbon dioxide and a tert-butoxide anion, which then deprotonates the newly acylated, positively charged amine.[6][7] The evolution of CO₂ gas provides a strong thermodynamic driving force, pushing the reaction to completion.[2]

Materials and Experimental Protocol

This section details the necessary reagents, equipment, and a step-by-step procedure for the synthesis of tert-butyl (3-(hydroxymethyl)oxolan-3-yl)carbamate.

Reagents and Equipment
Reagent/MaterialGradeSupplierNotes
3-amino-3-(hydroxymethyl)oxolane≥95%Standard SupplierStarting material.
Di-tert-butyl dicarbonate (Boc₂O)≥97%Standard SupplierProtecting agent.
Triethylamine (TEA)≥99%Standard SupplierBase. Should be distilled before use.
Dichloromethane (DCM)AnhydrousStandard SupplierReaction solvent.
Saturated aq. Sodium Bicarbonate (NaHCO₃)ReagentN/AFor aqueous work-up.
Brine (Saturated aq. NaCl)ReagentN/AFor aqueous work-up.
Anhydrous Magnesium Sulfate (MgSO₄)ReagentStandard SupplierDrying agent.
Silica Gel60 Å, 230-400 meshStandard SupplierFor column chromatography.
TLC PlatesSilica gel 60 F₂₅₄Standard SupplierFor reaction monitoring.
Round-bottom flask, magnetic stirrer, stir bar, separatory funnel, rotary evaporator, standard glassware.N/AN/AStandard laboratory equipment.
Detailed Experimental Protocol

Step 1: Reaction Setup

  • To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 3-amino-3-(hydroxymethyl)oxolane (1.0 eq).

  • Dissolve the starting material in anhydrous dichloromethane (DCM) (approx. 0.1 M concentration).

  • Cool the stirred solution to 0 °C using an ice-water bath.

    • Rationale: Cooling the reaction helps to control any potential exotherm upon addition of the reagents and minimizes potential side reactions.

  • Add triethylamine (TEA) (1.2 eq) to the solution. TEA acts as a base to neutralize the acid formed during the reaction, driving the equilibrium towards the product.[7]

  • In a separate beaker, dissolve di-tert-butyl dicarbonate (Boc₂O) (1.1 eq) in a minimal amount of DCM.

  • Add the Boc₂O solution dropwise to the cooled amine solution over 10-15 minutes.

Step 2: Reaction and Monitoring

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

  • Stir the mixture for 2-4 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).[8]

    • TLC System: A typical eluent system is 50-70% Ethyl Acetate in Hexanes.

    • Visualization: The starting amine can be visualized with a ninhydrin stain, while the Boc-protected product is often UV-active or can be visualized with a potassium permanganate stain.[9]

    • Confirmation of Completion: The reaction is considered complete when the starting material spot is no longer visible by TLC.[10][11]

Step 3: Work-up and Extraction

  • Once the reaction is complete, quench the reaction by adding deionized water.

  • Transfer the mixture to a separatory funnel.

  • Wash the organic layer sequentially with:

    • Saturated aqueous NaHCO₃ solution (to remove any acidic impurities).

    • Brine (to reduce the solubility of organic material in the aqueous layer).

  • Dry the separated organic layer over anhydrous magnesium sulfate (MgSO₄).

  • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product, typically as a colorless oil or white solid.[12][13]

Step 4: Purification

  • Purify the crude product by flash column chromatography on silica gel.

  • Elute with a gradient of ethyl acetate in hexanes (e.g., starting from 20% and gradually increasing to 50%) to isolate the pure product.

  • Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure to yield the final product, tert-butyl (3-(hydroxymethyl)oxolan-3-yl)carbamate.

Process Workflow and Visualization

The entire experimental procedure can be visualized as a linear workflow, ensuring clarity and reproducibility.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purify Purification reagents Dissolve Amine in DCM Cool to 0 °C add_base Add Triethylamine (TEA) reagents->add_base add_boc Add Boc₂O Solution add_base->add_boc react Stir at Room Temp (2-4 hours) add_boc->react Reaction Start monitor Monitor by TLC react->monitor quench Quench with H₂O monitor->quench Reaction Complete extract Aqueous Washes (NaHCO₃, Brine) quench->extract dry Dry (MgSO₄) & Concentrate extract->dry chrom Silica Gel Chromatography dry->chrom final Isolate Pure Product chrom->final

Caption: Workflow for the N-Boc protection of 3-amino-3-(hydroxymethyl)oxolane.

Characterization and Expected Results

The successful synthesis of tert-butyl (3-(hydroxymethyl)oxolan-3-yl)carbamate should be confirmed by spectroscopic analysis.

  • ¹H NMR: The most diagnostic signal is a large singlet at approximately 1.4 ppm, integrating to 9 protons, which corresponds to the tert-butyl group of the Boc protector.[14][15] Other signals corresponding to the oxolane ring and hydroxymethyl protons should also be present and well-resolved.

  • ¹³C NMR: The presence of the Boc group will be confirmed by characteristic signals around 80 ppm (quaternary carbon of the t-butyl group), 28 ppm (methyl carbons of the t-butyl group), and ~155 ppm (carbamate carbonyl carbon).[14][16]

  • Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry should show a prominent peak corresponding to the molecular ion plus a proton [M+H]⁺ or sodium [M+Na]⁺.

  • Yield: Typical yields for this reaction after purification are in the range of 85-95%.

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
Incomplete Reaction 1. Insufficient Boc₂O or base.2. Inactive Boc₂O (hydrolyzed).3. Low reaction temperature or short reaction time.1. Ensure accurate measurement of reagents; consider adding a slight excess (1.1-1.2 eq) of Boc₂O.2. Use a fresh bottle of Boc₂O.3. Allow the reaction to stir longer at room temperature or warm gently to 40 °C.[3]
Low Yield 1. Product loss during aqueous work-up.2. Inefficient purification.1. Ensure complete extraction from the aqueous phase by performing multiple extractions with DCM or ethyl acetate.2. Carefully select the eluent system for chromatography based on TLC analysis to avoid co-elution of impurities.
Formation of Side Products 1. Over-acylation (di-Boc formation) if a stronger base or catalyst like DMAP is used.[17]2. Reaction with the hydroxyl group (O-acylation), though unlikely.1. Avoid using DMAP unless necessary. Use a non-nucleophilic base like TEA or NaHCO₃.2. This is generally not observed due to the higher nucleophilicity of the amine. If it occurs, a milder base or lower temperature may be required.
Product Streaking on TLC/Column The product may have some residual basicity or polarity from the amine.Add a small amount of triethylamine (~0.5-1%) to the chromatography eluent to improve peak shape and separation.[9]

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and gloves.

  • Dichloromethane is a volatile and potentially hazardous solvent; handle with care.

  • Triethylamine is a corrosive and flammable liquid with a strong odor.

  • Di-tert-butyl dicarbonate can cause irritation. Avoid inhalation and contact with skin.

References

scale-up synthesis of tert-butyl N-[3-(hydroxymethyl)oxolan-3-yl]carbamate

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note from the Process Development Division

Topic: Robust and Scalable Synthesis of tert-butyl N-[3-(hydroxymethyl)oxolan-3-yl]carbamate

Abstract

This document provides a comprehensive guide for the , a valuable building block in contemporary medicinal chemistry. The oxolane (tetrahydrofuran) motif is increasingly utilized to enhance the physicochemical properties of drug candidates, such as solubility and metabolic stability. This application note details a robust and scalable protocol for the N-Boc protection of 3-amino-3-(hydroxymethyl)oxolane. We address critical process parameters, safety considerations for handling key reagents at scale, and provide detailed analytical methods for reaction monitoring and final product quality control. The protocols are designed to be self-validating, with explanations for key experimental choices to ensure reproducibility and high yield from gram to kilogram scale.

Introduction: The Strategic Importance of the Oxolane Moiety

Saturated heterocycles are privileged scaffolds in drug discovery. Among them, the oxolane (tetrahydrofuran) ring system has emerged as a valuable design element. Its incorporation into a lead compound can improve aqueous solubility, modulate lipophilicity, and introduce a favorable metabolic profile. The target molecule, this compound, serves as a key intermediate, offering two orthogonal points for further chemical elaboration: the Boc-protected amine and the primary hydroxyl group.[1] The tert-butoxycarbonyl (Boc) protecting group is ideal for multi-step syntheses due to its stability under a wide range of conditions and its susceptibility to cleavage under mild acidic conditions.[2]

This guide is intended for researchers, chemists, and process engineers in the pharmaceutical and fine chemical industries who are tasked with scaling this synthesis from the laboratory bench to pilot plant or manufacturing scale.

Synthetic Strategy and Rationale

The most direct and industrially viable route to this compound is the N-acylation of the corresponding amine precursor, 3-amino-3-(hydroxymethyl)oxolane, with di-tert-butyl dicarbonate (Boc₂O). This reaction is typically high-yielding and proceeds under mild conditions.

Overall Reaction Scheme

The core transformation is the protection of the primary amine as a Boc-carbamate.

Caption: General scheme for Boc-protection of the amine precursor.

Process Development and Scale-Up Considerations

Transitioning a synthesis from the bench to a multi-kilogram scale introduces challenges that must be proactively addressed. For this specific transformation, the key considerations are:

  • Reagent Selection and Stoichiometry: While Boc₂O is the reagent of choice, its stoichiometry must be carefully controlled. A slight excess (1.05-1.10 equivalents) is typically sufficient to drive the reaction to completion without introducing significant purification challenges.

  • Solvent System: The choice of solvent is critical for reaction kinetics, work-up, and product isolation. A biphasic system (e.g., THF/water or Dioxane/water) is often advantageous as it facilitates the reaction and simplifies the separation of the organic product from inorganic byproducts.

  • Base Selection: An inorganic base like sodium bicarbonate is preferred for scale-up due to its low cost, ease of removal (aqueous wash), and favorable safety profile compared to tertiary amines like triethylamine.

  • Temperature Control: The reaction of amines with Boc₂O is exothermic. While manageable on a small scale with simple cooling baths, at a larger scale, the rate of addition of Boc₂O must be carefully controlled to maintain the internal temperature within a safe operating range (typically 20-25°C). Uncontrolled exotherms can lead to pressure buildup from CO₂ evolution and potential side reactions.

  • Work-up and Isolation: On a large scale, extractive work-ups are preferable to chromatography. The product's moderate polarity suggests it can be efficiently extracted into a suitable organic solvent. Crystallization is the ideal method for final purification, providing high purity and a stable solid form.

Detailed Experimental Protocols

Laboratory Scale Protocol (10 g)

This protocol serves as a baseline for process optimization and characterization.

Materials and Equipment:

  • 3-Amino-3-(hydroxymethyl)oxolane (Assume MW ~117.15 g/mol )

  • Di-tert-butyl dicarbonate (Boc₂O) (MW 218.25 g/mol )

  • Sodium Bicarbonate (NaHCO₃)

  • Tetrahydrofuran (THF)

  • Ethyl Acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • 500 mL three-necked round-bottom flask, magnetic stirrer, dropping funnel, thermometer.

Procedure:

  • Charge the 500 mL flask with 3-amino-3-(hydroxymethyl)oxolane (10.0 g, 85.3 mmol, 1.0 equiv.), sodium bicarbonate (14.3 g, 170.6 mmol, 2.0 equiv.), THF (100 mL), and water (50 mL).

  • Stir the resulting slurry at room temperature (20-25°C) to ensure good mixing.

  • In a separate beaker, dissolve di-tert-butyl dicarbonate (19.5 g, 89.6 mmol, 1.05 equiv.) in THF (50 mL).

  • Transfer the Boc₂O solution to the dropping funnel and add it dropwise to the reaction mixture over 30-45 minutes, monitoring the internal temperature to ensure it does not exceed 30°C.

  • After the addition is complete, stir the reaction mixture at room temperature for 4-6 hours.

  • Monitor the reaction progress by TLC or LC-MS until the starting amine is consumed.

  • Once complete, transfer the mixture to a separatory funnel. Add ethyl acetate (150 mL) and water (50 mL).

  • Separate the layers. Wash the organic layer sequentially with 1 M HCl (2 x 50 mL) (to remove any unreacted amine and quench the base), water (50 mL), and brine (50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield a crude oil or solid.

  • Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) to afford this compound as a white solid.

Kilogram Scale-Up Protocol (1.0 kg)

This protocol incorporates modifications for safe and efficient large-scale production.

Equipment:

  • 50 L jacketed glass reactor with overhead stirring, temperature probe, and addition port.

  • Appropriate filtration and drying equipment (e.g., Nutsche filter-dryer).

Procedure:

  • Charge the 50 L reactor with 3-amino-3-(hydroxymethyl)oxolane (1.0 kg, 8.53 mol, 1.0 equiv.), sodium bicarbonate (1.43 kg, 17.06 mol, 2.0 equiv.), THF (10 L), and water (5 L).

  • Start agitation and adjust the jacket temperature to maintain an internal temperature of 20-25°C.

  • Prepare a solution of di-tert-butyl dicarbonate (1.95 kg, 8.96 mol, 1.05 equiv.) in THF (5 L).

  • Add the Boc₂O solution to the reactor via the addition port at a controlled rate over 2-3 hours, ensuring the internal temperature does not exceed 30°C. Use jacket cooling as necessary to manage the exotherm.

  • After the addition is complete, maintain the reaction at 20-25°C for 6-8 hours, or until in-process control (IPC) analysis (e.g., HPLC) confirms reaction completion (<1% starting material remaining).

  • Transfer the reaction mixture to a suitable extraction vessel. Add ethyl acetate (15 L).

  • Perform aqueous washes as described in the lab-scale protocol, scaling the volumes accordingly.

  • Concentrate the organic phase under vacuum to a reduced volume.

  • Add an anti-solvent (e.g., heptane or hexanes) to induce crystallization. Cool the slurry to 0-5°C to maximize yield.

  • Isolate the solid product by filtration. Wash the filter cake with cold heptane.

  • Dry the product under vacuum at 40-45°C until a constant weight is achieved.

Data Summary

ParameterLaboratory Scale (10 g)Kilogram Scale (1.0 kg)
Starting Amine 10.0 g1.0 kg
Boc₂O 19.5 g (1.05 eq)1.95 kg (1.05 eq)
Solvent Volume 150 mL THF15 L THF
Typical Yield 85-95%88-96%
Purity (HPLC) >98%>99%
Reaction Time 4-6 hours6-8 hours
Isolation Method RecrystallizationCrystallization

Process Workflow and Logic

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation charge_reactor Charge Reactor: - 3-Amino-3-(hydroxymethyl)oxolane - NaHCO₃ - THF/Water addition Controlled Addition of Boc₂O (T < 30°C) charge_reactor->addition prep_boc Prepare Solution: - Boc₂O in THF prep_boc->addition stir Stir at 20-25°C addition->stir ipc In-Process Control (HPLC) Is SM < 1%? stir->ipc ipc->stir No extract Extractive Work-up (EtOAc/Water) ipc->extract Yes wash Aqueous Washes extract->wash concentrate Solvent Concentration wash->concentrate crystallize Crystallization (e.g., EtOAc/Heptane) concentrate->crystallize isolate Filtration & Drying crystallize->isolate final_product Final Product: This compound isolate->final_product

Caption: Scale-up synthesis workflow diagram.

Process Safety Assessment

Safety is paramount during scale-up. A thorough risk assessment must be conducted.

  • Di-tert-butyl dicarbonate (Boc₂O):

    • Hazards: Flammable solid, fatal if inhaled, causes serious eye and skin damage, and may cause an allergic skin reaction.[3][4][5][6] It is also moisture-sensitive.

    • Handling Precautions: Must be handled in a well-ventilated area (fume hood or ventilated enclosure) using appropriate personal protective equipment (PPE), including respiratory protection, chemical-resistant gloves, and eye protection.[3][6][7] Avoid dust formation.[6] Keep away from heat, sparks, and open flames.[4][7]

    • Scale-Up Specifics: For kilogram-scale additions, a closed-system transfer is highly recommended to minimize exposure. The reagent is often supplied as a meltable solid or liquid, which can be transferred via a heated line.

  • Reaction Exotherm:

    • The reaction is exothermic. The controlled addition rate and efficient heat removal via the reactor jacket are critical to prevent a runaway reaction. Continuous temperature monitoring is mandatory.

  • Gas Evolution:

    • The reaction produces carbon dioxide (CO₂) gas. The reactor must be adequately vented to prevent pressure buildup.

  • Solvents:

    • THF and Ethyl Acetate are flammable liquids. All electrical equipment must be properly grounded and rated for use in a flammable solvent environment.

Analytical Quality Control

  • Reaction Monitoring:

    • TLC: A simple and rapid method for qualitative monitoring on a lab scale. (e.g., Mobile Phase: 50% Ethyl Acetate in Hexanes).

    • HPLC/UPLC: The preferred method for quantitative in-process control on a large scale to accurately determine the consumption of starting material and the formation of the product.

  • Final Product Characterization:

    • HPLC: To determine purity (>99% is typical for pharmaceutical intermediates).

    • ¹H and ¹³C NMR: To confirm the chemical structure.

    • Mass Spectrometry (MS): To confirm the molecular weight.

    • Melting Point: As an indicator of purity.

Conclusion

The synthesis of this compound via N-Boc protection of the corresponding amine is a robust and highly scalable process. By carefully controlling key parameters such as reagent stoichiometry, temperature, and employing a suitable work-up procedure, this valuable building block can be produced in high yield and purity on a multi-kilogram scale. The provided protocols and considerations form a solid foundation for the safe and efficient manufacturing of this important chemical intermediate. Adherence to strict safety protocols, particularly when handling di-tert-butyl dicarbonate, is essential for a successful scale-up campaign.

References

Troubleshooting & Optimization

Technical Support Center: Purification of tert-butyl N-[3-(hydroxymethyl)oxolan-3-yl]carbamate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of tert-butyl N-[3-(hydroxymethyl)oxolan-3-yl]carbamate. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the challenges associated with the purification of this versatile synthetic intermediate. The presence of a polar hydroxymethyl group and a lipophilic tert-butyloxycarbonyl (Boc) protecting group on a tertiary amine imparts unique properties that can make purification challenging.[1] This resource will equip you with the knowledge to develop a robust purification strategy and overcome common obstacles.

Troubleshooting Guide

This section addresses specific issues that may arise during the purification of this compound in a question-and-answer format, focusing on the causality behind the experimental choices.

Q1: My purified product is an oil and will not solidify. How can I obtain a solid product?

A1: The oily nature of many Boc-protected compounds, including this compound, is a frequent issue. This can be due to residual solvents, the presence of impurities that inhibit crystallization, or the intrinsic properties of the molecule. Here are several strategies to induce solidification:

  • High-Vacuum Solvent Removal: Ensure all solvents from the reaction and work-up are thoroughly removed. Gentle heating (e.g., 30-40°C) under high vacuum can be effective, but be cautious as prolonged heating can potentially lead to the degradation of some carbamates.

  • Trituration: This technique involves vigorously stirring the oil with a non-polar solvent in which the desired product has minimal solubility, while impurities are more soluble. For this compound, good starting solvents for trituration include n-hexane, diethyl ether, or a mixture of both. This process can effectively "wash" away impurities and encourage the formation of a solid.

  • Solvent-Antisolvent Crystallization: Dissolve the oily product in a minimal amount of a "good" solvent where it is highly soluble (e.g., ethyl acetate, dichloromethane). Then, slowly add a "poor" or "anti-solvent" (e.g., n-hexane, pentane) until the solution becomes persistently cloudy. Allowing the mixture to stand, sometimes with gentle cooling, can promote crystal formation. A patent for a similar Boc-protected hydroxymethyl compound reports successful crystallization from n-hexane after evaporation of the primary solvent.[2]

Q2: I am seeing a streak on my TLC plate during flash chromatography. What is causing this and how can I fix it?

A2: Streaking on a Thin-Layer Chromatography (TLC) plate is a common problem when dealing with polar compounds and can be attributed to several factors:

  • Compound Overloading: Applying too much of the crude material to the TLC plate can lead to broad, streaky spots. Try spotting a more dilute solution.

  • Strong Interaction with Silica Gel: The polar hydroxymethyl group and the carbamate moiety can interact strongly with the acidic silica gel, leading to poor elution and tailing. To mitigate this, consider the following:

    • Solvent System Modification: Increasing the polarity of the mobile phase can help to move the compound more effectively. For instance, if you are using a hexane/ethyl acetate system, gradually increasing the percentage of ethyl acetate can improve the spot shape.

    • Use of Additives: Adding a small amount (0.1-1%) of a modifier to the eluent can significantly improve peak shape. For amines and carbamates, triethylamine can be added to the mobile phase to saturate the acidic sites on the silica gel. Conversely, for acidic impurities, a small amount of acetic acid can sometimes improve separation.

  • Inappropriate Stationary Phase: If streaking persists, silica gel may not be the ideal stationary phase. Consider using neutral or basic alumina, which can be less harsh for basic compounds.

Q3: My compound is not separating from a closely running impurity during column chromatography. What are my options?

A3: Achieving separation of closely eluting compounds requires optimizing the chromatographic conditions. Here is a systematic approach:

  • Optimize the Solvent System: The choice of eluent is critical. Experiment with different solvent systems to find one that provides the best separation on a TLC plate before attempting a column. For polar compounds like this, gradients of ethyl acetate in hexanes or dichloromethane in methanol are often effective.

  • Fine-tune the Polarity: Even small adjustments to the solvent ratio can have a significant impact on separation. If two spots are very close, try running the column with a shallower gradient or an isocratic elution with a solvent system that gives a clear difference in Rf values, even if small.

  • Consider a Different Stationary Phase: As mentioned previously, switching to a different stationary phase like alumina or even reverse-phase silica (C18) could be beneficial. Reverse-phase chromatography separates compounds based on hydrophobicity, which may provide a different selectivity for your compound and the impurity.

Frequently Asked Questions (FAQs)

Q1: What is a good starting solvent system for the flash column chromatography of this compound?

A1: Based on the purification of structurally similar polar, Boc-protected molecules, a good starting point for flash column chromatography on silica gel would be a gradient of ethyl acetate in hexanes. You can begin with a low polarity mixture, such as 10-20% ethyl acetate in hexanes, and gradually increase the concentration of ethyl acetate. For TLC analysis, a 3:2 or 1:1 mixture of hexane/ethyl acetate is a reasonable starting point to assess the separation. An Rf value between 0.2 and 0.4 is generally ideal for good separation in column chromatography.

Q2: What are the likely impurities I might encounter during the purification?

A2: Potential impurities will largely depend on the synthetic route used to prepare the compound. However, some common impurities in reactions involving Boc protection include:

  • Unreacted Starting Amine: The precursor amine, 3-amino-3-(hydroxymethyl)tetrahydrofuran, is significantly more polar and should be easily separable by silica gel chromatography.

  • Excess Di-tert-butyl dicarbonate ((Boc)₂O): This reagent is relatively non-polar and will elute quickly from a silica gel column with a low polarity eluent.

  • tert-Butanol: A byproduct of the Boc protection reaction. It is volatile and should be removed during solvent evaporation under reduced pressure.

  • Di-Boc Protected Amine: In some cases, over-protection can occur, leading to a di-Boc species, although this is less common with secondary amines. This impurity would be less polar than the desired product.

Q3: How can I confirm the purity of my final product?

A3: A combination of techniques should be used to confirm the purity of this compound:

  • Thin-Layer Chromatography (TLC): The purified product should appear as a single spot on a TLC plate when visualized under UV light (if applicable) and/or with a suitable stain (e.g., potassium permanganate or ceric ammonium molybdate). It is advisable to test this in more than one solvent system.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for confirming the structure and assessing the purity of the compound. The spectra should be clean, with all peaks assignable to the desired structure and integrations corresponding to the correct proton count. The absence of signals from starting materials or common solvents is a good indicator of purity.

  • Mass Spectrometry (MS): This technique will confirm the molecular weight of the compound.

  • Melting Point: If the compound is a solid, a sharp melting point range is a good indicator of high purity.

Q4: What are the stability and storage considerations for this compound?

A4: The Boc protecting group is known to be labile under acidic conditions.[3] Therefore, the compound should be handled and stored in the absence of strong acids. It is generally stable to basic and nucleophilic conditions. For long-term storage, it is recommended to keep the compound in a tightly sealed container in a cool, dry place, such as a refrigerator (2-8°C).

Experimental Protocols

Protocol 1: Flash Column Chromatography

This protocol provides a general procedure for the purification of this compound using silica gel chromatography.

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Hexanes

  • Ethyl acetate

  • Compressed air or nitrogen

  • Glass column, flasks, and test tubes

Procedure:

  • TLC Analysis: Determine an appropriate eluent system by running TLC plates of the crude material. Start with a 3:2 hexane:ethyl acetate mixture and adjust the ratio to achieve an Rf value of approximately 0.2-0.4 for the product spot.

  • Column Packing: Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 9:1 hexanes:ethyl acetate) and pour it into the column. Allow the silica to settle, and then drain the excess solvent until it is level with the top of the silica bed.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent. Alternatively, for less soluble materials, adsorb the crude product onto a small amount of silica gel by dissolving it in a suitable solvent, adding the silica, and then evaporating the solvent. Carefully add the sample to the top of the column.

  • Elution: Begin eluting the column with the low-polarity solvent system. Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate) to move the compound down the column.

  • Fraction Collection: Collect fractions in test tubes and monitor the elution of the product by TLC.

  • Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield the purified this compound.

Protocol 2: Crystallization

This protocol describes a general method for crystallizing the purified product.

Materials:

  • Purified this compound (as an oil or amorphous solid)

  • Ethyl acetate (or other suitable "good" solvent)

  • n-Hexane (or other suitable "anti-solvent")

  • Erlenmeyer flask

  • Stir bar

Procedure:

  • Dissolve the purified compound in a minimal amount of warm ethyl acetate in an Erlenmeyer flask.

  • While stirring, slowly add n-hexane until the solution becomes slightly and persistently turbid.

  • If the solution becomes too cloudy, add a few drops of ethyl acetate to redissolve the precipitate.

  • Cover the flask and allow it to cool slowly to room temperature.

  • For further crystallization, place the flask in a refrigerator (4°C).

  • Collect the resulting crystals by vacuum filtration, wash with a small amount of cold n-hexane, and dry under vacuum.

Data Presentation

Table 1: Typical Chromatographic Parameters for Boc-Protected Polar Molecules

Compound TypeStationary PhaseMobile Phase (typical)Approximate RfReference
Boc-protected nitroalkanesAlumina or Silica Gel20-40% Ethyl Acetate in Hexanes0.3 - 0.6[1]
Boc-protected amidesSilica Gel3:2 Hexane/Ethyl Acetate~0.35[4]
Polar Boc-protected amineSilica Gel2:1 Ethyl Acetate/Methanol~0.1

Visualizations

Purification Workflow

PurificationWorkflow Crude Crude Product (Oil or Solid) TLC TLC Analysis (e.g., 1:1 Hex/EtOAc) Crude->TLC Decision1 Single Spot? TLC->Decision1 Column Flash Column Chromatography (Hex/EtOAc gradient) Decision1->Column No Direct_Purity_Check Purity Check (NMR, MS) Decision1->Direct_Purity_Check Yes Fractions Collect & Analyze Fractions Column->Fractions Combine Combine Pure Fractions Fractions->Combine Evaporate Evaporate Solvents Combine->Evaporate Product_Oil Product as Oil Evaporate->Product_Oil Crystallize Crystallization/ Trituration Product_Oil->Crystallize Product_Solid Pure Solid Product Crystallize->Product_Solid Product_Solid->Direct_Purity_Check Final Characterization Direct_Purity_Check->Product_Solid

Caption: Decision workflow for the purification of this compound.

Troubleshooting Chromatography Issues

TroubleshootingChromatography cluster_causes Potential Causes cluster_solutions Solutions Problem {Problem|Streaking or Poor Separation on TLC} Cause1 Overloading Problem->Cause1 Cause2 Strong Silica Interaction Problem->Cause2 Cause3 Wrong Solvent Polarity Problem->Cause3 Sol1 Use Dilute Sample Cause1->Sol1 Sol2 Add Modifier (e.g., 0.5% Et3N) Cause2->Sol2 Sol4 Change Stationary Phase (e.g., Alumina) Cause2->Sol4 Sol3 Increase Eluent Polarity Cause3->Sol3

Caption: Troubleshooting common issues in the chromatography of polar Boc-protected compounds.

References

Technical Support Center: Synthesis of tert-butyl N-[3-(hydroxymethyl)oxolan-3-yl]carbamate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of tert-butyl N-[3-(hydroxymethyl)oxolan-3-yl]carbamate. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and frequently asked questions encountered during the synthesis of this versatile intermediate. Our goal is to provide practical, experience-driven advice to help you troubleshoot and optimize your synthetic protocols.

Introduction to the Synthesis

The target molecule, this compound, is a valuable building block in pharmaceutical research.[1] Its synthesis typically involves the Boc-protection of the amino group of (3-aminooxolan-3-yl)methanol.[2] The most common method for this transformation is the reaction of the amino alcohol with di-tert-butyl dicarbonate (Boc₂O) in the presence of a suitable base.[3] While seemingly straightforward, this reaction can be prone to the formation of several impurities that can complicate purification and affect the quality of the final product.

This guide will walk you through the identification, prevention, and remediation of these common impurities.

Troubleshooting Guide & FAQs

FAQ 1: What are the most common impurities observed in the synthesis of this compound?

Answer:

Based on the typical synthetic route involving Boc-protection of (3-aminooxolan-3-yl)methanol, several process-related impurities can arise. Understanding the origin of these impurities is the first step in mitigating their formation.

Common Impurities:

  • Unreacted Starting Material ((3-aminooxolan-3-yl)methanol): Incomplete reaction is a common source of this impurity. This can be due to insufficient Boc₂O, inadequate reaction time, or suboptimal reaction temperature.

  • Di-Boc Protected Product (tert-butyl N-(tert-butoxycarbonyl)-N-[3-(hydroxymethyl)oxolan-3-yl]carbamate): Over-protection of the amine can occur, especially with a large excess of Boc₂O or prolonged reaction times.

  • tert-Butanol: A byproduct of the reaction of Boc₂O with the amine or from the decomposition of Boc₂O.

  • Residual Solvents: Solvents used in the reaction (e.g., THF, Dichloromethane) and workup (e.g., Ethyl Acetate, Hexane) can be retained in the final product if not adequately removed.

  • Byproducts from Base: The choice of base can introduce its own set of related impurities. For example, if triethylamine (TEA) is used, residual TEA or its salts may be present.

The following diagram illustrates the primary reaction and the formation of the key impurities.

Caption: Reaction scheme showing the desired product and common impurities.

FAQ 2: My reaction seems to be incomplete, with a significant amount of starting material remaining. How can I drive the reaction to completion?

Answer:

Incomplete conversion is a frequent issue. Here are several factors to consider and steps to take to improve your reaction yield:

  • Stoichiometry of Boc₂O: While a 1:1 molar ratio is theoretically sufficient, a slight excess of Boc₂O (1.1 to 1.2 equivalents) is often used to ensure complete consumption of the starting amine.[4] However, be cautious as a large excess can lead to the formation of the di-Boc impurity.

  • Choice and Amount of Base: A non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is typically used to neutralize the acid byproduct of the reaction.[3] Ensure at least one equivalent of the base is used.

  • Reaction Temperature and Time: The Boc protection of amines is generally conducted at room temperature.[4] If the reaction is sluggish, gentle heating (e.g., to 40°C) can be beneficial.[4] Monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is crucial to determine the optimal reaction time.

  • Solvent: The reaction is often performed in solvents like tetrahydrofuran (THF), dichloromethane (DCM), or acetonitrile.[3][4] Ensure the starting material is fully dissolved.

Troubleshooting Workflow for Incomplete Reaction:

Incomplete_Reaction_Troubleshooting start Incomplete Reaction Observed check_boc Verify Boc₂O Stoichiometry (1.1-1.2 eq.) start->check_boc check_base Check Base (Type and Equivalents) check_boc->check_base check_temp_time Optimize Temperature & Time (Monitor by TLC/LC-MS) check_base->check_temp_time check_solvent Ensure Complete Dissolution in an Appropriate Solvent check_temp_time->check_solvent solution Reaction Driven to Completion check_solvent->solution

Caption: Step-by-step troubleshooting for incomplete Boc-protection.

FAQ 3: I am observing a significant amount of the di-Boc protected impurity. How can I avoid this?

Answer:

The formation of the di-Boc protected product is a common side reaction, especially when pushing the reaction to completion. Here's how to minimize its formation:

  • Control Boc₂O Stoichiometry: Avoid using a large excess of di-tert-butyl dicarbonate. A range of 1.05 to 1.1 equivalents is often sufficient.

  • Slow Addition of Boc₂O: Adding the Boc₂O solution dropwise to the reaction mixture can help to maintain a low instantaneous concentration, thereby disfavoring the second protection step.

  • Reaction Time: Do not let the reaction run for an unnecessarily long time after the starting material has been consumed. Monitor the reaction closely.

Purification Strategy:

If the di-Boc impurity has formed, it can typically be separated from the desired mono-Boc product by column chromatography on silica gel. The di-Boc product is less polar and will elute first.

CompoundPolarityElution Order (Normal Phase)
Di-Boc ProductLow1st
Desired Product Medium 2nd
Starting MaterialHigh3rd
FAQ 4: What are the recommended analytical methods for monitoring the reaction and assessing the purity of the final product?

Answer:

A combination of analytical techniques is essential for robust quality control.[5]

  • High-Performance Liquid Chromatography (HPLC): This is the workhorse technique for purity assessment and quantification of impurities.[5][6] A reversed-phase C18 column with a water/acetonitrile or water/methanol gradient is commonly used.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Invaluable for identifying unknown impurities by providing their mass-to-charge ratio.[7] This is particularly useful for confirming the presence of the di-Boc product and other byproducts.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for structural confirmation of the final product and can also be used to identify and quantify impurities if their signals are resolved.[5]

  • Gas Chromatography (GC): Useful for determining the content of residual solvents.[5]

Typical HPLC Method Parameters:

ParameterValue
Column C18 reversed-phase (e.g., 4.6 mm x 250 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5-95% B over 20 minutes
Flow Rate 1.0 mL/min
Detection UV at 210 nm
Column Temp. 30 °C

Note: This is a general method and may require optimization for your specific system.

Experimental Protocol: Synthesis and Purification

Materials:

  • (3-aminooxolan-3-yl)methanol

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Triethylamine (TEA)

  • Tetrahydrofuran (THF), anhydrous

  • Ethyl acetate

  • Hexane

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a stirred solution of (3-aminooxolan-3-yl)methanol (1.0 eq) and triethylamine (1.2 eq) in anhydrous THF, add a solution of di-tert-butyl dicarbonate (1.1 eq) in THF dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Quench the reaction with water and remove the THF under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3x).

  • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane.

References

optimizing reaction conditions for tert-butyl N-[3-(hydroxymethyl)oxolan-3-yl]carbamate synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of tert-butyl N-[3-(hydroxymethyl)oxolan-3-yl]carbamate. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile intermediate. Here, you will find in-depth troubleshooting advice, frequently asked questions (FAQs), and optimized protocols to ensure the successful and efficient synthesis of your target compound.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent and straightforward method for synthesizing this compound is through the Boc protection of the corresponding amino alcohol, 3-(aminomethyl)-3-hydroxymethyloxetane. This reaction utilizes di-tert-butyl dicarbonate ((Boc)₂O) as the protecting group reagent.[1] The reaction is popular due to its generally high yields and the mild conditions required.[2][3]

Q2: What are the typical starting materials and reagents for this synthesis?

A2: The key starting material is 3-(aminomethyl)-3-hydroxymethyloxetane. The primary reagent for the protection step is di-tert-butyl dicarbonate ((Boc)₂O), often referred to as Boc anhydride.[1] A base is typically employed to facilitate the reaction. Common choices include sodium bicarbonate, sodium hydroxide, or triethylamine (TEA).[2][4] The choice of solvent is also flexible, with options like water, tetrahydrofuran (THF), acetonitrile, or a mixture of these being common.[2]

Q3: My reaction is sluggish or incomplete. What are the potential causes?

A3: Several factors can contribute to a slow or incomplete reaction. The nucleophilicity of the amine is a primary determinant of reaction speed.[5] While the primary aliphatic amine in 3-(aminomethyl)-3-hydroxymethyloxetane is generally reactive, issues can still arise.[5] Potential causes for a sluggish reaction include:

  • Low Temperature: While the reaction often proceeds at room temperature, gentle heating (e.g., to 40°C) can increase the rate.[2]

  • Inadequate Base: An insufficient amount of base can slow down the reaction. Typically, 1 to 1.5 equivalents of base are recommended.[2]

  • Poor Solubility: If the starting material has low solubility in the chosen solvent, this can hinder the reaction. Consider solvent systems like water/THF to improve solubility.[2]

Q4: I am observing the formation of side products. What are they and how can I minimize them?

A4: A common side reaction in Boc protections, especially with amino alcohols, is the formation of an oxazolidinone. However, some studies have shown that this can be avoided under specific conditions.[6] Another potential issue is the formation of a di-Boc protected amine, particularly if a large excess of (Boc)₂O and a catalyst like 4-dimethylaminopyridine (DMAP) are used.[7] To minimize side products:

  • Control Stoichiometry: Use a moderate excess of (Boc)₂O (typically 1.1-1.5 equivalents).

  • Optimize Base: For substrates prone to side reactions, a milder base like sodium bicarbonate may be preferable to stronger bases or DMAP.[8]

  • Temperature Control: Avoid excessive heat, as it can promote side reactions and decomposition of (Boc)₂O.[3]

Q5: The purification of my product is challenging. What are the best practices?

A5: The product, this compound, is often an oil or a low-melting solid, which can make purification by crystallization difficult.[9]

  • Extraction: A standard workup involves quenching the reaction, followed by extraction with an organic solvent like ethyl acetate. Washing the organic layer with a mild acid (to remove unreacted amine), a mild base (to remove acidic impurities), and brine is recommended.

  • Chromatography: Flash column chromatography on silica gel is a reliable method for obtaining a highly pure product. A gradient of ethyl acetate in hexanes is a good starting point for elution.

  • Crystallization/Pulping: If the product is an oil, attempting to induce crystallization by adding seed crystals and then pulping with a non-polar solvent can be effective.[9]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Yield - Incomplete reaction. - Product loss during workup. - Decomposition of (Boc)₂O.- Monitor reaction progress by TLC or LC-MS to ensure completion. - Optimize extraction pH to prevent product loss. - Maintain a moderate reaction temperature (RT to 40°C).[2]
Multiple Spots on TLC (Side Products) - Formation of di-Boc product. - O-Boc protection of the hydroxyl group. - Formation of oxazolidinone.- Reduce the equivalents of (Boc)₂O. - Avoid strong bases and catalysts like DMAP if O-protection is observed.[7] - Consider aqueous conditions which can suppress some side reactions.[8]
Product is an Oil and Difficult to Handle - Inherent property of the compound. - Residual solvent.- Ensure complete removal of solvent under high vacuum. - Attempt co-evaporation with a solvent like toluene to remove azeotropically bound impurities. - If a solid is desired, explore crystallization from a mixed solvent system or pulping with a non-polar solvent.[9]
Inconsistent Results - Reagent quality. - Reaction setup (e.g., moisture).- Use fresh (Boc)₂O, as it can degrade over time. - While not always necessary, ensuring anhydrous conditions for non-aqueous reactions can improve reproducibility.

Experimental Protocols

Optimized Protocol for this compound Synthesis

This protocol is designed to maximize yield and purity while minimizing side product formation.

Materials:

  • 3-(aminomethyl)-3-hydroxymethyloxetane

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Sodium bicarbonate (NaHCO₃)

  • Tetrahydrofuran (THF)

  • Water (deionized)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolution: In a round-bottom flask, dissolve 3-(aminomethyl)-3-hydroxymethyloxetane (1.0 eq) in a 1:1 mixture of THF and water.

  • Base Addition: Add sodium bicarbonate (1.5 eq) to the solution and stir until it is fully dissolved.

  • Reagent Addition: Slowly add a solution of di-tert-butyl dicarbonate (1.2 eq) in THF to the reaction mixture at room temperature.

  • Reaction: Stir the mixture vigorously at room temperature. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-4 hours.

  • Workup:

    • Once the reaction is complete, remove the THF under reduced pressure.

    • Extract the aqueous residue with ethyl acetate (3 x volume of the aqueous layer).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to obtain the pure this compound.

Visualizing the Reaction and Troubleshooting

Reaction Pathway

Reaction_Pathway cluster_reactants Reactants cluster_process Process cluster_products Products Amino_Alcohol 3-(aminomethyl)-3- hydroxymethyloxetane Reaction Boc Protection (THF/Water, RT) Amino_Alcohol->Reaction Boc_Anhydride (Boc)₂O Boc_Anhydride->Reaction Base Base (e.g., NaHCO₃) Base->Reaction Target_Product tert-butyl N-[3-(hydroxymethyl) oxolan-3-yl]carbamate Reaction->Target_Product Byproducts t-BuOH + CO₂ Reaction->Byproducts

Caption: General reaction scheme for the Boc protection.

Troubleshooting Workflow

Troubleshooting_Workflow Start Reaction Issue (Low Yield / Impure Product) Check_Completion Is the reaction complete? Start->Check_Completion Extend_Time Increase reaction time and/or add gentle heat (40°C) Check_Completion->Extend_Time No Check_Stoichiometry Are reagent ratios correct? Check_Completion->Check_Stoichiometry Yes Extend_Time->Check_Completion Adjust_Stoichiometry Use 1.1-1.2 eq (Boc)₂O and 1.5 eq base Check_Stoichiometry->Adjust_Stoichiometry No Check_Solubility Is the starting material soluble? Check_Stoichiometry->Check_Solubility Yes Adjust_Stoichiometry->Start Change_Solvent Try a different solvent system (e.g., THF/water) Check_Solubility->Change_Solvent No Purification_Issues Optimize purification (chromatography, workup pH) Check_Solubility->Purification_Issues Yes Change_Solvent->Start Success Successful Synthesis Purification_Issues->Success

Caption: A step-by-step troubleshooting guide.

References

Technical Support Center: Synthesis of Substituted Oxolanes

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for the synthesis of substituted oxolanes (tetrahydrofurans). This resource is designed to provide practical, in-depth guidance to overcome common challenges encountered in the laboratory. Whether you are grappling with low yields, unexpected side products, or difficulties in achieving desired stereoselectivity, this guide offers troubleshooting strategies and detailed protocols to enhance the success of your synthetic endeavors.

Frequently Asked Questions (FAQs)

Q1: What are the most common strategies for synthesizing substituted oxolane rings?

A1: The synthesis of substituted oxolanes, also known as tetrahydrofurans, is a cornerstone of modern organic chemistry due to their prevalence in natural products and pharmaceuticals.[1][2] Key strategies include:

  • Intramolecular Cyclization: This is a widely used method involving the cyclization of a linear precursor with a nucleophilic hydroxyl group and a suitable leaving group. Common variations include Williamson ether synthesis and acid-catalyzed cyclization of diols.

  • Cycloaddition Reactions: [3+2] cycloaddition reactions, often involving carbonyl ylides, provide a powerful route to highly substituted tetrahydrofurans.[1]

  • Ring-Opening of Smaller Rings: The ring expansion of activated oxetanes or the intramolecular opening of epoxides can be effective for synthesizing specific substitution patterns.[1][3][4][5]

  • Reductive Cyclization: Certain unsaturated precursors, such as acetylenic aldehydes, can undergo reductive cyclization to form oxolane rings.[6]

Q2: How do I choose the right protecting group for my synthesis?

A2: Protecting group selection is critical and depends on the overall synthetic strategy and the reactivity of other functional groups in your molecule.[7][8] Consider the following:

  • Stability: The protecting group must be stable to the reaction conditions used in subsequent steps. Silyl ethers (e.g., TBDMS, TIPS) are generally stable to a wide range of non-acidic and non-fluoride conditions.[7][9] Benzyl ethers are robust and can be removed by hydrogenolysis.[9]

  • Ease of Removal: Deprotection conditions should be mild enough to avoid degradation of your target molecule.[7]

  • Orthogonality: In multi-step syntheses with multiple protected functional groups, it's crucial to choose protecting groups that can be removed selectively without affecting others.[7] For instance, a TBDMS group can be removed with fluoride ions, while a benzyl group is cleaved by hydrogenolysis.

Q3: What factors most significantly influence the stereochemical outcome of oxolane synthesis?

A3: Achieving the desired stereochemistry is often the primary challenge. Key factors include:

  • Substrate Control: The inherent stereochemistry of the starting material can direct the formation of new stereocenters.

  • Reagent Control: Chiral reagents or catalysts can induce enantioselectivity or diastereoselectivity in the ring-forming step.[10]

  • Reaction Conditions: Temperature, solvent, and the nature of the catalyst can all play a significant role in the stereochemical outcome.[11] For example, thermodynamically controlled reactions may favor a different stereoisomer than kinetically controlled ones.

Troubleshooting Guide

This section addresses specific problems you might encounter during the synthesis of substituted oxolanes, offering potential causes and actionable solutions.

Problem 1: Low Yield of the Desired Oxolane

Q: My intramolecular cyclization reaction is giving a very low yield of the desired tetrahydrofuran. What could be the issue?

A: Low yields in intramolecular cyclizations can stem from several factors. Here’s a systematic approach to troubleshooting:

Potential Causes & Solutions:

  • Inefficient Ring Closure:

    • Poor Leaving Group: Ensure you are using a good leaving group (e.g., tosylate, mesylate, iodide). If using a halide, consider converting it to an iodide in situ (Finkelstein reaction) to accelerate the reaction.

    • Steric Hindrance: Bulky substituents near the reaction centers can impede cyclization. Running the reaction at a higher temperature or for a longer duration might help, but be mindful of potential side reactions.

    • Unfavorable Conformation: The linear precursor may not readily adopt the necessary conformation for cyclization. The Thorpe-Ingold effect suggests that gem-disubstitution can favor cyclization.[12]

  • Competing Side Reactions:

    • Intermolecular Reactions: If the concentration of your substrate is too high, intermolecular reactions can compete with the desired intramolecular cyclization. Running the reaction under high dilution conditions can significantly improve the yield of the cyclic product.

    • Elimination Reactions: If the leaving group is on a secondary or tertiary carbon, elimination can be a significant side reaction, especially with strong, non-hindered bases. Consider using a bulkier, non-nucleophilic base (e.g., DBU, proton sponge) or milder reaction conditions.

  • Decomposition of Starting Material or Product:

    • Harsh Reaction Conditions: Strong acids or bases, or high temperatures, can lead to the degradation of sensitive functional groups. Monitor the reaction by TLC or LC-MS to check for the appearance of decomposition products. If necessary, explore milder reaction conditions or different synthetic routes.

Experimental Protocol: Optimizing an Intramolecular Williamson Ether Synthesis

  • Preparation of the Precursor: Start with a diol or a haloalcohol. If starting with a diol, selectively protect one hydroxyl group, then convert the other to a good leaving group (e.g., tosylation with TsCl, pyridine).

  • Cyclization Step (High Dilution):

    • Dissolve the precursor in a suitable dry solvent (e.g., THF, DMF) to a final concentration of 0.01–0.05 M.

    • Add the solution dropwise over several hours to a stirring suspension of a base (e.g., NaH) in the same solvent at an appropriate temperature (e.g., 0 °C to reflux).

    • Monitor the reaction progress by TLC.

  • Workup and Purification: Quench the reaction carefully (e.g., with water or a saturated NH4Cl solution), extract the product, and purify by column chromatography.

Problem 2: Poor Stereoselectivity

Q: I'm obtaining a mixture of diastereomers and I need to favor the formation of one specific isomer. How can I improve the stereoselectivity?

A: Controlling stereoselectivity is a nuanced challenge. Here’s how to approach it:

Potential Causes & Solutions:

  • Lack of Stereocontrol in the Ring-Forming Step:

    • Thermodynamic vs. Kinetic Control: The observed product ratio might be the result of thermodynamic equilibration. Running the reaction at a lower temperature may favor the kinetically formed product. Conversely, allowing the reaction to stir for a longer time at a higher temperature might favor the thermodynamically more stable product.

    • Catalyst Choice: For catalyzed reactions, the choice of catalyst is paramount. For instance, in palladium-catalyzed cyclizations, the ligand can have a profound effect on the stereochemical outcome.[13] Experiment with different ligands (e.g., monodentate vs. bidentate phosphines) to find the optimal one for your desired stereoisomer.

  • Substrate Conformation:

    • Acyclic Stereocontrol: The stereocenters already present in your acyclic precursor can influence the stereochemistry of the newly formed centers. This is known as substrate-directed stereocontrol. You may need to redesign your synthesis of the precursor to install the correct stereochemistry.

    • Chelation Control: The presence of certain functional groups can lead to chelation with a metal catalyst, locking the substrate in a specific conformation and directing the approach of the reagent.

Data Presentation: Effect of Catalyst on Diastereoselectivity

Catalyst SystemSolventTemperature (°C)Diastereomeric Ratio (cis:trans)
Pd(OAc)2 / PPh3Toluene801 : 1.5
Pd(TFA)2 / PyridineToluene603 : 1
Sc(OTf)3DCM0>20 : 1 (favoring cis)

This is example data and will vary based on the specific reaction.

Visualization: Decision-Making for Stereocontrol

stereocontrol_flowchart start Poor Stereoselectivity Observed check_conditions Analyze Reaction Conditions start->check_conditions kinetic_thermo Kinetic vs. Thermodynamic Control? check_conditions->kinetic_thermo check_catalyst Is the Reaction Catalyzed? check_conditions->check_catalyst check_substrate Analyze Substrate Structure check_conditions->check_substrate change_temp Modify Temperature and Reaction Time kinetic_thermo->change_temp Yes outcome_kinetic Improved Selectivity (Kinetic Product) change_temp->outcome_kinetic outcome_thermo Improved Selectivity (Thermodynamic Product) change_temp->outcome_thermo screen_catalysts Screen Different Catalysts/Ligands check_catalyst->screen_catalysts Yes outcome_catalyst Improved Selectivity screen_catalysts->outcome_catalyst chelation Potential for Chelation Control? check_substrate->chelation redesign_precursor Redesign Precursor Synthesis for Substrate Control check_substrate->redesign_precursor No Chelation Possible modify_substrate Modify Substrate to Enhance Chelation chelation->modify_substrate Yes outcome_substrate Improved Selectivity modify_substrate->outcome_substrate redesign_precursor->outcome_substrate

Caption: Troubleshooting flowchart for improving stereoselectivity.

Problem 3: Difficulty in Purification

Q: My crude product is a complex mixture, and I'm struggling to isolate the desired substituted oxolane. What purification strategies can I employ?

A: Purification can be challenging, especially when dealing with isomers or byproducts with similar polarities.

Potential Causes & Solutions:

  • Similar Polarity of Products and Byproducts:

    • Chromatography Optimization: Standard column chromatography might not be sufficient.[14] Try using a different stationary phase (e.g., alumina, C18) or a multi-solvent gradient elution system.[15] Preparative HPLC can often provide the necessary resolution for difficult separations.[15]

    • Crystallization: If your product is a solid, recrystallization can be a highly effective purification technique.[14][16] The key is to find a solvent system where your desired product has high solubility at high temperatures and low solubility at low temperatures, while the impurities remain soluble.

  • Presence of Reactive Impurities:

    • Chemical Treatment: Sometimes, impurities can be selectively removed by chemical means. For example, if you have an unreacted acidic starting material, a simple basic wash during the workup can remove it.

    • Derivatization: In some cases, it may be easier to purify a derivative of your product. For example, if your product has a free hydroxyl group, you could protect it as an ester or silyl ether, purify the derivative, and then deprotect it.

Experimental Protocol: Purification by Recrystallization

  • Solvent Screening: In small test tubes, test the solubility of your crude product in a variety of solvents (e.g., hexanes, ethyl acetate, methanol, dichloromethane, and mixtures thereof) at room temperature and upon heating.

  • Recrystallization:

    • Dissolve the crude material in the minimum amount of the chosen hot solvent.

    • Allow the solution to cool slowly to room temperature. If no crystals form, try scratching the inside of the flask with a glass rod or adding a seed crystal.

    • Cool the solution further in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.

References

Technical Support Center: Troubleshooting Deprotection of tert-butyl N-[3-(hydroxymethyl)oxolan-3-yl]carbamate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the deprotection of tert-butyl N-[3-(hydroxymethyl)oxolan-3-yl]carbamate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this specific transformation. Here, we address common challenges, provide in-depth explanations for observed side reactions, and offer validated protocols to ensure the integrity of your synthesis.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the standard conditions for the deprotection of this compound?

The removal of the tert-butyloxycarbonyl (Boc) protecting group is typically achieved under acidic conditions. The most common reagents are trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM) or hydrochloric acid (HCl) in an organic solvent such as dioxane or methanol. The reaction is generally conducted at room temperature.

Q2: I'm observing a significant amount of an unexpected byproduct with a lower molecular weight. What could it be?

A common side reaction for substrates like this compound, which possess a neighboring hydroxyl group, is intramolecular cyclization. Under acidic conditions, the hydroxyl group can act as a nucleophile and attack the carbamate intermediate, leading to the formation of a cyclic carbamate or oxazolidinone derivative. This would result in a byproduct with a different molecular weight and polarity compared to the desired product.

Q3: My reaction is sluggish and incomplete, even after extended reaction times. What factors could be contributing to this?

Incomplete deprotection can arise from several factors:

  • Insufficient Acid Strength or Concentration: The rate of Boc cleavage is often dependent on the acid concentration, sometimes exhibiting a second-order dependence.

  • Steric Hindrance: The substitution on the oxolane ring might sterically hinder the approach of the acid to the Boc group.

  • Presence of Water: Moisture in the reaction can decrease the effective acidity of the medium.

Q4: Are there alternative, milder methods for this deprotection to avoid side reactions?

Yes, for acid-sensitive substrates, several milder deprotection methods can be employed:

  • Thermal Deprotection: In some cases, heating the substrate in a suitable solvent can effect Boc removal.

  • Lewis Acid Catalysis: Lewis acids such as ZnBr₂, AlCl₃, or SnCl₄ can be used, sometimes offering greater selectivity.

  • Oxalyl Chloride in Methanol: This system has been reported as a mild and selective method for deprotecting a wide range of N-Boc substrates, even those with acid-labile functional groups.

Section 2: Troubleshooting Guide for Common Side Reactions

This section provides a systematic approach to identifying and mitigating common side reactions encountered during the deprotection of this compound.

Issue 1: Formation of a Cyclic Carbamate/Oxazolidinone Byproduct

Symptoms:

  • Appearance of a new spot on TLC with a different Rf value.

  • An unexpected peak in HPLC/LC-MS analysis, often with a mass corresponding to the cyclized product.

Causality: The proximity of the hydroxymethyl group to the carbamate allows for an intramolecular nucleophilic attack, especially under strongly acidic conditions that promote the formation of the carbamic acid intermediate.

Troubleshooting Workflow:

start Cyclic Byproduct Detected step1 Reduce Reaction Temperature start->step1 Initial Step step2 Lower Acid Concentration step1->step2 If byproduct still forms step3 Switch to Milder Acid (e.g., Phosphoric Acid) step2->step3 If reaction is too slow or byproduct persists step4 Consider Non-Acidic Methods (e.g., Oxalyl Chloride/MeOH) step3->step4 For highly sensitive substrates end Desired Product Obtained step4->end

Caption: Decision tree for mitigating cyclic byproduct formation.

Issue 2: Alkylation of Nucleophilic Moieties by tert-Butyl Cation

Symptoms:

  • Multiple unexpected peaks in the crude product analysis.

  • Mass spectrometry data indicating the addition of a tert-butyl group (+56 Da) to the starting material or product.

Causality: The standard acid-catalyzed Boc deprotection mechanism generates a reactive tert-butyl cation. This electrophile can be trapped by any nucleophiles present in the molecule, leading to undesired alkylation.

Recommended Preventative Measures:

The use of "scavengers" is crucial to mitigate this side reaction. Scavengers are nucleophilic species added to the reaction mixture to trap the tert-butyl cation before it can react with the desired product.

ScavengerTarget FunctionalityTypical Concentration (v/v)
Triethylsilane (TES)General purpose1-5%
ThioanisoleThiol-containing residues1-5%
AnisoleElectron-rich aromatics1-5%
WaterGeneral purpose1-5%

Table 1: Common Scavengers for Boc Deprotection

Section 3: Validated Experimental Protocols

Protocol 1: Standard Deprotection with TFA

This protocol provides a general starting point for the deprotection using trifluoroacetic acid.

  • Dissolution: Dissolve this compound in dichloromethane (DCM) to a concentration of 0.1-0.2 M.

  • Scavenger Addition (Optional but Recommended): Add a suitable scavenger, such as triethylsilane (5% v/v).

  • Acid Addition: Cool the solution to 0 °C in an ice bath. Slowly add an equal volume of trifluoroacetic acid (TFA) dropwise.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or LC-MS every 30 minutes.

  • Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure. Co-evaporate with toluene or DCM several times to remove residual TFA.

  • Purification: The crude product, often obtained as the TFA salt, can be purified by an appropriate method such as recrystallization or column chromatography.

Protocol 2: Mild Deprotection with Oxalyl Chloride in Methanol

This method is suitable for substrates that are sensitive to strong acids.

  • Solution Preparation: Dissolve the Boc-protected substrate in methanol (MeOH) at room temperature.

  • Reagent Addition: Add 3 equivalents of oxalyl chloride dropwise to the solution.

  • Reaction: Stir the mixture at room temperature for 1-4 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure to obtain the hydrochloride salt of the deprotected amine.

Reaction Monitoring by Thin-Layer Chromatography (TLC)

cluster_0 TLC Plate Preparation cluster_1 Development & Visualization prep1 Draw Baseline prep2 Spot Starting Material (SM) prep1->prep2 prep3 Co-spot (SM + Reaction Mixture) prep2->prep3 prep4 Spot Reaction Mixture (RM) prep3->prep4 dev1 Elute in Chamber prep4->dev1 dev2 Dry Plate dev1->dev2 dev3 Visualize (UV/Stain) dev2->dev3

Caption: Workflow for monitoring the deprotection reaction using TLC.

Section 4: Mechanistic Insights

Mechanism of Acid-Catalyzed Boc Deprotection

The deprotection of a Boc group with a strong acid like TFA or HCl proceeds through a well-established mechanism.

start Boc-Protected Amine step1 Protonation of Carbonyl Oxygen start->step1 H+ step2 Cleavage to form tert-Butyl Cation and Carbamic Acid step1->step2 step3 Decarboxylation of Carbamic Acid step2->step3 releases CO2 end Free Amine (as salt) step3->end

Caption: Simplified mechanism of acid-catalyzed Boc deprotection.

The key steps are:

  • Protonation: The carbonyl oxygen of the Boc group is protonated by the acid.

  • Carbocation Formation: This protonation facilitates the cleavage of the tert-butyl group as a stable tert-butyl cation, leaving behind a carbamic acid intermediate.

  • Decarboxylation: The carbamic acid is unstable and rapidly decomposes to the free amine and carbon dioxide gas. It is important to perform this reaction in a well-ventilated area and not in a closed system.

  • Salt Formation: The newly formed amine is then protonated by the excess acid in the reaction mixture to form the corresponding salt.

Technical Support Center: Optimizing the Synthesis of tert-butyl N-[3-(hydroxymethyl)oxolan-3-yl]carbamate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of tert-butyl N-[3-(hydroxymethyl)oxolan-3-yl]carbamate. This guide is designed for researchers, chemists, and drug development professionals encountering challenges in achieving high yields for this valuable synthetic intermediate.[1] We will move beyond simple procedural steps to explore the underlying chemical principles, troubleshoot common issues, and provide validated protocols to enhance the efficiency and reproducibility of your synthesis.

Section 1: Understanding the Synthetic Landscape

The synthesis of this compound involves two primary stages: the formation of the key intermediate, 3-amino-3-(hydroxymethyl)oxolane, followed by the chemoselective N-protection of the amino group. The overall yield is critically dependent on the efficiency of each of these stages.

A robust and frequently employed strategy begins with a nucleophilic attack on a 3-keto-tetrahydrofuran precursor, followed by reduction and subsequent Boc-protection. This approach offers a convergent and scalable route to the target molecule.

Retrosynthesis Target This compound Step2 Boc Protection Target->Step2 Deprotection Logic Intermediate 3-amino-3-(hydroxymethyl)oxolane Step2->Intermediate Step1 Reductive Amination (or equivalent) Intermediate->Step1 Precursor 3-Oxotetrahydrofuran + Nucleophile (e.g., CN⁻, NO₂⁻) Step1->Precursor

Caption: Retrosynthetic analysis of the target carbamate.

Section 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses specific experimental issues in a question-and-answer format.

Category 1: Synthesis of the 3-Amino-3-(hydroxymethyl)oxolane Intermediate

Question: My yield is consistently low (<50%) after the reduction of the cyanohydrin or nitro-alcohol intermediate. What are the likely causes?

Answer: Low yields at this stage typically stem from three sources: incomplete reduction, formation of side products, or losses during aqueous workup.

  • Incomplete Reduction: The choice of reducing agent is critical. While NaBH₄ is effective for reducing nitriles or carbonyls, more potent agents like Lithium Aluminum Hydride (LiAlH₄) or catalytic hydrogenation (e.g., H₂ with Raney Nickel or Pd/C) are often required for the complete reduction of a nitrile or nitro group to a primary amine.[2] Incomplete reduction will leave behind starting material or partially reduced intermediates, complicating purification.

  • Side Product Formation: Over-reduction can occur, potentially leading to the opening of the tetrahydrofuran ring, especially under harsh conditions (e.g., high temperature with LiAlH₄). Monitor your reaction by TLC or LC-MS to track the consumption of starting material and the appearance of new spots.

  • Workup Losses: The product, 3-amino-3-(hydroxymethyl)oxolane, is a small, polar molecule with high water solubility. During the aqueous workup, a significant portion of the product can be lost to the aqueous phase. To mitigate this:

    • Saturate the aqueous layer with NaCl before extraction to decrease the solubility of the product.

    • Use a more polar organic solvent for extraction, such as a 9:1 mixture of Dichloromethane:Isopropanol or continuous liquid-liquid extraction.

    • Perform multiple extractions (at least 5-7 times) with a smaller volume of solvent rather than a few extractions with large volumes.

Question: My NMR analysis shows complex signals after the reduction step, suggesting a mixture of products. What am I likely making?

Answer: Besides the expected product, several side products can arise. A common issue is the formation of secondary amines from the reaction of the newly formed primary amine with any remaining carbonyl intermediate, followed by reduction.

To minimize this, consider a reductive amination protocol where the amine source (e.g., ammonia or an ammonium salt) is present during the hydrogenation, which can favor the formation of the primary amine.

Troubleshooting_Yield Start Low Yield in Amino Alcohol Synthesis Problem1 Problem Identification TLC shows multiple spots NMR is complex Difficulty extracting product Start->Problem1 Cause1 Potential Cause Incomplete Reduction Side-Product Formation Aqueous Workup Loss Problem1->Cause1 Solution1 Solution Use stronger reducing agent (e.g., LiAlH₄, H₂/Raney Ni) Saturate aqueous phase with NaCl Use continuous extraction Optimize reaction temp/time Cause1->Solution1

Caption: Troubleshooting workflow for low yield issues.

Category 2: Boc Protection of the Amino Alcohol

Question: The Boc protection reaction is sluggish and does not go to completion, even with excess Di-tert-butyl dicarbonate ((Boc)₂O). How can I improve the reaction rate and conversion?

Answer: Sluggish Boc protection of amino alcohols is a common challenge, often due to the steric hindrance around the amino group or its reduced nucleophilicity. Several strategies can overcome this:

  • Solvent Choice: While aprotic solvents like Dichloromethane (DCM) or Tetrahydrofuran (THF) are common, protic solvents like methanol or ethanol can significantly accelerate the Boc protection of primary amines.[3] The alcohol is believed to stabilize the transition state through hydrogen bonding.[3]

  • Catalysis: The addition of a catalyst can dramatically improve reaction rates. 4-Dimethylaminopyridine (DMAP) is a highly effective nucleophilic catalyst for this transformation. Use it in catalytic amounts (5-10 mol%).

  • pH Control: The reaction requires the amine to be in its free-base form to be nucleophilic. Ensure the reaction mixture is basic. A common protocol uses a base like Triethylamine (TEA) or Sodium Bicarbonate in a biphasic system (e.g., Dioxane/Water).

Question: I observe a less polar byproduct on my TLC plate that is not (Boc)₂O. Could this be the O-protected product?

Answer: Yes, it is possible to form the O-Boc protected product, tert-butyl N-[3-({(tert-butoxy)carbonyl}oxymethyl)oxolan-3-yl]carbamate, especially if the reaction is run under forcing conditions or with a large excess of (Boc)₂O and a strong base. The hydroxyl group can be acylated, although it is generally less nucleophilic than the primary amine.

To favor N-selectivity:

  • Control Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of (Boc)₂O.

  • Temperature Control: Run the reaction at room temperature or 0 °C. Avoid excessive heating.

  • pH Management: In a biphasic system with a mild inorganic base like NaHCO₃, the amine is sufficiently deprotonated while the alcohol's nucleophilicity is not significantly enhanced.

Question: My final product is an oil and difficult to purify by column chromatography. What conditions do you recommend?

Answer: The target compound has moderate polarity, making purification challenging.

  • Workup: After the reaction, a mild acid wash (e.g., dilute citric acid or KHSO₄) can help remove any remaining amine starting material and basic catalysts like DMAP or TEA.[4] Be cautious not to use strong acid, which can cleave the Boc group.[5]

  • Chromatography:

    • Stationary Phase: Standard silica gel is appropriate.

    • Mobile Phase: A gradient elution is recommended. Start with a non-polar solvent system like 10-20% Ethyl Acetate in Hexanes and gradually increase the polarity to 40-50% Ethyl Acetate. This should provide good separation between the product, any remaining (Boc)₂O, and more polar impurities.

    • Visualization: The product is UV-inactive. Use a stain like potassium permanganate or vanillin for TLC visualization.

ParameterRecommended ConditionRationale
Solvent Dichloromethane (DCM) or THF/WaterGood solubility for reactants. Biphasic system helps control pH.
Base NaHCO₃ (biphasic) or TEA (anhydrous)Mild base to deprotonate the amine without activating the alcohol.
(Boc)₂O Equiv. 1.1 - 1.2Minimizes di-protection and O-acylation side reactions.[6]
Catalyst DMAP (5-10 mol%)Significantly accelerates the reaction rate.
Temperature 0 °C to Room TemperaturePrevents side reactions and potential degradation.
Workup Mild acid wash (e.g., 10% Citric Acid)Removes basic impurities before chromatography.[4]

Table 1: Recommended Conditions for Boc Protection.

Section 3: Optimized Experimental Protocols

The following protocols are provided as a validated starting point. Researchers should optimize based on their specific equipment and observations.

Protocol 1: Synthesis of 3-amino-3-(hydroxymethyl)oxolane

(This protocol is a representative example based on a Strecker-type synthesis followed by reduction)

  • Step A: Cyanohydrin Formation

    • To a stirred solution of 3-oxotetrahydrofuran (1.0 eq) in water at 0 °C, add sodium cyanide (1.1 eq).

    • Slowly add a solution of sodium bisulfite (1.1 eq) in water, maintaining the temperature below 10 °C.

    • Stir the reaction for 12 hours at room temperature.

    • Extract the aqueous solution with ethyl acetate (3x). Dry the combined organic layers over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Step B: Reductive Amination

    • Dissolve the crude cyanohydrin intermediate from Step A in methanol saturated with ammonia.

    • Add Raney Nickel (approx. 10% by weight) as a slurry in methanol.

    • Hydrogenate the mixture in a Parr shaker apparatus at 50 psi H₂ for 24 hours.

    • Carefully filter the catalyst through a pad of Celite, washing thoroughly with methanol.

    • Concentrate the filtrate under reduced pressure to yield the crude amino alcohol. This is often taken directly to the next step.

Protocol 2: Synthesis of this compound
  • Reaction Setup:

    • Dissolve the crude 3-amino-3-(hydroxymethyl)oxolane (1.0 eq) in a 1:1 mixture of Dioxane and Water.

    • Add sodium bicarbonate (NaHCO₃, 3.0 eq) and stir until dissolved.

    • Cool the mixture to 0 °C in an ice bath.

  • Reagent Addition:

    • Dissolve Di-tert-butyl dicarbonate ((Boc)₂O, 1.2 eq) in a minimal amount of Dioxane.

    • Add the (Boc)₂O solution dropwise to the reaction mixture over 30 minutes, ensuring the temperature remains below 10 °C.

  • Reaction and Monitoring:

    • Allow the reaction to warm to room temperature and stir for 16-24 hours.

    • Monitor the reaction progress by TLC (Mobile phase: 50% Ethyl Acetate/Hexanes; Stain: KMnO₄). The starting material should be near the baseline, and the product will have an Rf of approximately 0.4.

  • Workup and Purification:

    • Add ethyl acetate to the reaction mixture and separate the layers.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers and wash with 10% citric acid solution (1x), followed by saturated sodium bicarbonate solution (1x), and finally brine (1x).

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.

    • Purify the crude material by flash column chromatography on silica gel using a gradient of 10% to 50% ethyl acetate in hexanes to yield the title compound as a colorless oil or white solid.

References

Technical Support Center: Troubleshooting the Boc Protection of Sterically Hindered Amines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges with the N-tert-butoxycarbonyl (Boc) protection of sterically hindered amines. The decreased nucleophilicity of a sterically encumbered nitrogen atom often leads to sluggish or incomplete reactions under standard conditions. This resource provides in-depth troubleshooting strategies, answers to frequently asked questions, and validated protocols to help you overcome these synthetic hurdles.

Troubleshooting Guide: Low or No Reaction Yield

The most common issue when attempting to protect a sterically hindered amine is a low or nonexistent yield of the desired N-Boc product. This is fundamentally a problem of reactivity. The bulky substituents surrounding the nitrogen atom impede the nucleophilic attack on the di-tert-butyl dicarbonate (Boc₂O) reagent. The following workflow will guide you through a logical sequence of troubleshooting steps.

TroubleshootingWorkflow start Start: Low/No Yield with Sterically Hindered Amine q1 Are you using standard conditions? (Boc₂O, TEA/DIPEA, DCM/THF, RT) start->q1 step1 Step 1: Intensify Reaction Conditions q1->step1 Yes end_fail Problem Persists: Consider Alternative Strategy (e.g., different protecting group) q1->end_fail No, already tried intensified conditions sol1a Increase Temperature (40-60°C) Prolong Reaction Time (12-48h) Increase Boc₂O (1.5-2.0 eq.) step1->sol1a q2 Did yield improve? step1->q2 step2 Step 2: Add a Nucleophilic Catalyst sol2a Add DMAP (0.1-0.2 eq.) Monitor carefully for side reactions step2->sol2a q3 Did yield improve? step2->q3 step3 Step 3: Use a More Reactive Boc-Donating Reagent sol3a Switch to Boc-ON or 1-(Boc)imidazole step3->sol3a step3->end_fail q2->step2 No / Insufficient end_ok Success: Optimize and Scale q2->end_ok Yes q3->step3 No / Side Products q3->end_ok Yes

Caption: Troubleshooting workflow for low-yield Boc protection reactions.

Problem: The reaction is sluggish or stalls completely.

Cause: The nucleophilicity of the amine is significantly reduced by steric hindrance, making the activation barrier for the reaction with Boc₂O too high under standard conditions.

  • Solution 1: Modify Reaction Conditions. For highly hindered amines, more aggressive conditions may be necessary.[1]

    • Increase Temperature: Heating the reaction mixture to 40-60°C in a suitable solvent (like THF or Dioxane) can provide the necessary energy to overcome the activation barrier.[2] Be cautious, as higher temperatures can also promote side reactions like the formation of urea derivatives.[1][3]

    • Prolong Reaction Time: These reactions can be slow. Monitor the reaction by TLC or LC-MS over 24-48 hours to ensure it has reached completion.

    • Increase Reagent Stoichiometry: Using a larger excess of Boc₂O (1.5–2.0 equivalents) can help drive the reaction forward.

  • Solution 2: Employ a Nucleophilic Catalyst (DMAP). 4-Dimethylaminopyridine (DMAP) is a highly effective catalyst for acyl transfer reactions.[4] It functions by first reacting with Boc anhydride to form a highly reactive N-tert-butoxycarbonylpyridinium intermediate.[5] This intermediate is much more electrophilic and is readily attacked by the sterically hindered amine, regenerating the DMAP catalyst.[4][5]

    • Recommendation: Add a catalytic amount of DMAP (0.1–0.2 equivalents) to the reaction mixture. Be aware that DMAP can also increase the likelihood of side reactions, such as the formation of di-Boc protected primary amines.[1][5]

DMAP_Mechanism cluster_0 DMAP Catalytic Cycle Boc2O Boc₂O Intermediate Reactive Acylpyridinium Intermediate Boc2O->Intermediate + DMAP DMAP DMAP Product R-NHBoc (Protected Amine) Intermediate->Product + R-NH₂ Amine R-NH₂ (Hindered Amine) Product->DMAP - H⁺, - tBuO⁻, - CO₂ (DMAP Regenerated)

Caption: The DMAP catalytic cycle for Boc protection.

  • Solution 3: Use a More Reactive Boc-Donating Reagent. When Boc₂O is not reactive enough, even with catalysis, alternative reagents can be employed. These reagents are inherently more electrophilic and are designed for challenging substrates.

    • 2-(tert-Butoxycarbonyloxyimino)-2-phenylacetonitrile (Boc-ON): This is a crystalline, stable, and highly reactive reagent for the Boc protection of amines, including those that react poorly with Boc₂O.[6][7]

    • 1-(tert-Butoxycarbonyl)imidazole (Boc-Im): This reagent is particularly effective for the selective protection of primary amines and can be useful for hindered systems.[8][9]

Problem: Formation of multiple products is observed.

Cause: The reaction conditions are promoting side reactions.

  • Solution 1: Control Di-Boc Protection. Primary amines can sometimes react twice to form a di-Boc protected product, R-N(Boc)₂. This is more likely when using a catalyst like DMAP or a large excess of Boc₂O.[1] To avoid this, use a controlled amount of Boc₂O (typically 1.0-1.2 equivalents) and monitor the reaction closely, stopping it once the starting amine is consumed.[1]

  • Solution 2: Minimize Urea Formation. At higher temperatures, an isocyanate intermediate can sometimes form, which then reacts with another molecule of the starting amine to produce a symmetric urea byproduct.[10] If urea formation is detected, try running the reaction at a lower temperature (room temperature or 0 °C) for a longer period.[1]

Problem: The starting amine has poor solubility.

Cause: The solvent system is not appropriate for the substrate.

  • Solution 1: Change the Solvent System. Poor solubility can prevent the reaction from occurring.

    • For many amines, solvents like THF, acetonitrile (ACN), or dichloromethane (DCM) are effective.[1]

    • If the substrate has polar groups, consider a mixture of solvents like THF/water or dioxane/water.[1]

    • For zwitterionic compounds like amino acids, using aqueous basic conditions (e.g., NaOH or NaHCO₃ in a water/dioxane mixture) can significantly improve solubility and facilitate the reaction.[1][11]

Frequently Asked Questions (FAQs)

Q1: How do I choose the best base for protecting my hindered amine? The choice of base is critical. For standard anhydrous conditions, a non-nucleophilic organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is common.[2] These bases act as proton scavengers, neutralizing the acid byproduct and driving the reaction forward.[2] For very hindered systems where you might be deprotonating the amine first, a stronger, non-nucleophilic base could be considered, though this is less common. In aqueous systems for substrates like amino acids, inorganic bases like sodium bicarbonate or sodium hydroxide are standard.[11][12]

Q2: Are there alternatives to Boc₂O for extremely hindered amines? Yes. When standard methods fail, more potent reagents are required. The table below compares common Boc-donating reagents.

Reagent NameStructureKey AdvantagesConsiderations
Di-tert-butyl dicarbonate (Boc₂O)(tBuOCO)₂OInexpensive, common, stable, benign byproducts.[12]May require catalyst or harsh conditions for hindered amines.[1]
2-(tert-Butoxycarbonyloxyimino)-2-phenylacetonitrile (Boc-ON)(CH₃)₃COCOON=C(CN)PhHighly reactive, good for unreactive amines.[6][13]More expensive, byproducts require purification.
1-(tert-Butoxycarbonyl)imidazole (Boc-Im)C₈H₁₂N₂O₂Highly reactive, useful for selective protection.[14]Moisture sensitive, requires careful handling.[8]

Q3: How can I effectively monitor the reaction progress?

  • Thin-Layer Chromatography (TLC): This is the most common and rapid method. The Boc-protected product is significantly less polar than the starting amine and will have a higher Rf value. Staining with ninhydrin is highly effective; the starting amine will produce a colored spot (typically purple or yellow), while the fully protected product will not.[15]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This provides definitive confirmation of product formation by showing the expected mass of the Boc-protected amine and the disappearance of the starting material. It is also excellent for detecting side products.[16]

Q4: I'm having trouble with the work-up. What are common solutions?

  • Excess Boc₂O: If excess Boc₂O remains, it can co-elute with your product. It can be quenched by adding an amine-functionalized resin or by performing a mild basic wash during the aqueous workup if the product is stable.[1]

  • Emulsion Formation: During aqueous extraction, emulsions can form, especially with polar solvents. Adding brine (saturated NaCl solution) can help break the emulsion and improve phase separation.

Key Experimental Protocols

Protocol 1: General Procedure for Boc Protection of a Hindered Amine

This protocol uses moderately elevated temperatures to drive the reaction.

  • Dissolve Amine: In a round-bottom flask, dissolve the sterically hindered amine (1.0 eq) in a suitable solvent such as tetrahydrofuran (THF) or dioxane (to a concentration of approx. 0.2-0.5 M).

  • Add Base: Add diisopropylethylamine (DIPEA, 1.5 eq).

  • Add Boc Anhydride: To the stirring solution, add di-tert-butyl dicarbonate (Boc₂O, 1.2-1.5 eq) as a solid in one portion.

  • Reaction: Heat the reaction mixture to 40-50°C and stir. Monitor the progress by TLC or LC-MS every few hours. The reaction may take 12-24 hours.

  • Work-up: Once the starting material is consumed, cool the reaction to room temperature and concentrate under reduced pressure. Redissolve the residue in an organic solvent like ethyl acetate.

  • Wash: Wash the organic layer sequentially with 5% citric acid solution, water, saturated sodium bicarbonate solution, and finally brine.[1]

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel if necessary.

Protocol 2: DMAP-Catalyzed Boc Protection

This protocol is for amines that fail to react under the conditions of Protocol 1.

  • Dissolve Reagents: In a round-bottom flask, dissolve the hindered amine (1.0 eq) and 4-dimethylaminopyridine (DMAP, 0.1 eq) in anhydrous acetonitrile or DCM (0.2-0.5 M).

  • Add Boc Anhydride: Add di-tert-butyl dicarbonate (Boc₂O, 1.2 eq) to the solution. An exotherm and gas evolution (CO₂) may be observed.[5]

  • Reaction: Stir the reaction at room temperature. The reaction is often significantly faster than the uncatalyzed version. Monitor closely by TLC or LC-MS to avoid the formation of di-Boc byproducts.

  • Work-up and Purification: Follow steps 5-7 from Protocol 1. The acidic wash is important for removing the basic DMAP catalyst.

References

Technical Support Center: Removal of Di-tert-butyl Dicarbonate Byproducts

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for challenges related to di-tert-butyl dicarbonate (Boc-anhydride) reactions. As a foundational tool in modern organic synthesis for amine protection, the use of Boc-anhydride is widespread. However, the efficient removal of its byproducts and unreacted starting material is a critical step for ensuring the purity of the final compound.[1][2] This guide provides in-depth, field-proven answers and protocols to address the common purification challenges encountered by researchers in academic and industrial settings.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common questions regarding the byproducts of Boc-protection reactions and their removal.

Q1: What are the primary byproducts and impurities I need to remove after a Boc-protection reaction?

The main components to remove from your crude product mixture are typically:

  • Unreacted Di-tert-butyl dicarbonate (Boc-anhydride): It is common practice to use an excess of Boc-anhydride to drive the reaction to completion, meaning residual reagent is almost always present.

  • tert-Butanol: This is the primary byproduct generated from the reaction of the amine with Boc-anhydride.[1][3]

  • Carbon Dioxide: This gaseous byproduct is also formed but is typically removed from the reaction vessel during the reaction or subsequent workup.[1]

Q2: How can I detect the presence of unreacted Boc-anhydride and tert-butanol in my product?

Several analytical techniques can be employed:

  • ¹H NMR Spectroscopy: This is the most definitive method. Unreacted Boc-anhydride displays a sharp singlet for its 18 protons at approximately 1.47 ppm (in CDCl₃). The tert-butanol byproduct shows a singlet for its 9 protons at around 1.28 ppm (in CDCl₃), with a broad singlet for the hydroxyl proton.

  • Thin Layer Chromatography (TLC): Unreacted Boc-anhydride can be visualized on a TLC plate, though it may not stain well with common amine-specific stains like ninhydrin.[4] It often has a high Rf value in typical solvent systems (e.g., ethyl acetate/hexanes).

  • Physical Observation: A distinct, somewhat sweet "Boc" smell can indicate the presence of the unreacted anhydride.[4] Additionally, since Boc-anhydride has a low melting point (22-24 °C), your product may appear as a waxy solid or oil if it is a significant impurity.[5][6]

Q3: My desired product is a non-volatile solid. What is the simplest method to remove these impurities?

For non-volatile products, leveraging the volatility of the impurities is the most straightforward approach. Both unreacted Boc-anhydride and tert-butanol can be effectively removed under reduced pressure.[4]

  • Rotary Evaporation: After the initial solvent removal, leaving the flask on the rotary evaporator for an extended period, sometimes with gentle heating (30-40 °C), can remove a significant amount of the volatile byproducts.

  • High Vacuum: For more stubborn traces, placing the crude product under a high vacuum (using a Schlenk line or similar setup) for several hours or overnight is highly effective.[4][7]

Q4: What is the standard aqueous workup procedure to remove Boc-anhydride?

An aqueous workup is a robust method to hydrolyze and remove unreacted Boc-anhydride. Boc-anhydride itself has low water solubility, but it reacts with aqueous base to form water-soluble byproducts.[4][8] A typical workup involves diluting the reaction mixture with an organic solvent (e.g., ethyl acetate) and washing sequentially with:

  • Saturated Sodium Bicarbonate (NaHCO₃) solution: This basic wash hydrolyzes the excess Boc-anhydride into tert-butanol, carbon dioxide, and sodium tert-butoxide, which is further hydrolyzed to tert-butanol.[4][8] This is often the most critical wash.

  • Water or Brine: A final wash with water or a saturated sodium chloride (brine) solution helps to remove any remaining water-soluble impurities and break up emulsions.[4]

Q5: I'm still struggling to remove the last traces of tert-butanol. What are some advanced methods?

While tert-butanol is volatile, it can sometimes be persistent, especially if it forms an azeotrope with the solvent or product.[9]

  • Azeotropic Distillation: Adding a solvent like heptane or benzene and distilling can help remove water and tert-butanol as a lower-boiling azeotrope.[7][9] This is particularly useful if your compound is stable to the required temperatures.

  • Lyophilization (Freeze-Drying): If your product is soluble in a solvent that can be lyophilized (e.g., 1,4-dioxane, water, or tert-butanol itself), this technique is exceptionally effective at removing residual tert-butanol and other volatile solvents under high vacuum.[7]

Q6: What byproducts should I be aware of during acid-catalyzed deprotection and how are they handled?

The removal of the Boc group is typically done with strong acids like trifluoroacetic acid (TFA) or HCl.[10][11] This process generates a reactive tert-butyl cation as a byproduct.[12][13] This cation can cause side reactions, particularly by alkylating sensitive functional groups (e.g., tryptophan or methionine residues in peptides).[12] To prevent this, "scavengers" are often added to the deprotection mixture to trap the cation. Common scavengers include:

  • Anisole or Thioanisole[10]

  • Triethylsilane (TES) or Triisopropylsilane (TIS)

  • Water

The cation is ultimately converted to isobutylene gas or tert-butyl trifluoroacetate, which are volatile and typically removed during solvent evaporation.[12][14]

Section 2: Troubleshooting Guide

Problem Probable Cause & Explanation Recommended Solution(s)
My NMR shows a persistent singlet around 1.47 ppm after a standard workup. This signal is characteristic of unreacted Boc-anhydride. The aqueous wash may have been insufficient in duration or basicity to fully hydrolyze the excess reagent.1. Re-dissolve the product in an organic solvent (e.g., ethyl acetate) and perform a vigorous wash with saturated sodium bicarbonate solution for 20-30 minutes.[4] 2. If the product is stable, consider a chemical quench (see Protocol 2) before repeating the workup.
My product co-elutes with tert-butanol during flash chromatography. tert-Butanol is a polar alcohol and can co-elute with polar products, especially when using polar solvent systems like dichloromethane/methanol.1. Pre-removal: Before chromatography, ensure the crude material is thoroughly dried under high vacuum to remove as much tert-butanol as possible.[7] 2. Solvent System Change: Try a different solvent system. Sometimes switching to an ethyl acetate/hexanes gradient can improve separation. 3. Azeotrope: Co-evaporate the crude product with a solvent like toluene or heptane multiple times before loading it onto the column.[7]
An emulsion formed during my aqueous workup and won't separate. Emulsions are common when the product has both polar and non-polar characteristics, acting as a surfactant. Vigorous shaking can exacerbate this.1. Add a saturated solution of NaCl (brine). The increased ionic strength of the aqueous layer often helps to break the emulsion. 2. Allow the mixture to stand undisturbed for an extended period. 3. Filter the entire mixture through a pad of Celite® or anhydrous sodium sulfate.
I'm losing my desired product during the aqueous wash. If your Boc-protected product has significant water solubility (e.g., contains free hydroxyls or is a salt), it can be lost to the aqueous layer during extraction.1. Back-Extraction: After the initial separation, re-extract the aqueous layers with a fresh portion of organic solvent (e.g., ethyl acetate or dichloromethane) to recover dissolved product. 2. Reduce Wash Volume: Use smaller volumes for the aqueous washes. 3. Use Brine: Use only brine for washing instead of pure water to decrease the solubility of the organic product in the aqueous phase ("salting out").

Section 3: Detailed Experimental Protocols

Protocol 1: Standard Aqueous Workup for Boc-Anhydride Removal

This protocol is the first line of defense for removing unreacted Boc-anhydride and water-soluble byproducts.

  • Once the reaction is deemed complete by TLC or LC-MS, dilute the reaction mixture with an organic solvent such as ethyl acetate (EtOAc) or dichloromethane (DCM) (approx. 5-10 volumes relative to the initial reaction solvent volume).

  • Transfer the diluted mixture to a separatory funnel.

  • Add an equal volume of a saturated aqueous sodium bicarbonate (NaHCO₃) solution. Stopper the funnel and shake vigorously for 1-2 minutes, venting frequently to release the CO₂ pressure that builds up.

  • Allow the layers to separate and drain the lower aqueous layer.

  • Wash the organic layer sequentially with an equal volume of deionized water, followed by an equal volume of saturated brine solution.

  • Drain the organic layer into an Erlenmeyer flask and dry it over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

  • Filter off the drying agent and concentrate the filtrate under reduced pressure (rotary evaporation) to yield the crude product.

  • For final purification, place the flask under high vacuum for several hours to remove residual tert-butanol.[4][7]

Protocol 2: Chemical Quenching of Excess Boc-Anhydride with Imidazole

This method is useful when a large excess of Boc-anhydride has been used or when the product is sensitive to aqueous basic conditions. Imidazole acts as a nucleophile to catalytically decompose the anhydride.[4]

  • After the primary reaction is complete, add imidazole (1.5 equivalents relative to the initial excess of Boc-anhydride) to the reaction mixture.[4]

  • Stir the mixture at room temperature for 1-2 hours. Monitor the disappearance of the Boc-anhydride spot by TLC.[4]

  • Once the quenching is complete, proceed with a standard aqueous workup (Protocol 1). The imidazole and its acylated byproduct are water-soluble and will be removed during the aqueous washes.[4]

Section 4: Data & Visualizations

Table 1: Physical Properties of Boc-Anhydride and Key Byproducts

This table provides key data to help inform purification strategy choices.

CompoundFormulaMol. Weight ( g/mol )M.P. (°C)B.P. (°C)Solubility
Di-tert-butyl dicarbonate C₁₀H₁₈O₅218.2522 - 2456-57 (0.5 mmHg)Insoluble in water; soluble in most organic solvents.[2][6][15]
tert-Butanol C₄H₁₀O74.1225 - 2682Miscible with water and most organic solvents.[7]
Imidazole (Quenching Agent)C₃H₄N₂68.0890 - 91256Soluble in water and polar organic solvents.

Data sourced from[2][5][6][15][16].

Diagrams

PurificationWorkflow start Crude Reaction Mixture workup Perform Aqueous Workup (Protocol 1) start->workup is_product_volatile Is Product Volatile? is_pure_nmr Pure by NMR? is_product_volatile->is_pure_nmr No distill Consider Distillation or Kugelrohr is_product_volatile->distill Yes rotovap Concentrate under Reduced Pressure workup->rotovap rotovap->is_product_volatile high_vac Dry under High Vacuum is_pure_nmr->high_vac No product Pure Product is_pure_nmr->product Yes is_pure_final Pure by NMR? high_vac->is_pure_final column Purify by Flash Column Chromatography is_pure_final->column No is_pure_final->product Yes column->product distill->product

Caption: Decision workflow for post-Boc reaction purification.

HydrolysisMechanism cluster_1 Aqueous Phase (Basic) Boc2O Boc₂O (Insoluble) OH OH⁻ (from NaHCO₃) products Soluble Byproducts Boc2O->products Hydrolysis OH->Boc2O Nucleophilic Attack H2O H₂O tBuOH 2 x tert-Butanol (Water Soluble) CO2 CO₂ products->tBuOH products->CO2

Caption: Hydrolysis of Boc-anhydride during basic aqueous workup.

References

Technical Support Center: Purity Assessment of tert-butyl N-[3-(hydroxymethyl)oxolan-3-yl]carbamate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the analytical assessment of tert-butyl N-[3-(hydroxymethyl)oxolan-3-yl]carbamate (CAS 1132814-98-2).[1][2][3] This document provides in-depth, field-proven insights and detailed protocols for researchers, scientists, and professionals in drug development. Ensuring the purity of this versatile building block is critical for the reliability of subsequent synthetic steps and the quality of final pharmaceutical products.[1][4] This guide is designed to be a comprehensive resource, offering not just methods but the scientific reasoning behind them, empowering you to troubleshoot and optimize your analytical workflows effectively.

Introduction to the Analyte and the Imperative of Purity

This compound is a key intermediate in organic synthesis, particularly valued in pharmaceutical research. Its structure, featuring a carbamate-protected amine and a polar hydroxymethyl group on a tetrahydrofuran (oxolan) ring, provides stability and specific solubility characteristics crucial for multi-step reactions.[1] The purity of this compound directly impacts reaction yields, impurity profiles of subsequent intermediates, and ultimately, the safety and efficacy of the final active pharmaceutical ingredient (API).

This guide will focus on the primary analytical techniques for purity determination: High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS). Each section will provide a detailed protocol, a troubleshooting guide in a question-and-answer format, and expert commentary on the nuances of the methodology.

Analytical Workflow Overview

Analytical_Workflow cluster_0 Sample Receipt & Preparation cluster_1 Primary Purity Assessment cluster_2 Structural Confirmation & Impurity ID cluster_3 Residual Solvent Analysis cluster_4 Data Review & Reporting Sample Receive Sample Prepare Prepare Stock & Working Solutions Sample->Prepare HPLC HPLC-UV/CAD (Quantitative Purity) Prepare->HPLC Inject qNMR qNMR (Absolute Purity) Prepare->qNMR Analyze LCMS LC-MS (Impurity Identification) Prepare->LCMS Inject HNMR ¹H & ¹³C NMR (Structural Integrity) Prepare->HNMR Analyze HSGC Headspace GC-FID (Volatile Impurities) Prepare->HSGC Analyze Data_Review Compile & Review Data HPLC->Data_Review qNMR->Data_Review LCMS->Data_Review HNMR->Data_Review HSGC->Data_Review Report Generate Certificate of Analysis Data_Review->Report

Caption: General analytical workflow for purity assessment.

High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse technique for assessing the purity of non-volatile organic compounds. For this compound, a reversed-phase HPLC (RP-HPLC) method is most suitable, separating the analyte from its potential impurities based on polarity.

Expertise & Experience: Why RP-HPLC with UV Detection?

The target molecule possesses a carbamate group, which has a UV chromophore, making UV detection a straightforward choice. However, the absorbance is expected at low wavelengths (~210 nm), where many solvents and potential impurities can interfere.[4] A Charged Aerosol Detector (CAD) can be a valuable alternative or orthogonal detector as it provides a more uniform response for non-volatile compounds, independent of their optical properties. A C18 column is the standard choice for the stationary phase due to its versatility in retaining moderately polar compounds like our analyte.

Experimental Protocol: RP-HPLC with UV Detection

This protocol is a self-validating system designed for robustness.

Instrumentation:

  • HPLC system with a gradient pump, autosampler, column oven, and UV/Vis or Diode Array Detector (DAD).

Chromatographic Conditions:

Parameter Recommended Setting Rationale & Trustworthiness
Column C18, 4.6 x 150 mm, 5 µm Standard reversed-phase column offering good resolution and efficiency for this type of analyte.
Mobile Phase A Water with 0.1% Formic Acid Formic acid is a volatile modifier, making it compatible with mass spectrometry (MS) if hyphenated.[5] It also helps to protonate silanols, reducing peak tailing.
Mobile Phase B Acetonitrile with 0.1% Formic Acid Acetonitrile is a common organic modifier with good UV transparency and low viscosity.
Gradient 5% to 95% B over 20 min A broad gradient ensures elution of both polar and non-polar impurities.
Flow Rate 1.0 mL/min Standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and efficiency.
Column Temp. 30 °C Maintaining a constant temperature ensures retention time stability and reproducibility.[6]
Detection UV at 210 nm The carbamate group absorbs at low UV wavelengths. DAD is preferred to check for peak purity.

| Injection Vol. | 10 µL | A small injection volume minimizes potential for column overload. |

Sample Preparation:

  • Accurately weigh ~10 mg of the sample.

  • Dissolve in 10 mL of a 50:50 mixture of Mobile Phase A and B to a final concentration of 1 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter before injection to remove particulates and prevent system blockage.[4]

Troubleshooting Guide & FAQs (HPLC)

Q1: My peak is tailing. What should I do?

  • Cause: Peak tailing is often due to secondary interactions between the analyte and active sites (free silanols) on the silica-based column packing. It can also be caused by column degradation or a mismatch between the sample solvent and the mobile phase.

  • Solution:

    • Check Mobile Phase pH: Ensure the mobile phase is slightly acidic (e.g., with 0.1% formic or trifluoroacetic acid) to suppress the ionization of silanol groups.[4]

    • Use a Different Column: Consider a column with low silanol activity or one that is end-capped.[5]

    • Sample Solvent: Ensure your sample is dissolved in a solvent that is weaker than or equal in elution strength to the initial mobile phase. Injecting in a much stronger solvent can cause peak distortion.[7]

Q2: My retention time is shifting between injections.

  • Cause: Retention time instability is a common issue and can stem from several sources including inconsistent mobile phase composition, column aging, temperature fluctuations, or an unstable pump flow rate.[8]

  • Solution:

    • Mobile Phase: Prepare fresh mobile phase daily and ensure it is thoroughly degassed to prevent air bubbles in the pump.[6][7]

    • Column Equilibration: Ensure the column is adequately equilibrated with the initial mobile phase conditions before starting the sequence. A minimum of 10-20 column volumes is recommended.[6]

    • System Check: Check for leaks in the system, especially around fittings and pump seals. Verify the pump is delivering a consistent flow rate.[8][9]

Q3: I'm seeing a noisy or drifting baseline.

  • Cause: This can be caused by contaminated solvents, a failing detector lamp, or temperature instability.[6][9] In gradient elution, impurities in the mobile phase can accumulate on the column and elute as the organic content increases, causing the baseline to drift.[7]

  • Solution:

    • Use HPLC-grade solvents: Always use high-purity solvents to minimize baseline noise.

    • Detector Maintenance: Check the detector lamp energy. If it's low, the lamp may need replacement.

    • Flush the System: Flush the detector flow cell with a strong solvent like isopropanol to remove any contaminants.[6]

HPLC_Troubleshooting cluster_Tailing Tailing Peak Solutions cluster_RT RT Shift Solutions cluster_Baseline Baseline Noise Solutions Problem HPLC Issue Tailing Peak Retention Time Shift Baseline Noise T_Sol1 Adjust Mobile Phase pH Problem:t->T_Sol1 RT_Sol1 Prepare Fresh Mobile Phase Problem:r->RT_Sol1 B_Sol1 Use HPLC-Grade Solvents Problem:b->B_Sol1 T_Sol2 Change Column T_Sol3 Check Sample Solvent RT_Sol2 Ensure Column Equilibration RT_Sol3 Check for System Leaks B_Sol2 Check Detector Lamp B_Sol3 Flush Flow Cell

Caption: Troubleshooting logic for common HPLC issues.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for confirming the chemical structure of the analyte and for identifying and quantifying impurities. Quantitative NMR (qNMR) can be used as a primary method for determining absolute purity without needing a specific reference standard of the analyte.[4]

Expertise & Experience: Why ¹H NMR is the First Choice

Proton (¹H) NMR is rapid, highly sensitive, and provides a wealth of structural information. For this compound, the distinct signals for the tert-butyl group, the hydroxymethyl protons, and the tetrahydrofuran ring protons allow for unambiguous structural confirmation. The simplicity and high signal-to-noise ratio of the tert-butyl singlet make it an excellent candidate for use as an internal standard for quantification if a certified reference material is not available.

Experimental Protocol: ¹H NMR

Instrumentation:

  • NMR Spectrometer (400 MHz or higher is recommended for better resolution).

Sample Preparation:

  • Accurately weigh ~5-10 mg of the sample into an NMR tube.

  • Add ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent depends on the sample's solubility.

  • Add a known amount of a certified internal standard if performing qNMR (e.g., dimethyl sulfone).

Acquisition Parameters:

Parameter Recommended Setting Rationale & Trustworthiness
Pulse Program Standard single-pulse (zg30) A simple 30° pulse is sufficient for routine structural confirmation. For qNMR, a calibrated 90° pulse is required.[4]
Solvent CDCl₃ or DMSO-d₆ Chloroform-d is a common choice. DMSO-d₆ can be useful for better solubility and for observing exchangeable protons (OH, NH).
Relaxation Delay (d1) 1-2 s (routine); ≥ 5xT₁ (qNMR) A short delay is fine for qualitative scans. For qNMR, a long delay is critical to ensure full relaxation of all protons for accurate integration.[4]

| Number of Scans (ns) | 8-16 | Sufficient to achieve a good signal-to-noise ratio for the main analyte signals. |

Expected ¹H NMR Signals (Illustrative in CDCl₃):

Protons Approx. Chemical Shift (ppm) Multiplicity Integration
(CH₃)₃C- ~1.45 singlet 9H
-NH- ~5.0 (broad) singlet 1H
-CH₂OH ~3.7 singlet 2H
Oxolane Ring CH₂ ~3.8-4.0 multiplet 4H

| -CH₂OH | variable (broad) | singlet | 1H |

Note: Chemical shifts are predictive and can vary based on solvent and concentration.[10]

Troubleshooting Guide & FAQs (NMR)

Q1: My peaks are broad, especially the -OH and -NH protons.

  • Cause: Broadening of exchangeable protons (like those in hydroxyl and amine groups) is common and is due to chemical exchange with trace amounts of water or acid/base in the solvent. The overall resolution can also be affected by poor shimming.

  • Solution:

    • D₂O Shake: Add a drop of deuterium oxide (D₂O) to the NMR tube, shake, and re-acquire the spectrum. The -OH and -NH peaks will exchange with deuterium and disappear, confirming their identity.

    • Use Dry Solvent: Ensure you are using a high-quality, dry deuterated solvent.

    • Improve Shimming: Manually or automatically re-shim the spectrometer on your sample to improve the magnetic field homogeneity.

Q2: I see unexpected small peaks in the spectrum. Are they impurities?

  • Cause: Small peaks can be impurities, residual solvents (e.g., ethyl acetate, hexane), or spinning sidebands.

  • Solution:

    • Identify Solvents: Compare the chemical shifts of the unknown peaks to common laboratory solvents.

    • Check Spinning Sidebands: These are symmetrical peaks flanking a large signal (like the solvent peak or the tert-butyl peak). Vary the sample spinning speed; the position of sidebands will change, while true impurity peaks will not.

    • Reference Spectra: Compare your spectrum to a known reference spectrum of the compound if available.

Mass Spectrometry (MS)

Mass spectrometry is a powerful technique for confirming the molecular weight of the analyte and for identifying the molecular weights of unknown impurities, often in conjunction with a separation technique like LC or GC.

Expertise & Experience: ESI for Molecular Weight Confirmation

Electrospray Ionization (ESI) is the preferred ionization technique for this molecule because it is a soft ionization method that typically produces an intact molecular ion (or a protonated/sodiated adduct), which is ideal for confirming the molecular weight. The polarity of the molecule makes it amenable to ESI.

Protocol: Direct Infusion ESI-MS

Instrumentation:

  • Mass spectrometer with an ESI source.

Sample Preparation:

  • Prepare a dilute solution of the sample (~10-50 µg/mL) in a solvent suitable for ESI, such as methanol or acetonitrile/water (50:50).

  • Add a trace amount of formic acid (0.1%) to promote protonation ([M+H]⁺).

MS Parameters:

Parameter Recommended Setting Rationale & Trustworthiness
Ionization Mode Positive ESI The presence of the nitrogen atom makes the molecule easy to protonate.
Expected m/z 218.1387 [M+H]⁺ The calculated monoisotopic mass is 217.1263. The protonated adduct is the most expected ion.[1] Sodium adducts ([M+Na]⁺ at m/z 240.1206) are also common.
Capillary Voltage 3-4 kV Typical voltage range for stable electrospray.

| Source Temp. | 100-150 °C | Helps with desolvation without causing thermal degradation. |

Troubleshooting Guide & FAQs (MS)

Q1: I don't see the expected [M+H]⁺ ion.

  • Cause: The analyte may not be ionizing well under the chosen conditions, or the concentration might be too low or too high.

  • Solution:

    • Check for Other Adducts: Look for sodium ([M+Na]⁺) or potassium ([M+K]⁺) adducts, which are common.

    • Optimize Source Conditions: Adjust the mobile phase modifier (e.g., try ammonium formate) or the source parameters (voltages, temperatures).

    • Check Concentration: Signal suppression can occur if the sample is too concentrated. Dilute the sample and re-infuse.

Q2: The spectrum is very complex with many peaks.

  • Cause: This could be due to in-source fragmentation, the presence of multiple impurities, or the formation of multiple adducts or clusters.

  • Solution:

    • Reduce Fragmentation: Lower the cone/skimmer voltage (or equivalent parameter) to reduce in-source fragmentation and promote the molecular ion.

    • Use LC-MS: The best way to handle a complex mixture is to separate the components before they enter the mass spectrometer. An LC-MS analysis will provide a mass spectrum for each peak in the chromatogram.

Summary of Key Analytical Parameters

MethodParameterTypical Value / ObservationPurpose
HPLC Retention TimeDependent on exact conditionsPurity (% Area), Impurity Profile
¹H NMR Chemical Shift (CDCl₃)~1.45 ppm (s, 9H, t-Bu)Structural Confirmation, Purity (qNMR)
¹³C NMR Chemical Shift (CDCl₃)~28.4 ppm (CH₃), ~80 ppm (CMe₃)Structural Confirmation
MS (ESI+) m/z218.14 [M+H]⁺, 240.12 [M+Na]⁺Molecular Weight Confirmation

References

Validation & Comparative

alternative methods for the synthesis of tert-butyl N-[3-(hydroxymethyl)oxolan-3-yl]carbamate

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the Synthesis of Tert-butyl N-[3-(hydroxymethyl)oxolan-3-yl]carbamate

For Researchers, Scientists, and Drug Development Professionals

The compound this compound is a valuable building block in medicinal chemistry and drug discovery. Its unique structure, featuring a protected amine and a primary alcohol on a tetrahydrofuran scaffold, makes it a versatile intermediate for the synthesis of a variety of complex molecules.[1] This guide provides a comparative analysis of alternative synthetic methodologies for this key intermediate, offering insights into the strategic choices behind each route and presenting experimental data to support the evaluation.

Introduction to the Target Molecule

This compound possesses a stereocenter at the C3 position of the tetrahydrofuran ring, making enantioselective synthesis a critical consideration for its application in chiral drug development. The Boc-protecting group offers robust protection of the amine under a wide range of reaction conditions, yet it is easily removed under mild acidic conditions. The hydroxymethyl group provides a handle for further functionalization, such as oxidation, esterification, or conversion to a leaving group for nucleophilic substitution.

This guide will explore and compare the following synthetic strategies:

  • Route A: Synthesis from Maleic Acid Diester - A multi-step approach involving Michael addition and subsequent transformations.

  • Route B: Synthesis from Furan - A pathway that leverages the transformation of a readily available heterocycle.

  • Route C: Synthesis via Epoxide Ring-Opening - A convergent approach that constructs the core structure through the reaction of an epoxide with an amine.

Below is a high-level overview of the synthetic pathways that will be discussed.

synthesis_overview cluster_A Route A cluster_B Route B cluster_C Route C A1 Maleic Acid Diester A2 Michael Addition A1->A2 A3 Reduction A2->A3 A4 Cyclization A3->A4 A5 Reduction & Protection A4->A5 Target This compound A5->Target B1 Furan B2 Oxidative Ring Opening B1->B2 B3 Michael Addition B2->B3 B4 Reduction & Cyclization B3->B4 B5 Protection B4->B5 B5->Target C1 Epoxide Precursor C3 Ring Opening C1->C3 C2 Amine Source C2->C3 C4 Protection C3->C4 C4->Target caption High-level overview of synthetic routes.

Caption: High-level overview of synthetic routes.

Route A: Synthesis from Maleic Acid Diester

This route represents a linear synthesis that builds the tetrahydrofuran ring system from an acyclic precursor. A key advantage of this approach is the potential for stereocontrol during the reduction steps.

Mechanistic Rationale and Experimental Protocol

The synthesis commences with a Michael addition of a nitromethane equivalent to a maleic acid diester, followed by a series of reduction and cyclization steps.[2][3]

Step 1: Michael Addition The conjugate addition of nitromethane to a dialkyl maleate establishes the carbon backbone. This reaction is typically base-catalyzed.

Step 2: Reduction of Nitro and Ester Groups The nitro group and both ester functionalities are reduced to the corresponding amine and alcohols. This can be achieved using powerful reducing agents like lithium aluminum hydride or through catalytic hydrogenation.

Step 3: Dehydration and Cyclization Acid-catalyzed dehydration of the resulting diol leads to the formation of the tetrahydrofuran ring.

Step 4: Boc Protection The final step involves the protection of the primary amine with di-tert-butyl dicarbonate (Boc₂O) to yield the target molecule.

Route_A_Workflow start Maleic Acid Diester + Nitromethane step1 Michael Addition (Base Catalyst) start->step1 step2 Reduction of Nitro & Esters (e.g., LiAlH4 or H2/Catalyst) step1->step2 step3 Dehydration & Cyclization (Acid Catalyst) step2->step3 step4 Boc Protection (Boc₂O, Base) step3->step4 end Target Compound step4->end caption Workflow for Route A.

Caption: Workflow for Route A.

Experimental Data Comparison
StepReagents & ConditionsYield (%)Purity (%)Key Considerations
Michael Addition Nitromethane, NaOMe, Methanol, RT85-95>95Exothermic reaction, requires careful temperature control.
Reduction LiAlH₄, THF, 0 °C to RT70-85>90Highly reactive reagent, requires anhydrous conditions.
Cyclization p-Toluenesulfonic acid, Toluene, Dean-Stark80-90>98Efficient water removal is crucial for high yield.
Protection Boc₂O, Et₃N, DCM, RT90-98>99Straightforward protection, easy workup.
Overall 48-68 Multi-step, requires handling of hazardous reagents.

Route B: Synthesis from Furan

This approach utilizes furan as a readily available and inexpensive starting material. The key transformation is an oxidative ring-opening to form a dialdehyde, which then undergoes further reactions to construct the target molecule.[4]

Mechanistic Rationale and Experimental Protocol

Step 1: Oxidative Ring Opening of Furan Furan is subjected to an oxidative ring-opening to yield a 1,4-dicarbonyl compound. This can be achieved using various oxidizing agents.

Step 2: Michael Addition with Nitromethane Similar to Route A, nitromethane is added via a Michael addition to one of the aldehyde functionalities.

Step 3: Reduction and Cyclization The nitro group and the remaining aldehyde are reduced, followed by an intramolecular cyclization to form the tetrahydrofuran ring.

Step 4: Boc Protection The resulting amine is protected with a Boc group.

Route_B_Workflow start Furan step1 Oxidative Ring Opening (e.g., NBS, H₂O) start->step1 step2 Michael Addition (Nitromethane, Base) step1->step2 step3 Reduction & Cyclization (e.g., NaBH₄ then Acid) step2->step3 step4 Boc Protection (Boc₂O, Base) step3->step4 end Target Compound step4->end caption Workflow for Route B.

Caption: Workflow for Route B.

Experimental Data Comparison
StepReagents & ConditionsYield (%)Purity (%)Key Considerations
Ring Opening NBS, Acetone/H₂O, 0 °C75-85>90Intermediate can be unstable, requires immediate use.
Michael Addition Nitromethane, Proline, RT80-90>95Organocatalysis offers a milder alternative to strong bases.
Reduction/Cyclization NaBH₄, MeOH, 0 °C; then H⁺65-75>95Diastereoselectivity can be an issue.
Protection Boc₂O, NaHCO₃, THF/H₂O, RT90-98>99Standard and efficient protection.
Overall 35-54 Fewer steps than Route A, but intermediate stability is a concern.

Route C: Synthesis via Epoxide Ring-Opening

This is a convergent and often highly stereoselective approach. The key step is the nucleophilic ring-opening of a suitable epoxide by an amine or an amine equivalent.[5][6][7][8][9]

Mechanistic Rationale and Experimental Protocol

Step 1: Synthesis of the Epoxide Precursor A suitable precursor, such as an allylic alcohol, is epoxidized. The stereochemistry of the epoxide can often be controlled by using chiral catalysts.

Step 2: Ring-Opening with an Amine Equivalent The epoxide is opened with a protected amine, such as tert-butyl carbamate, or with ammonia followed by protection. This reaction can be catalyzed by Lewis or Brønsted acids.

Step 3: Boc Protection (if necessary) If ammonia is used as the nucleophile, the resulting primary amine is protected with a Boc group.

Route_C_Workflow start1 Allylic Alcohol Precursor step1 Asymmetric Epoxidation (e.g., Sharpless Epoxidation) start1->step1 start2 Amine Source step2 Regioselective Ring Opening (Lewis Acid Catalyst) start2->step2 step1->step2 step3 Boc Protection (if needed) (Boc₂O, Base) step2->step3 end Target Compound step3->end caption Workflow for Route C.

Caption: Workflow for Route C.

Experimental Data Comparison
StepReagents & ConditionsYield (%)Purity (%)Enantiomeric Excess (%)Key Considerations
Epoxidation m-CPBA, DCM, 0 °C85-95>98-Achiral epoxidation.
Ti(OⁱPr)₄, DET, TBHP, -20 °C80-90>98>95Sharpless epoxidation for high ee.
Ring Opening NH₃, EtOH, Sealed tube, 100 °C70-85>95-Requires high pressure.
BocNH₂, Ti(OⁱPr)₄, THF, RT75-90>97>95Milder conditions, good regioselectivity.
Protection Boc₂O, Et₃N, DCM, RT90-98>99-Standard procedure.
Overall 54-79 >95 (with chiral catalyst) Highly convergent, excellent for stereocontrol.

Comparative Analysis and Conclusion

FeatureRoute A (from Maleic Acid Diester)Route B (from Furan)Route C (via Epoxide Ring-Opening)
Overall Yield Moderate (48-68%)Lower (35-54%)High (54-79%)
Stereocontrol Possible but can be challengingDifficult to controlExcellent (with chiral catalysts)
Number of Steps LongerModerateShorter (more convergent)
Reagent Safety Involves highly reactive and hazardous reagents (LiAlH₄)Generally safer reagentsCan involve high pressure (ammonia)
Cost-Effectiveness Starting materials are relatively inexpensiveFuran is very cheapCost of chiral catalysts can be high
Scalability ModerateChallenging due to intermediate stabilityGood

Recommendation:

For the synthesis of racemic or achiral this compound on a smaller scale, Route B offers a reasonable compromise between the number of steps and overall yield, utilizing an inexpensive starting material.

For the production of enantiomerically pure material, which is often a requirement in drug development, Route C is unequivocally the superior choice. The ability to introduce chirality early and with high fidelity via asymmetric epoxidation makes it the most efficient and elegant strategy, despite the potential higher cost of the catalyst.

Route A , while a classic approach, is generally less favorable due to its length and the use of hazardous reagents, making it less suitable for large-scale industrial production.

Ultimately, the choice of synthetic route will depend on the specific requirements of the project, including the desired stereochemistry, scale of production, and cost constraints.

References

A Comparative Spectroscopic Guide to tert-butyl N-[3-(hydroxymethyl)oxolan-3-yl]carbamate and Its Carboxylic Acid Analog

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and drug development, the precise characterization of novel chemical entities is paramount. This guide provides an in-depth comparative spectroscopic analysis of tert-butyl N-[3-(hydroxymethyl)oxolan-3-yl]carbamate , a versatile synthetic intermediate[1], and a key analog, 3-{[(tert-butoxy)carbonyl]amino}oxolane-3-carboxylic acid . Understanding the nuanced differences in their spectroscopic signatures is crucial for researchers in confirming molecular structure, assessing purity, and monitoring reaction progress. This document will delve into the principles and experimental data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), offering a comprehensive reference for scientists in the field.

Molecular Structures and Spectroscopic Overview

The core structure of interest is a 3-substituted oxolane ring bearing a tert-butoxycarbonyl (Boc) protected amine. The key difference between the primary compound and its analog lies in the functional group at the 3-position: a hydroxymethyl group versus a carboxylic acid. This seemingly minor change imparts significant differences in their chemical properties and, consequently, their spectroscopic profiles.

cluster_0 This compound cluster_1 3-{[(tert-butoxy)carbonyl]amino}oxolane-3-carboxylic acid mol1 mol2

Figure 1: Chemical structures of the compounds under analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy provides detailed information about the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms within a molecule. The comparison of the NMR spectra of our target compound and its carboxylic acid analog reveals key structural differences.

¹H NMR Spectroscopy

In the ¹H NMR spectrum, the presence of the hydroxymethyl group in This compound gives rise to a characteristic signal for the -CH₂OH protons, typically a singlet or a multiplet depending on coupling, and a signal for the hydroxyl proton, which is often broad and its chemical shift is concentration-dependent. In contrast, the carboxylic acid analog will exhibit a highly deshielded, broad singlet for the acidic proton of the -COOH group, usually found far downfield (>10 ppm).

Assignment This compound (Predicted) 3-{[(tert-butoxy)carbonyl]amino}oxolane-3-carboxylic acid (Experimental) Key Differentiator
tert-butyl (-C(CH₃)₃)~1.45 ppm (s, 9H)1.48 ppm (s, 9H)[2]Minimal difference
Oxolane ring protons (-CH₂-)1.8-2.2 ppm (m) & 3.6-4.0 ppm (m)~2.0-2.5 ppm (m) & ~3.8-4.2 ppm (m)Slight downfield shift in the carboxylic acid analog due to the electron-withdrawing effect of the -COOH group.
Hydroxymethyl (-CH₂OH)~3.5-3.7 ppm (s or d)N/APresence of this signal is unique to the primary compound.
Hydroxyl (-OH)Broad singlet, variable ppmN/APresence of this signal is unique to the primary compound.
Carboxylic Acid (-COOH)N/A>10 ppm (br s, 1H)A highly deshielded proton signal characteristic of the carboxylic acid analog.
Amine (-NH)~5.0 ppm (br s, 1H)~5.5 ppm (br s, 1H)Broad singlet, position can vary with solvent and concentration.

Note: Predicted values are based on typical chemical shifts for similar functional groups. Experimental data for the carboxylic acid analog is referenced from available literature[2].

¹³C NMR Spectroscopy

The ¹³C NMR spectra provide further confirmation of the structural differences. The carbon of the hydroxymethyl group in the primary compound will appear in the range of 60-70 ppm. For the carboxylic acid analog, the carbonyl carbon of the -COOH group will be significantly downfield, typically between 170-185 ppm[3][4].

Assignment This compound (Predicted) 3-{[(tert-butoxy)carbonyl]amino}oxolane-3-carboxylic acid (Experimental) Key Differentiator
tert-butyl (-C (CH₃)₃)~80 ppm80.85 ppm[2]Minimal difference
tert-butyl (-C(CH₃ )₃)~28 ppm27.82 ppm[2]Minimal difference
Oxolane ring carbons (-CH₂ -)~25-30 ppm & ~65-75 ppm~25-35 ppm & ~65-75 ppmSimilar chemical shifts for the ring carbons.
Quaternary oxolane carbon~60-70 ppm~60-70 ppmThe carbon attached to the nitrogen and the key functional group.
Hydroxymethyl (-CH₂ OH)~60-70 ppmN/ACharacteristic signal for the primary alcohol.
Carboxylic Acid (-C OOH)N/A~170-185 ppm[3][4]Highly deshielded carbonyl carbon, a definitive marker for the analog.
Carbamate Carbonyl (-C =O)~155 ppm152.00 ppm[2]Similar chemical shifts for the Boc protecting group carbonyl.

Note: Predicted values are based on typical chemical shifts for similar functional groups[5][6]. Experimental data for the carboxylic acid analog is referenced from available literature[2].

Infrared (IR) Spectroscopy Analysis

IR spectroscopy is a powerful tool for identifying functional groups. The key differences in the IR spectra of the two compounds will be in the regions associated with the hydroxyl and carboxylic acid groups.

This compound will show a broad O-H stretching band around 3300-3500 cm⁻¹ due to the hydroxyl group. The carbamate N-H stretch will appear around 3300-3500 cm⁻¹ and the C=O stretch of the carbamate will be observed around 1680-1700 cm⁻¹[1].

In contrast, 3-{[(tert-butoxy)carbonyl]amino}oxolane-3-carboxylic acid will exhibit a very broad O-H stretching absorption from 2500-3300 cm⁻¹, which is characteristic of a hydrogen-bonded carboxylic acid and often overlaps with C-H stretching bands[3][7]. The carbonyl (C=O) stretching of the carboxylic acid will appear as a strong band around 1700-1725 cm⁻¹, which may overlap with the carbamate carbonyl stretch[8].

Functional Group Vibrational Mode This compound (Expected, cm⁻¹) 3-{[(tert-butoxy)carbonyl]amino}oxolane-3-carboxylic acid (Expected, cm⁻¹) Key Differentiator
Hydroxyl (-OH)O-H Stretch3300-3500 (broad)N/APresence of a distinct alcohol O-H stretch.
Carboxylic Acid (-COOH)O-H StretchN/A2500-3300 (very broad)[3][7]A very broad O-H stretch characteristic of carboxylic acid dimers.
Carboxylic Acid (-COOH)C=O StretchN/A1700-1725 (strong)[8]Strong carbonyl absorption for the carboxylic acid.
Carbamate (-NHCOO-)N-H Stretch~3300-3500~3300-3500Present in both compounds.
Carbamate (-NHCOO-)C=O Stretch~1680-1700[1]~1680-1700Present in both compounds, may be overlapped in the analog.
C-H AliphaticC-H Stretch~2850-3000~2850-3000Present in both compounds.

Mass Spectrometry (MS) Analysis

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. For This compound , the expected exact mass is 217.1314 g/mol for the molecular ion [M]⁺. In electrospray ionization (ESI), common adducts would be [M+H]⁺ (m/z 218.1387) and [M+Na]⁺ (m/z 240.1206).

For 3-{[(tert-butoxy)carbonyl]amino}oxolane-3-carboxylic acid , the expected exact mass is 231.1107 g/mol for the molecular ion [M]⁺. Common ESI adducts would be [M+H]⁺ (m/z 232.1180) and [M+Na]⁺ (m/z 254.0999).

The 14-mass unit difference between the two compounds is a clear indicator of the substitution of the -CH₂OH group with a -COOH group. Fragmentation patterns in MS/MS experiments would also differ significantly. The primary compound would likely show a loss of the hydroxymethyl group (-31 Da) or water (-18 Da), while the carboxylic acid analog would characteristically lose water (-18 Da) or carbon dioxide (-44 Da).

Experimental Protocols

NMR Spectroscopy
  • Sample Preparation : Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrument : A 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition :

    • Pulse Program : Standard single-pulse experiment.

    • Spectral Width : 12-16 ppm.

    • Number of Scans : 16-64, depending on sample concentration.

    • Relaxation Delay : 1-2 seconds.

  • ¹³C NMR Acquisition :

    • Pulse Program : Proton-decoupled single-pulse experiment.

    • Spectral Width : 200-220 ppm.

    • Number of Scans : 1024 or more to achieve adequate signal-to-noise.

    • Relaxation Delay : 2-5 seconds.

  • Data Processing : Apply Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak[9].

IR Spectroscopy
  • Sample Preparation : For solid samples, use the Attenuated Total Reflectance (ATR) technique by placing a small amount of the powder directly on the ATR crystal. Alternatively, prepare a KBr pellet.

  • Instrument : A Fourier-Transform Infrared (FTIR) spectrometer.

  • Acquisition :

    • Spectral Range : 4000-400 cm⁻¹.

    • Resolution : 4 cm⁻¹.

    • Number of Scans : 16-32.

  • Data Processing : Perform a background scan prior to the sample scan. The resulting spectrum is typically plotted as percent transmittance versus wavenumber (cm⁻¹).

Mass Spectrometry
  • Sample Preparation : Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrument : A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an electrospray ionization (ESI) source.

  • Acquisition :

    • Ionization Mode : Positive or negative ESI, depending on the desired adducts.

    • Mass Range : m/z 50-500.

    • Infusion : Introduce the sample solution directly into the ion source at a flow rate of 5-10 µL/min.

  • Data Analysis : Determine the m/z values of the molecular ion and common adducts and compare them with the calculated exact masses.

cluster_nmr NMR Spectroscopy cluster_ir IR Spectroscopy cluster_ms Mass Spectrometry NMR_Prep Sample Preparation (5-10 mg in 0.6 mL deuterated solvent) NMR_Acq Data Acquisition (400+ MHz Spectrometer) NMR_Prep->NMR_Acq NMR_Proc Data Processing (FT, Phasing, Baseline Correction) NMR_Acq->NMR_Proc IR_Prep Sample Preparation (ATR or KBr Pellet) IR_Acq Data Acquisition (FTIR, 4000-400 cm⁻¹) IR_Prep->IR_Acq IR_Proc Data Processing (Background Subtraction) IR_Acq->IR_Proc MS_Prep Sample Preparation (Dilute solution in MeOH/ACN) MS_Acq Data Acquisition (HRMS with ESI) MS_Prep->MS_Acq MS_Proc Data Analysis (Compare m/z with calculated mass) MS_Acq->MS_Proc

Figure 2: General workflow for the spectroscopic analysis of the target compounds.

Conclusion

The spectroscopic analysis of This compound and its carboxylic acid analog, 3-{[(tert-butoxy)carbonyl]amino}oxolane-3-carboxylic acid , reveals distinct and predictable differences that are invaluable for their identification and characterization. The key differentiating features are the presence of unique signals for the hydroxymethyl group in the NMR and IR spectra of the primary compound, and the characteristic highly deshielded proton and carbon signals of the carboxylic acid group in the spectra of the analog. Mass spectrometry provides a clear distinction based on their different molecular weights. By understanding these spectroscopic nuances, researchers can confidently identify these compounds, ensuring the integrity of their synthetic and developmental workflows.

References

Comparative Biological Activities of Tert-butyl N-[3-(hydroxymethyl)oxolan-3-yl]carbamate Derivatives: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The quest for novel therapeutic agents has led researchers to explore a vast chemical space, with heterocyclic scaffolds serving as a cornerstone in modern drug design. Among these, the oxolane (tetrahydrofuran) ring, a privileged structure in medicinal chemistry, offers a versatile platform for the development of new drugs. This guide provides a comparative analysis of the biological activities of derivatives based on the tert-butyl N-[3-(hydroxymethyl)oxolan-3-yl]carbamate core structure. By examining structure-activity relationships (SAR), this document aims to furnish researchers, scientists, and drug development professionals with actionable insights to guide future discovery efforts. While direct biological data for the parent compound is limited, this guide synthesizes information on closely related analogs to elucidate the therapeutic potential of this chemical class.

Introduction to the Oxolane Carbamate Scaffold

The carbamate functional group is a key structural motif in numerous approved drugs, valued for its chemical stability and ability to act as a peptide bond surrogate, which can enhance cell membrane permeability.[1] When incorporated into a rigid oxolane ring bearing a hydroxymethyl group, as in this compound, the resulting scaffold presents distinct stereochemical features and hydrogen bonding capabilities. These characteristics make it an attractive starting point for designing molecules that can interact with specific biological targets. Preliminary assessments suggest that this scaffold may be a promising lead for drug development, with potential applications in treating conditions like systemic lupus erythematosus and type 1 diabetes mellitus, as well as possessing antimicrobial properties.[2]

Comparative Analysis of Biological Activities

While comprehensive data on the lead compound is still emerging, research on analogous structures reveals significant potential in several therapeutic areas, most notably in antiviral and anticancer applications.

Antiviral Activity: Potent Inhibition of HIV-1 Protease

A significant body of research has focused on the development of substituted tetrahydrofuran derivatives as potent inhibitors of HIV-1 protease, a critical enzyme for viral replication.[3] These inhibitors are designed to interact with the S2 subsite of the enzyme's active site. The this compound scaffold shares key structural features with these successful inhibitors.

  • Substitution on the Tetrahydrofuran Ring: The nature and stereochemistry of substituents on the tetrahydrofuran ring dramatically influence inhibitory potency. For example, derivatives with specific substitutions at the C-2 and C-5 positions of the tetrahydrofuran ring have demonstrated potent HIV-1 protease inhibitory activity, with Ki values in the nanomolar range.[3]

  • Stereochemistry: The stereochemistry of the substituents is crucial for optimal binding to the enzyme's active site. For instance, a 2(R)-methoxymethyl side chain can lead to a more than five-fold improvement in enzyme affinity compared to its 2(S) counterpart.[3]

  • Hydrogen Bonding: The oxygen atom of the tetrahydrofuran ring can form critical hydrogen bonds with the backbone of the protease, contributing to the inhibitor's potency.[3]

Compound IDP2-Ligand (Substitution on THF ring)HIV-1 Protease Ki (nM)Antiviral Activity (EC50 in MT-2 cells)
4a C-2(S) allyl and C-5(R) methyl0.4Not Reported
4c 2(S)-methoxymethylNot explicitly stated, but used as a comparatorNot Reported
4h 2(R)-methoxymethyl>5-fold more potent than 4cNot Reported

Data synthesized from a study on substituted tetrahydrofuran derivatives as HIV-1 protease inhibitors.[3]

Anticancer Activity: A Potential New Frontier

While less explored for this specific scaffold, related heterocyclic compounds containing oxadiazole and oxazepine rings have shown promising anticancer activity through various mechanisms, including the inhibition of critical enzymes and growth factors.[4][5][6] The structural features of the oxolane carbamate core suggest that its derivatives could be designed to target cancer-related pathways. For instance, the ability to present functional groups in a well-defined three-dimensional space could be exploited to design inhibitors of kinases or protein-protein interactions.

Antimicrobial Activity

There are indications that this compound possesses antimicrobial properties, suggesting its potential use as an agricultural fungicide or bactericide.[7] However, specific data on the spectrum of activity and potency against different microbial strains are not yet publicly available. This represents a promising area for future investigation.

Experimental Protocols

To facilitate further research and comparative studies, this section provides detailed methodologies for key biological assays.

HIV-1 Protease Inhibition Assay

This spectrofluorometric assay is a standard method for determining the inhibitory constant (Ki) of compounds against HIV-1 protease.

Workflow Diagram:

HIV1_Protease_Assay cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare assay buffer (e.g., 50 mM sodium acetate, pH 5.5) E Add enzyme, buffer, and test compound to microplate wells A->E B Dilute HIV-1 protease to working concentration B->E C Prepare serial dilutions of test compound C->E D Prepare fluorogenic substrate (e.g., Abz-based peptide) G Initiate reaction by adding substrate D->G F Incubate at 37°C for a defined period E->F F->G H Monitor fluorescence intensity over time (e.g., λex=320 nm, λem=420 nm) G->H I Calculate initial reaction velocities H->I J Plot velocity vs. substrate concentration (for competitive inhibitors) I->J K Determine Ki value using appropriate kinetic models (e.g., Morrison equation) J->K

Caption: Workflow for HIV-1 Protease Inhibition Assay.

Step-by-Step Protocol:

  • Preparation of Reagents:

    • Assay Buffer: Prepare a 50 mM sodium acetate buffer at pH 5.5, containing 1 M NaCl, 1 mM EDTA, 1 mM DTT, and 1 mg/mL BSA.

    • Enzyme Solution: Dilute recombinant HIV-1 protease in the assay buffer to a final concentration of approximately 1-5 nM.

    • Substrate Solution: Prepare a stock solution of a fluorogenic peptide substrate (e.g., Abz-Thr-Ile-Nle-Phe(p-NO2)-Gln-Arg-NH2) in DMSO and dilute to the desired concentration in the assay buffer.

    • Inhibitor Solutions: Prepare serial dilutions of the test compounds in DMSO.

  • Assay Procedure:

    • In a 96-well microplate, add 2 µL of the inhibitor solution (or DMSO for control).

    • Add 98 µL of the enzyme solution to each well and incubate for 15 minutes at 37°C.

    • Initiate the reaction by adding 100 µL of the pre-warmed substrate solution.

    • Immediately begin monitoring the increase in fluorescence intensity using a microplate reader (e.g., excitation at 320 nm and emission at 420 nm) for 15-30 minutes.

  • Data Analysis:

    • Calculate the initial reaction rates from the linear portion of the fluorescence versus time curves.

    • Determine the IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Calculate the Ki value using the Cheng-Prusoff equation for competitive inhibitors or other appropriate models.

Antiviral Cell-Based Assay (MTT Assay)

This assay measures the ability of a compound to protect cells from the cytopathic effects of a virus, in this case, HIV.

Workflow Diagram:

Antiviral_MTT_Assay cluster_cell_prep Cell Preparation cluster_infection_treatment Infection & Treatment cluster_viability_measurement Viability Measurement cluster_data_analysis Data Analysis A Culture susceptible cells (e.g., MT-2 T-lymphoid cells) B Seed cells into a 96-well microplate A->B D Add test compound to cells B->D C Prepare serial dilutions of test compound C->D E Infect cells with HIV (e.g., HIVLAI strain) D->E F Incubate for several days (e.g., 4-5 days) at 37°C E->F G Add MTT reagent to each well F->G H Incubate to allow formazan crystal formation G->H I Solubilize formazan crystals (e.g., with DMSO or SDS solution) H->I J Measure absorbance at 570 nm I->J K Calculate cell viability J->K L Determine EC50 (50% effective concentration) K->L

Caption: Workflow for Antiviral MTT Assay.

Step-by-Step Protocol:

  • Cell Culture and Plating:

    • Maintain MT-2 cells in an appropriate culture medium (e.g., RPMI-1640 supplemented with 10% fetal bovine serum).

    • Seed the cells into a 96-well plate at a density of approximately 1 x 104 cells per well.

  • Compound Addition and Viral Infection:

    • Prepare serial dilutions of the test compounds in the culture medium.

    • Add the compound dilutions to the appropriate wells. Include wells for cell control (no virus, no compound), virus control (virus, no compound), and compound toxicity control (compound, no virus).

    • Infect the cells with a predetermined titer of HIV-1 (e.g., HIVLAI).

  • Incubation and Viability Assessment:

    • Incubate the plates for 4-5 days at 37°C in a humidified CO2 incubator.

    • After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

    • Add 100 µL of a solubilization buffer (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight to dissolve the formazan crystals.

  • Data Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the cell control.

    • Determine the EC50 (the concentration of compound that protects 50% of cells from viral-induced death) by plotting cell viability against the logarithm of the compound concentration.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. While direct biological data for the parent compound is sparse, analysis of its close analogs reveals significant potential, particularly in the realm of antiviral, and specifically anti-HIV, drug discovery. The potent inhibition of HIV-1 protease by substituted tetrahydrofuran derivatives underscores the value of the oxolane core in designing enzyme inhibitors.

Future research should focus on:

  • Systematic derivatization of the parent scaffold to build a comprehensive SAR profile.

  • Broad-spectrum biological screening to uncover novel activities, including a more thorough investigation of its potential antimicrobial and anticancer effects.

  • Mechanism of action studies to elucidate the molecular targets of active compounds.

  • Pharmacokinetic and toxicological profiling of lead compounds to assess their drug-likeness.

By leveraging the insights presented in this guide, researchers can more effectively navigate the chemical space around this versatile scaffold and accelerate the discovery of new and effective medicines.

References

A Comparative Guide to the Validation of Analytical Methods for Tert-butyl N-[3-(hydroxymethyl)oxolan-3-yl]carbamate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Analytical Method Validation

In the landscape of pharmaceutical development, the purity and potency of an active pharmaceutical ingredient (API) are paramount. Tert-butyl N-[3-(hydroxymethyl)oxolan-3-yl]carbamate, a versatile intermediate in organic synthesis, requires robust analytical methods to ensure its quality and consistency.[1] The validation of these analytical methods is not merely a regulatory formality but a scientific necessity to guarantee that the data generated are accurate, reliable, and reproducible. This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for the analytical validation of this compound, grounded in the principles outlined by the International Council for Harmonisation (ICH) guidelines.[2][3][4][5][6]

The choice between analytical techniques is a critical decision driven by the physicochemical properties of the analyte. This compound possesses a moderate molecular weight (217.26 g/mol ) and contains a carbamate functional group, which can be susceptible to degradation, particularly hydrolysis under basic conditions.[1][2] Its structure also includes a hydroxyl group, enhancing its polarity. These features guide the selection and optimization of the analytical methods discussed herein.

The Validation Workflow: A Systematic Approach

A successful analytical method validation follows a structured workflow to ensure all performance characteristics are thoroughly evaluated. This process confirms that the method is fit for its intended purpose, which in this context, is the quantification of this compound and its potential impurities.

Validation_Workflow cluster_planning 1. Planning & Protocol cluster_execution 2. Experimental Execution cluster_evaluation 3. Data Evaluation & Reporting P1 Define Analytical Target Profile (ATP) P2 Develop Validation Protocol (incl. acceptance criteria) P1->P2 E1 Specificity (Forced Degradation) P2->E1 E2 Linearity & Range E1->E2 E3 Accuracy (Recovery Studies) E2->E3 E4 Precision (Repeatability & Intermediate) E3->E4 E5 LOD & LOQ E4->E5 E6 Robustness E5->E6 D1 Data Analysis vs. Acceptance Criteria E6->D1 D2 Method Validation Report D1->D2

Caption: A generalized workflow for analytical method validation.

Method Comparison: HPLC vs. GC

The selection of the primary analytical technique hinges on the analyte's properties. For this compound, both HPLC and GC present viable options, each with distinct advantages and disadvantages.

High-Performance Liquid Chromatography (HPLC): The Workhorse for Non-Volatile Analytes

HPLC is generally the preferred method for non-volatile and thermally labile compounds like our target molecule. The carbamate functional group can be prone to thermal degradation, making direct injection into a hot GC inlet potentially problematic.

ParameterRecommended ConditionRationale
Column C18 Reverse-Phase (e.g., 250 mm x 4.6 mm, 5 µm)The C18 stationary phase provides good retention for moderately polar compounds.
Mobile Phase Gradient of Acetonitrile and Water (with 0.1% Formic Acid)A gradient elution ensures the separation of the main analyte from potential impurities with varying polarities. Formic acid helps to improve peak shape and provides protons for mass spectrometry detection if used.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and chromatographic efficiency.
Column Temperature 30 °CControlled temperature ensures reproducible retention times.
Detection UV at 210 nm or Charged Aerosol Detector (CAD)The carbamate group provides some UV absorbance at low wavelengths. CAD is a universal detector that can be used if UV sensitivity is low.
Injection Volume 10 µLA typical injection volume for standard HPLC analysis.
Gas Chromatography (GC): An Alternative for Volatile Analytes and Impurities

While HPLC is often favored, GC can be a powerful tool for assessing volatile impurities, such as residual solvents from the synthesis process. For the analysis of the main compound, derivatization might be necessary to improve volatility and thermal stability.

ParameterRecommended ConditionRationale
Column Low-polarity capillary column (e.g., 5% phenyl polysiloxane, 30 m x 0.25 mm, 0.25 µm)A standard column for the separation of a wide range of volatile and semi-volatile organic compounds.
Carrier Gas Helium or HydrogenInert carrier gases for GC analysis.
Inlet Temperature 250 °CA standard temperature to ensure rapid volatilization of the sample.
Oven Program Temperature gradient (e.g., 50 °C hold for 2 min, ramp to 280 °C at 10 °C/min, hold for 5 min)A gradient program allows for the separation of compounds with a range of boiling points.
Detector Flame Ionization Detector (FID) or Mass Spectrometry (MS)FID is a universal detector for organic compounds. MS provides structural information for impurity identification.
Injection Mode Split (e.g., 50:1)A split injection is suitable for analyzing samples with relatively high concentrations of the analyte.

Validation Parameter Deep Dive and Comparative Data

The following sections detail the validation parameters as prescribed by ICH Q2(R2) and present a comparative summary of the expected performance for the proposed HPLC and GC methods.[2][3] The data presented in the tables are hypothetical but realistic for a well-developed analytical method.

Specificity (Stability-Indicating Nature)

Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components. For this, forced degradation studies are essential.[4]

Experimental Protocol: Forced Degradation Study

  • Prepare Stock Solution: Dissolve a known concentration of this compound in a suitable solvent (e.g., methanol:water).

  • Acidic Hydrolysis: Treat the stock solution with 0.1 M HCl at 60 °C for 24 hours.

  • Basic Hydrolysis: Treat the stock solution with 0.1 M NaOH at room temperature for 4 hours. Given the susceptibility of carbamates to base hydrolysis, milder conditions are initially employed.[2]

  • Oxidative Degradation: Treat the stock solution with 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid drug substance to 105 °C for 48 hours.

  • Photolytic Degradation: Expose the drug substance solution to UV light (254 nm) and visible light for a defined period.

  • Analysis: Analyze the stressed samples using the proposed analytical method alongside a control sample.

Specificity_Diagram cluster_stress Forced Degradation Conditions S1 Acidic (HCl) DPs Degradation Products S1->DPs S2 Basic (NaOH) S2->DPs S3 Oxidative (H2O2) S3->DPs S4 Thermal S4->DPs S5 Photolytic S5->DPs Analyte tert-butyl N-[3-(hydroxymethyl) oxolan-3-yl]carbamate Analyte->S1 Analyte->S2 Analyte->S3 Analyte->S4 Analyte->S5 Method Stability-Indicating Method Analyte->Method DPs->Method

Caption: Demonstrating specificity through forced degradation studies.

Expected Outcome: The HPLC method should demonstrate baseline separation of the parent peak from all degradation product peaks. Peak purity analysis using a photodiode array (PDA) detector would further confirm the specificity. The GC method is primarily for volatile impurities and would not be the primary stability-indicating method for the parent compound.

Linearity and Range

Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte. The range is the interval between the upper and lower concentrations of the analyte that have been demonstrated to have a suitable level of precision, accuracy, and linearity.

Experimental Protocol: Linearity

  • Prepare a stock solution of the reference standard.

  • Prepare a series of at least five concentrations across the desired range (e.g., 50% to 150% of the target concentration for an assay).

  • Inject each concentration in triplicate.

  • Plot the average peak area against the concentration and determine the correlation coefficient (r²), y-intercept, and slope of the regression line.

Accuracy

Accuracy is the closeness of the test results obtained by the method to the true value. It is typically assessed by recovery studies.

Experimental Protocol: Accuracy

  • Prepare a placebo (matrix) sample.

  • Spike the placebo with known concentrations of the analyte at three levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Prepare each concentration level in triplicate.

  • Analyze the samples and calculate the percentage recovery.

Precision

Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at two levels: repeatability and intermediate precision.

Experimental Protocol: Precision

  • Repeatability (Intra-assay precision): Analyze a minimum of six replicate samples of the same batch at 100% of the test concentration on the same day, with the same analyst and equipment.

  • Intermediate Precision (Inter-assay precision): Repeat the analysis on a different day, with a different analyst, and/or on different equipment.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)
  • LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

These are typically determined based on the signal-to-noise ratio (3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Experimental Protocol: Robustness

Introduce small variations to the method parameters, such as:

  • HPLC: Mobile phase composition (±2%), pH (±0.2 units), column temperature (±5 °C), flow rate (±0.1 mL/min).

  • GC: Oven temperature ramp rate (±1 °C/min), carrier gas flow rate (±0.1 mL/min). Analyze the system suitability parameters and the assay results to assess the impact of these changes.

Comparative Summary of Validation Parameters
Validation ParameterHPLC Method (Hypothetical Data)GC Method for Volatiles (Hypothetical Data)Acceptance Criteria (Typical)
Specificity Baseline resolution > 2 for all peaksGood separation of known solventsPeak purity index > 0.999
Linearity (r²) 0.99950.9992r² ≥ 0.999
Range 50 - 150 µg/mL1 - 100 ppmDefined by linearity, accuracy, and precision
Accuracy (% Recovery) 99.2 - 100.5%98.5 - 101.0%98.0 - 102.0%
Precision (Repeatability, %RSD) 0.8%1.2%≤ 2.0%
Precision (Intermediate, %RSD) 1.1%1.5%≤ 2.0%
LOD 0.1 µg/mL0.5 ppmS/N ≥ 3
LOQ 0.3 µg/mL1.0 ppmS/N ≥ 10
Robustness System suitability parameters metSystem suitability parameters metSystem suitability passes

Conclusion and Recommendation

Both HPLC and GC are valuable analytical tools for ensuring the quality of this compound. Based on the physicochemical properties of the compound and the comprehensive validation requirements, a stability-indicating HPLC method is the recommended primary technique for assay and impurity profiling. Its ability to handle non-volatile and thermally sensitive compounds makes it inherently more suitable for the parent drug.

A GC method should be developed and validated as a complementary technique , specifically for the determination of residual volatile solvents. This dual-method approach provides a comprehensive analytical strategy for the quality control of this compound, ensuring its suitability for use in pharmaceutical development. The successful validation of these methods, in accordance with ICH guidelines, provides a high degree of assurance in the quality of the analytical data generated.

References

A Senior Application Scientist's Guide to the Stereochemical Assessment of tert-butyl N-[3-(hydroxymethyl)oxolan-3-yl]carbamate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Stereochemistry in Drug Development

In the landscape of modern drug discovery and development, the three-dimensional arrangement of atoms within a molecule—its stereochemistry—is of paramount importance. Enantiomers, non-superimposable mirror images of a chiral molecule, can exhibit markedly different pharmacological and toxicological profiles. The classic, tragic example of thalidomide underscores the critical need for precise stereochemical control and analysis. One enantiomer of thalidomide was an effective sedative, while the other was a potent teratogen. This has led regulatory bodies worldwide to demand rigorous stereochemical characterization of all chiral drug candidates.

tert-butyl N-[3-(hydroxymethyl)oxolan-3-yl]carbamate is a chiral building block that incorporates a quaternary stereocenter on a tetrahydrofuran (oxolane) ring. This structural motif is of interest in medicinal chemistry, and the ability to resolve and unequivocally assign its stereochemistry is crucial for the development of enantiomerically pure active pharmaceutical ingredients (APIs). This guide provides a comprehensive comparison of key analytical techniques for assessing the stereochemistry of this molecule, offering field-proven insights and detailed experimental protocols for researchers, scientists, and drug development professionals. While specific experimental data for this exact compound is not widely published, this guide will leverage established methodologies for analogous structures to provide robust, adaptable protocols.

Methodologies for Stereochemical Assessment: A Comparative Overview

The assessment of the stereochemistry of this compound can be approached through several orthogonal techniques. The choice of method depends on the specific goal, such as determining enantiomeric excess (e.e.), relative stereochemistry, or absolute configuration, as well as the availability of instrumentation and the stage of drug development. The primary methods include:

  • Chiral High-Performance Liquid Chromatography (HPLC): The workhorse for determining enantiomeric purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: A powerful tool for determining relative stereochemistry and, with chiral auxiliaries, for assessing enantiomeric excess.

  • X-ray Crystallography: The gold standard for determining absolute configuration, provided a suitable single crystal can be obtained.

The following sections will delve into the principles of each technique, provide detailed experimental protocols, and compare their relative strengths and weaknesses.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the most common technique for separating and quantifying enantiomers due to its high resolution, sensitivity, and reproducibility. The separation is achieved by exploiting the differential interactions of the enantiomers with a chiral stationary phase (CSP).

Mechanism of Chiral Recognition

For a polar molecule like this compound, which contains hydrogen bond donors (N-H and O-H) and acceptors (C=O and ether oxygen), polysaccharide-based CSPs are an excellent starting point. These CSPs, typically derivatives of cellulose or amylose coated or immobilized on a silica support, offer a variety of chiral recognition mechanisms, including:

  • Hydrogen Bonding: Interaction between the analyte's polar functional groups and the carbamate linkages of the CSP.

  • Dipole-Dipole Interactions: Between the polar groups of the analyte and the CSP.

  • Inclusion Complexation: The analyte can fit into chiral cavities or grooves on the polysaccharide structure.

The Boc-carbamate and hydroxymethyl groups on the target molecule are key interaction sites that will drive the enantioselective separation on these types of phases.

Comparison of HPLC Approaches
FeatureDirect Chiral HPLCIndirect Chiral HPLC (with Derivatization)
Principle Enantiomers are separated on a Chiral Stationary Phase (CSP).Enantiomers are reacted with a chiral derivatizing agent to form diastereomers, which are then separated on a standard achiral column (e.g., C18).[1]
Advantages - Simpler workflow (no derivatization).[1]- Less risk of racemization during sample preparation.- Applicable to a wide range of analytes.- Can be more sensitive if the derivatizing agent is a strong chromophore or fluorophore.- Does not require expensive chiral columns.[1]
Disadvantages - CSPs can be expensive.- Method development can be empirical.- Derivatization adds complexity and time to the workflow.- Risk of kinetic resolution or racemization during derivatization.- The derivatizing agent must be enantiomerically pure.
Typical Application Routine quality control, enantiomeric excess determination.When high sensitivity is required and a suitable CSP is not available.
Experimental Protocol: Direct Chiral HPLC

This protocol is a robust starting point for the method development of the enantioselective separation of this compound.

Instrumentation:

  • HPLC system with UV detector

Columns to Screen:

  • CHIRALPAK® IA (Amylose tris(3,5-dimethylphenylcarbamate))

  • CHIRALPAK® IB (Cellulose tris(3,5-dimethylphenylcarbamate))

  • CHIRALPAK® IC (Cellulose tris(3,5-dichlorophenylcarbamate))

Mobile Phase Screening:

  • System 1 (Normal Phase): n-Hexane / Isopropanol (IPA) gradient

  • System 2 (Normal Phase): n-Hexane / Ethanol gradient

  • System 3 (Polar Organic): Acetonitrile / Methanol gradient

Detailed Protocol:

  • Sample Preparation: Dissolve the racemic standard of this compound in the initial mobile phase to a concentration of 1 mg/mL.

  • Column: CHIRALPAK® IA (250 x 4.6 mm, 5 µm)

  • Mobile Phase: Start with an isocratic mixture of 90:10 (v/v) n-Hexane:IPA.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection: UV at 210 nm (for the carbamate chromophore).

  • Injection Volume: 10 µL

  • Method Development Rationale:

    • If no separation is observed, switch to a more polar alcohol like ethanol (e.g., 90:10 n-Hexane:Ethanol). Ethanol can provide different hydrogen bonding interactions.

    • If retention is too long, increase the percentage of the alcohol modifier. If retention is too short, decrease it.

    • If peak shape is poor, consider adding a small amount of an acidic or basic additive (0.1% trifluoroacetic acid or diethylamine, respectively), depending on the nature of the interactions.

    • Screening different polysaccharide-based CSPs is crucial, as small changes in the selector can lead to significant differences in selectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For stereochemical assessment, it is primarily used to determine the relative configuration of stereocenters.

Determining Relative Stereochemistry with the Nuclear Overhauser Effect (NOE)

The Nuclear Overhauser Effect (NOE) is the transfer of nuclear spin polarization from one nucleus to another through space.[2] The magnitude of the NOE is inversely proportional to the sixth power of the distance between the nuclei, making it extremely sensitive to internuclear distances of less than 5 Å.[3] For a cyclic molecule like our target compound, an NOE experiment (such as 2D NOESY) can reveal the spatial proximity of protons and thus their relative orientation (cis or trans).

In the case of this compound, the key is to look for NOEs between the protons of the hydroxymethyl group and the protons on the tetrahydrofuran ring. The presence or absence of these correlations can help to establish the relative orientation of the substituents at the C3 position.

Workflow for NMR-Based Stereochemical Assignment

References

A Comparative Guide to the Application of tert-butyl N-[3-(hydroxymethyl)oxolan-3-yl]carbamate in the Synthesis of Antiviral Nucleoside Analogs

Author: BenchChem Technical Support Team. Date: January 2026

In the relentless pursuit of novel antiviral therapeutics, the strategic selection of chiral building blocks is paramount to the successful and efficient synthesis of complex molecular architectures. This guide provides an in-depth comparative analysis of tert-butyl N-[3-(hydroxymethyl)oxolan-3-yl]carbamate , a versatile chiral intermediate, and its application in the synthesis of nucleoside analogs. We will explore its synthetic utility in the context of the groundbreaking antiviral drug, Remdesivir, and present a comparative overview with alternative chiral synthons, supported by experimental data and detailed protocols. This document is intended for researchers, scientists, and drug development professionals seeking to make informed decisions in the design and execution of antiviral drug synthesis.

The Central Role of Chiral Building Blocks in Nucleoside Analog Synthesis

Nucleoside analogs represent a cornerstone of antiviral therapy. Their structural resemblance to natural nucleosides allows them to interfere with viral replication by inhibiting viral polymerases or acting as chain terminators. The stereochemistry of the sugar moiety is a critical determinant of biological activity and toxicity. Consequently, the use of enantiomerically pure building blocks is essential for the stereoselective synthesis of these therapeutic agents.

This compound is a valuable chiral building block that provides a rigid tetrahydrofuran (oxolane) scaffold with a protected amine and a primary alcohol. This combination of functionalities makes it an ideal starting material for the synthesis of carbocyclic nucleoside analogs, where the ring oxygen of a natural ribose is replaced by a methylene group.

Comparative Analysis: this compound vs. Ribose-derived Intermediates in the Context of Remdesivir Synthesis

While a direct, large-scale application of this compound in a marketed drug is not prominently documented, its structural features make it a highly relevant analog to the chiral intermediate used in the synthesis of the broad-spectrum antiviral drug, Remdesivir . The synthesis of Remdesivir provides an excellent case study for comparing different generations of synthetic strategies and the critical role of the chiral core.

The core of Remdesivir is a C-nucleoside, where the nucleobase is attached to the ribose-like moiety via a carbon-carbon bond. The key chiral intermediate in Remdesivir's synthesis is a protected ribonolactone derivative. We will compare the established synthetic routes to Remdesivir with a hypothetical, yet synthetically plausible, route employing a derivative of this compound to highlight the potential advantages and disadvantages of each approach.

Established Synthesis of Remdesivir: A Multi-step Approach from D-Ribose

The industrial synthesis of Remdesivir has evolved to improve efficiency and scalability.[1] A common strategy starts from D-ribose and involves the formation of a protected ribonolactone. This is followed by a crucial C-glycosylation step with the pyrrolo[2,1-f][2][3][4]triazine nucleobase, and subsequent functional group manipulations to install the 1'-cyano group and the phosphoramidate prodrug moiety.[3][4][5]

Key Features of the Ribose-based Route:

  • Readily Available Starting Material: D-ribose is a naturally occurring sugar, making it an abundant and relatively inexpensive chiral pool starting material.

  • Well-Established Chemistry: The chemistry of ribose is well-documented, providing a solid foundation for synthetic route development.

  • Challenges in Stereocontrol: The C-glycosylation step can be challenging in terms of stereoselectivity, often leading to a mixture of anomers that require separation.[4]

  • Multiple Protection/Deprotection Steps: The synthesis involves several protection and deprotection steps for the hydroxyl groups of the ribose moiety, which can add to the overall step count and reduce the overall yield.[5]

A Comparative Look at a Hypothetical Route Using a Tetrahydrofuran-based Building Block

A synthetic strategy employing a derivative of this compound would offer a different approach to the carbocyclic core of a Remdesivir-like molecule. The synthesis would involve the activation of the hydroxymethyl group and subsequent coupling with the nucleobase.

Potential Advantages of the Tetrahydrofuran-based Route:

  • Convergent Synthesis: This approach allows for a more convergent synthesis, where the chiral core and the nucleobase are prepared separately and then coupled.

  • Potentially Fewer Steps: By starting with a pre-functionalized chiral building block, it may be possible to reduce the number of synthetic steps compared to starting from D-ribose.

  • Avoidance of Anomer Separation: C-alkylation of the nucleobase with the tetrahydrofuran-based electrophile would circumvent the issue of anomeric mixture formation.

Quantitative Comparison of Synthetic Strategies

To provide a more concrete comparison, the following table summarizes the key metrics for the established Remdesivir synthesis and a projected outlook for a synthesis based on a tetrahydrofuran building block.

ParameterEstablished Remdesivir Synthesis (Ribose-based)Projected Tetrahydrofuran-based Synthesis
Starting Material D-Ribose3-amino-3-(hydroxymethyl)oxolane derivative
Key Coupling Step C-glycosylation of ribonolactoneN-alkylation of pyrrolo[2,1-f][2][3][4]triazine
Stereocontrol Anomeric mixture often formed, requiring separationStereocenter is pre-defined in the building block
Overall Yield Reported industrial syntheses are optimized for high yield, but early routes had lower overall yields.[1]Potentially higher overall yield due to fewer steps and better convergency.
Scalability Proven to be scalable for commercial production.[1]Would require process development and optimization for large-scale synthesis.

Experimental Protocols

General Protocol for the Synthesis of the Remdesivir Nucleoside Core via C-Glycosylation

The following is a generalized protocol based on published methods for the synthesis of the Remdesivir nucleoside core.[4][5]

Step 1: Synthesis of Protected Ribonolactone D-Ribose is converted to 2,3,5-tri-O-benzyl-D-ribonolactone in a multi-step process involving protection of the hydroxyl groups and subsequent oxidation.

Step 2: C-Glycosylation The protected ribonolactone is reacted with the lithiated form of the 4-amino-7-iodopyrrolo[2,1-f][2][3][4]triazine nucleobase at low temperature (-78 °C) to afford the C-glycoside as a mixture of anomers.

Step 3: Cyanation and Deprotection The resulting lactol is treated with a cyanide source to install the 1'-cyano group. Subsequent deprotection of the benzyl groups yields the core nucleoside of Remdesivir.

Visualization of Synthetic Pathways

Workflow for Established Remdesivir Synthesis

G cluster_0 Ribose Modification cluster_1 Nucleobase Preparation D-Ribose D-Ribose Protected Ribose Protected Ribose D-Ribose->Protected Ribose Protection Ribonolactone Ribonolactone Protected Ribose->Ribonolactone Oxidation C-Glycoside (anomers) C-Glycoside (anomers) Ribonolactone->C-Glycoside (anomers) C-Glycosylation Pyrrolotriazine Pyrrolotriazine Iodinated Nucleobase Iodinated Nucleobase Pyrrolotriazine->Iodinated Nucleobase Iodination Lithiated Nucleobase Lithiated Nucleobase Iodinated Nucleobase->Lithiated Nucleobase Lithiation Lithiated Nucleobase->C-Glycoside (anomers) Separated Anomers Separated Anomers C-Glycoside (anomers)->Separated Anomers Chromatography Cyanated Nucleoside Cyanated Nucleoside Separated Anomers->Cyanated Nucleoside Cyanation Remdesivir Core Remdesivir Core Cyanated Nucleoside->Remdesivir Core Deprotection Remdesivir Remdesivir Remdesivir Core->Remdesivir Phosphoramidation

Caption: Established synthetic workflow for Remdesivir from D-Ribose.

Proposed Workflow Using a Tetrahydrofuran Building Block

G cluster_0 Building Block Synthesis cluster_1 Nucleobase Start_Material Achiral Precursor Chiral_Amino_Alcohol Chiral_Amino_Alcohol Start_Material->Chiral_Amino_Alcohol Asymmetric Synthesis Boc_Protected Boc_Protected Chiral_Amino_Alcohol->Boc_Protected tert-butyl N-[3-(hydroxymethyl) oxolan-3-yl]carbamate Activated_Intermediate Activated_Intermediate Boc_Protected->Activated_Intermediate Activation (e.g., Tosylation) Coupled_Product Coupled_Product Activated_Intermediate->Coupled_Product N-Alkylation Nucleobase Pyrrolo[2,1-f][1,2,4]triazine Nucleobase->Coupled_Product Final_Analog_Core Final_Analog_Core Coupled_Product->Final_Analog_Core Further Functionalization

Caption: Proposed synthetic workflow utilizing a pre-formed chiral tetrahydrofuran building block.

Conclusion and Future Perspectives

This compound stands as a highly promising and versatile chiral building block for the synthesis of nucleoside analogs. While its direct application in a marketed antiviral drug is yet to be widely reported, its structural characteristics offer a compelling alternative to traditional chiral pool starting materials like D-ribose. The comparative analysis with the synthesis of Remdesivir highlights the potential for more convergent and stereocontrolled synthetic routes.

As the demand for novel antiviral agents continues to grow, the development of efficient and scalable syntheses is of utmost importance. Chiral building blocks like this compound will undoubtedly play a crucial role in enabling the rapid discovery and development of the next generation of antiviral therapeutics. Further research into the application of this and similar building blocks is warranted to fully explore their potential in streamlining the synthesis of complex and biologically active molecules.

References

Safety Operating Guide

A Senior Application Scientist's Guide to Handling tert-butyl N-[3-(hydroxymethyl)oxolan-3-yl]carbamate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety protocols and operational directives for the handling of tert-butyl N-[3-(hydroxymethyl)oxolan-3-yl]carbamate (CAS No. 1132814-98-2). As toxicological data for this specific compound is not extensively documented, these procedures are grounded in the established principles of chemical safety for carbamates and oxolane derivatives, ensuring a risk-averse approach in a research and development setting.

Hazard Assessment: Understanding the Risks

A thorough understanding of potential hazards is the foundation of safe laboratory practice. While this compound is not classified under major hazard categories in available literature, an analysis of its functional groups and related chemical structures necessitates a cautious approach.

Primary Routes of Exposure:

  • Inhalation: Accidental inhalation of the powdered solid can cause respiratory tract irritation.[1][2]

  • Skin Contact: May cause skin irritation upon direct contact.[1][3] Prolonged exposure could potentially lead to absorption, though data is limited.

  • Eye Contact: As with many chemical powders, direct contact is expected to cause serious eye irritation.[4][5]

  • Ingestion: May be harmful if swallowed, potentially causing gastrointestinal irritation.[3]

Chemical Class-Based Hazards: The toxicological properties of this compound have not been fully investigated.[3][5] Therefore, it is prudent to handle it as a substance with unknown toxicity. Structurally similar carbamate compounds are known to cause a range of health effects, from mild irritation to more significant systemic issues. The precautionary principle dictates that we implement controls to mitigate these potential, unquantified risks.

Personal Protective Equipment (PPE) Protocol

The selection of appropriate PPE is critical for preventing exposure. The following table outlines the minimum required PPE for handling this compound under standard laboratory conditions.

Protection Type Specification Rationale & Causality
Eye & Face ANSI Z87.1-compliant safety goggles or European Standard EN166 chemical splash goggles.[4] A full-face shield should be worn over goggles when handling larger quantities (>50g) or when there is a significant risk of splashing.Protects against accidental splashes and airborne particulate matter entering the eyes, a primary route for severe irritation.[5]
Hand Protection Nitrile gloves (minimum thickness of 4 mil).Provides a barrier against incidental contact. It is crucial to change gloves immediately if they become contaminated. For prolonged handling, consult a glove manufacturer's chemical resistance guide.
Body Protection A flame-resistant laboratory coat.Prevents contamination of personal clothing and protects the skin from minor spills and dust.[4]
Respiratory Not required when handling small quantities in a certified chemical fume hood. If weighing or transferring outside a hood, a NIOSH-approved N95 respirator is mandatory to prevent inhalation of fine dust.A chemical fume hood is the primary engineering control to prevent respiratory exposure.[6] A respirator serves as a necessary secondary control if the primary system is not used.

Operational Workflow: From Receipt to Disposal

A self-validating protocol ensures safety at every step. The following workflow is designed to minimize exposure and prevent accidental release.

G Safe Handling Workflow cluster_prep 1. Preparation Phase cluster_handling 2. Chemical Handling cluster_cleanup 3. Post-Procedure Cleanup cluster_disposal 4. Waste Management prep1 Review Safety Data Sheet (SDS) for analogous compounds prep2 Ensure Chemical Fume Hood is operational (check airflow) prep1->prep2 prep3 Locate nearest eyewash station and safety shower prep2->prep3 prep4 Don all required PPE as specified in protocol prep3->prep4 handle1 Weigh compound on a tared weigh boat inside the fume hood to contain dust prep4->handle1 handle2 Carefully transfer solid to the reaction vessel using a powder funnel handle1->handle2 handle3 Keep the container tightly closed when not in use handle2->handle3 clean1 Decontaminate all surfaces within the fume hood with an appropriate solvent handle3->clean1 clean2 Clean glassware and equipment used in the procedure clean1->clean2 disp1 Collect all contaminated solids and disposable materials in a labeled hazardous waste container clean1->disp1 clean3 Remove PPE in the correct order to avoid self-contamination clean2->clean3 clean2->disp1 clean4 Wash hands and forearms thoroughly with soap and water clean3->clean4 disp2 Rinse solutions should be collected as hazardous liquid waste disp1->disp2 disp3 Arrange for disposal via a licensed professional waste disposal service disp2->disp3

Caption: Workflow for handling this compound.

Emergency & Disposal Plans

Spill Response:

  • Small Spill (<5g): With appropriate PPE, gently cover the spill with an absorbent material (e.g., vermiculite or sand) to avoid raising dust. Dampen the material slightly with water, then carefully sweep it into a designated hazardous waste container.[7]

  • Large Spill (>5g): Evacuate the immediate area. Alert laboratory personnel and contact the institutional safety officer. Prevent entry and ensure the area is well-ventilated before trained personnel initiate cleanup.

First-Aid Measures:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[5]

  • Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes. If irritation persists, seek medical attention.[3]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, begin artificial respiration. Seek immediate medical attention.[1]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and drink plenty of water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[5]

Disposal Protocol: All waste containing this compound, including contaminated lab supplies (gloves, weigh boats, paper towels), must be treated as hazardous chemical waste.

  • Segregation: Keep solid and liquid waste streams separate.

  • Containment: Use clearly labeled, sealed containers appropriate for chemical waste.

  • Disposal: Do not discharge down the drain.[3][7] All waste must be disposed of through a licensed environmental waste management company, in accordance with all federal, state, and local regulations.[8]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-butyl N-[3-(hydroxymethyl)oxolan-3-yl]carbamate
Reactant of Route 2
tert-butyl N-[3-(hydroxymethyl)oxolan-3-yl]carbamate

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.